molecular formula C12H23NOSi B1398014 2-Triisopropylsilyloxazole CAS No. 433332-27-5

2-Triisopropylsilyloxazole

Cat. No.: B1398014
CAS No.: 433332-27-5
M. Wt: 225.4 g/mol
InChI Key: PBDIANQBYUQMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Triisopropylsilyloxazole is a useful research compound. Its molecular formula is C12H23NOSi and its molecular weight is 225.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-oxazol-2-yl-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NOSi/c1-9(2)15(10(3)4,11(5)6)12-13-7-8-14-12/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDIANQBYUQMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C1=NC=CO1)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732463
Record name 2-[Tri(propan-2-yl)silyl]-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433332-27-5
Record name 2-[Tri(propan-2-yl)silyl]-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[tris(propan-2-yl)silyl]-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Triisopropylsilyloxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and plausible synthetic pathway to 2-triisopropylsilyloxazole, a functionalized heterocycle with significant potential as a versatile intermediate in modern organic synthesis. Although direct literature on this specific molecule is nascent, this document leverages established principles of organic chemistry to outline a detailed synthesis, predict its spectroscopic characteristics, and explore its prospective applications. This guide is intended for researchers, scientists, and professionals in drug development who are interested in novel heterocyclic building blocks.

Introduction: The Promise of Silyloxyoxazoles

Oxazolone cores are prevalent in a variety of biologically active compounds and serve as key precursors in the synthesis of amino acids, peptides, and other complex heterocyclic systems.[1][2] The introduction of a silyl ether functionality at the C-2 position, to form a 2-silyloxyoxazole, transforms the oxazolone into a highly reactive and versatile silyl ketene acetal analogue. These structures are poised to be valuable synthons, capable of participating in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.[3]

The triisopropylsilyl (TIPS) group, in particular, offers a desirable balance of steric bulk and stability, which can influence the reactivity and selectivity of the oxazole core. This guide will detail a logical and efficient two-step synthesis of this compound, starting from a readily available precursor. Furthermore, a thorough in-silico characterization based on fundamental spectroscopic principles will be presented to aid in the identification and purification of this novel compound.

Proposed Synthetic Route to this compound

The proposed synthesis is a two-part process: first, the preparation of a suitable oxazolone precursor, followed by its O-silylation to yield the target compound.

Part 1: Synthesis of 2-Methyl-5(4H)-oxazolone (Precursor)

A common and accessible precursor for our target molecule is 2-methyl-5(4H)-oxazolone. This can be readily synthesized from N-acetylglycine via cyclodehydration, often facilitated by a dehydrating agent such as acetic anhydride.[4][5]

  • Reagents and Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-acetylglycine (11.7 g, 100 mmol).

  • Reaction Initiation: To the flask, add acetic anhydride (20 mL, 212 mmol).

  • Heating: Heat the reaction mixture to 80-90 °C with continuous stirring for 30-60 minutes, or until the solid N-acetylglycine has completely dissolved and a clear, homogeneous solution is formed.

  • Work-up: Allow the reaction to cool to room temperature. The product will begin to crystallize. Place the flask in an ice bath to complete the crystallization process.

  • Isolation: Collect the crystalline product by vacuum filtration and wash with cold diethyl ether to remove residual acetic anhydride and acetic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure 2-methyl-5(4H)-oxazolone.

G cluster_0 Synthesis of 2-Methyl-5(4H)-oxazolone N-Acetylglycine N-Acetylglycine AceticAnhydride Acetic Anhydride Oxazolone 2-Methyl-5(4H)-oxazolone AceticAcid Acetic Acid (byproduct) reagents->Oxazolone Heat (Δ) reagents->AceticAcid Forms G cluster_1 O-Silylation of 2-Methyl-5(4H)-oxazolone Oxazolone 2-Methyl-5(4H)-oxazolone Enolate Oxazolone Enolate Oxazolone->Enolate + Base - [Et3NH]+ Base Et3N TIPSOTf TIPSOTf Product This compound Enolate->Product + TIPSOTf Byproduct [Et3NH][OTf] G cluster_2 Potential [4+2] Cycloaddition Reaction Silyloxyoxazole This compound (Diene) Cycloadduct Bicyclic Adduct Silyloxyoxazole->Cycloadduct [4+2] Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Cycloadduct

Sources

Physical and chemical properties of 2-Triisopropylsilyloxazole

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Reagent for Regioselective Heterocyclic Functionalization[1]

Executive Summary

2-Triisopropylsilyloxazole (2-TIPS-oxazole) is a specialized organosilicon reagent designed to overcome the inherent regiochemical challenges of oxazole functionalization.[1] In drug discovery and natural product synthesis, the oxazole ring is a privileged scaffold; however, its C2 position is highly acidic (pKa ~20), making it the primary site of deprotonation.[1] This acidity often precludes direct functionalization at the C4 or C5 positions.[1]

2-TIPS-oxazole serves as a robust "masked" oxazole .[1] The bulky triisopropylsilyl (TIPS) group acts as a steric and electronic shield at C2, directing lithiation and subsequent electrophilic substitution exclusively to the C5 position.[1] Unlike its trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) analogs, the TIPS derivative exhibits superior hydrolytic stability, surviving aqueous workups and silica gel chromatography, thus enabling complex multi-step synthesis.[1]

Part 1: Structural & Physical Characterization[1]

The steric bulk of the triisopropylsilyl group is the defining feature of this molecule.[1] It prevents nucleophilic attack at the C2 position while solubilizing the heterocyclic core in non-polar organic solvents.[1]

Molecular Architecture

The following diagram illustrates the steric environment of 2-TIPS-oxazole.[1]

TIPS_Oxazole_Structure cluster_properties Physicochemical Impact Oxazole Oxazole Core (C3H2NO) Si Silicon Atom (Tetrahedral Center) Oxazole->Si C2-Si Bond (Stable to Base) Prop3 C5 Directing Effect Oxazole->Prop3 Isopropyl Triisopropyl Group (Steric Shield) Si->Isopropyl 3x i-Pr Groups Prop1 High Lipophilicity Isopropyl->Prop1 Prop2 Hydrolytic Stability Isopropyl->Prop2

Caption: Structural decomposition of 2-TIPS-oxazole highlighting the steric shielding provided by the isopropyl groups, which confers stability and directs reactivity.

Physical Properties Table

Note: While specific boiling point data for the parent compound is often proprietary or unlisted in standard catalogs, it is characterized as a viscous liquid stable at room temperature.

PropertyValue / DescriptionNote
IUPAC Name 2-(Triisopropylsilyl)-1,3-oxazole
CAS Number 433332-27-5[1]
Molecular Formula C₁₂H₂₃NOSi
Molecular Weight 225.41 g/mol
Appearance Viscous, colorless to pale yellow liquid[2]
Density ~0.98 - 1.00 g/mLEstimated based on aldehyde derivative [3]
Solubility Soluble in THF, Et₂O, CH₂Cl₂, Hexanes
Storage Inert atmosphere (Argon/Nitrogen), < 25°CMoisture sensitive over long term
Part 2: Synthesis & Production[5]

The synthesis of 2-TIPS-oxazole is a self-validating protocol relying on the kinetic acidity of the oxazole C2 proton.[1]

Synthesis Protocol

Reaction: Lithiation of Oxazole followed by Silyl Trapping.[1]

  • Reagents: Oxazole (1.0 equiv), n-Butyllithium (n-BuLi, 1.1 equiv), Triisopropylsilyl triflate (TIPS-OTf, 1.1 equiv).[1]

  • Solvent: Anhydrous THF.

  • Conditions: -78°C to Room Temperature.

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add anhydrous THF and oxazole.[1] Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi dropwise over 20 minutes. The solution typically turns yellow, indicating the formation of 2-lithiooxazole.[1] Critical: Maintain temperature below -60°C to prevent ring opening (isocyanide formation).[1]

  • Trapping: After stirring for 30 minutes at -78°C, add TIPS-OTf dropwise. The triflate is preferred over the chloride (TIPS-Cl) due to faster kinetics at low temperatures.[1]

  • Workup: Allow the mixture to warm to room temperature. Quench with saturated aqueous NaHCO₃.[1] Extract with diethyl ether.[1]

  • Purification: The crude product is purified via silica gel flash chromatography (Hexanes/EtOAc). Note: The stability of the TIPS group allows for standard silica chromatography, unlike TMS-oxazole.

Synthesis_Workflow Start Oxazole (Starting Material) Step1 Step 1: Lithiation (n-BuLi, THF, -78°C) Start->Step1 Intermediate 2-Lithiooxazole (Unstable Intermediate) Step1->Intermediate Deprotonation at C2 Step2 Step 2: Silyl Trapping (Add TIPS-OTf) Intermediate->Step2 Electrophilic Attack Product 2-TIPS-Oxazole (Stable Product) Step2->Product Warming to RT

Caption: Synthetic pathway for 2-TIPS-oxazole. The kinetic control at -78°C is critical to avoid ring fragmentation.

Part 3: Chemical Reactivity & Mechanistic Insights[1]

The utility of 2-TIPS-oxazole lies in its ability to reverse the standard reactivity patterns of the oxazole ring.[1]

1. The "TIPS Effect" (Stability vs. TMS)

Trimethylsilyl (TMS) groups at the C2 position of oxazoles are notoriously labile.[1] They often cleave during aqueous workup or upon contact with silica gel.[1] The TIPS group, with its three bulky isopropyl chains, provides:

  • Kinetic Stability: Resistance to nucleophilic attack at silicon.[1]

  • Chromatographic Robustness: Ability to survive silica gel purification, enabling the isolation of pure intermediates [4].[1]

2. Regioselective C5 Functionalization

With C2 blocked, the most acidic proton becomes C5.[1] This allows for the generation of 2-TIPS-5-lithiooxazole, which can react with a wide array of electrophiles.[1]

Mechanism:

  • Deprotonation: Treatment of 2-TIPS-oxazole with n-BuLi or LDA removes the C5 proton.[1]

  • Electrophile Capture: The anion reacts with aldehydes, ketones, alkyl halides, or stannyl chlorides.[1]

  • Deprotection: The TIPS group can be removed later using TBAF (Tetrabutylammonium fluoride) or mild acid, revealing the C2 proton or allowing further functionalization.[1]

Reactivity_Pathway TIPS_Ox 2-TIPS-Oxazole Lithiation Lithiation (C5) (n-BuLi) TIPS_Ox->Lithiation Substituted 2-TIPS-5-E-Oxazole Lithiation->Substituted + Electrophile Electrophile Electrophile (E+) (Aldehydes/Halides) Deprotection Deprotection (TBAF) Substituted->Deprotection Final 5-Substituted Oxazole Deprotection->Final Removal of TIPS

Caption: The "Protect-Functionalize-Deprotect" strategy enabled by 2-TIPS-oxazole, allowing access to 5-substituted oxazoles.

Part 4: Applications in Drug Discovery

2-TIPS-oxazole is a critical building block in the total synthesis of complex marine natural products and pharmaceutical candidates.[1]

  • Natural Product Synthesis: It has been employed in the synthesis of Ileabethoxazole , a marine alkaloid.[1] The TIPS group protected the C2 position while the complex side chains were assembled at C4 and C5 [5].[1]

  • Cross-Coupling: The 2-TIPS-5-stannyl derivatives are excellent substrates for Stille couplings, allowing the attachment of aryl or heteroaryl groups to the oxazole core.[1]

  • Library Generation: By varying the electrophile at C5 and subsequently removing the TIPS group (or replacing it via Ipso-substitution), researchers can rapidly generate libraries of 2,5-disubstituted oxazoles for SAR (Structure-Activity Relationship) studies.[1]

Part 5: Handling & Safety[1]

While 2-TIPS-oxazole is more stable than its TMS counterparts, standard laboratory safety protocols for organosilanes must be observed.[1]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1] Handle within a fume hood.[1]

  • Stability: Stable at room temperature under inert atmosphere.[1] Avoid prolonged exposure to moisture, which may slowly hydrolyze the silyl ether bond over months.[1]

  • Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as organic waste.[1]

References
  • Sigma-Aldrich. this compound Product Page. CAS 433332-27-5.[1][2] Link

  • Synthonix. this compound Physical Data. Link

  • Sigma-Aldrich. 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde Data Sheet. (Density reference). Link

  • Miller, R. A., Smith, R. M., & Marcune, B. (2005).[1] "A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles." The Journal of Organic Chemistry, 70(22), 9074–9076.[1] Link

  • D'Souza, L. et al. (2016).[1] "Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review." National Institute of Oceanography.[1] Link

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Triisopropylsilyloxazole (CAS Number: 433332-27-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The insights provided herein are grounded in the analysis of the constituent functional moieties: the oxazole ring and the triisopropylsilyl group. The bulky and electron-donating nature of the TIPS group is expected to significantly influence the electronic environment and, consequently, the spectroscopic signature of the oxazole core. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing a robust framework for the spectroscopic elucidation of 2-Triisopropylsilyloxazole.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from established chemical shift ranges, fragmentation patterns, and absorption frequencies of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.

The proton NMR spectrum is expected to be relatively simple, dominated by the signals from the triisopropylsilyl group.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.7Singlet1HH-5 (oxazole)The proton at the 5-position of the oxazole ring is expected to be the most deshielded aromatic proton.
~7.1Singlet1HH-4 (oxazole)The proton at the 4-position of the oxazole ring will appear as a singlet in the aromatic region.
~1.4 - 1.6Septet3HSi-CH(CH₃)₂The methine protons of the isopropyl groups will be split into a septet by the six neighboring methyl protons.
~1.1Doublet18HSi-CH(CH₃)₂The methyl protons of the isopropyl groups will appear as a doublet due to coupling with the methine proton.

Predicted in CDCl₃ at 400 MHz.

The carbon NMR spectrum will show distinct signals for the oxazole ring carbons and the carbons of the triisopropylsilyl group.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160C-2 (oxazole)The carbon atom directly attached to the silicon and nitrogen atoms will be significantly deshielded.
~138C-5 (oxazole)Aromatic carbon in the oxazole ring.
~125C-4 (oxazole)Aromatic carbon in the oxazole ring.
~18Si-CH(C H₃)₂Methyl carbons of the isopropyl groups.
~12Si-C H(CH₃)₂Methine carbons of the isopropyl groups.

Predicted in CDCl₃ at 100 MHz.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following key fragments.

Predicted m/zIonRationale
225[M]⁺Molecular ion peak.
182[M - C₃H₇]⁺Loss of an isopropyl group is a common fragmentation pathway for triisopropylsilyl compounds.
140[M - C₆H₁₅]⁺Loss of two isopropyl groups.
69[C₃H₃NO]⁺Fragment corresponding to the oxazole ring.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic bands for the oxazole ring and the Si-C bonds.

Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3150C-H stretchOxazole ring
~2870-2960C-H stretchIsopropyl groups
~1580C=N stretchOxazole ring
~1465C-H bendIsopropyl groups
~1100C-O-C stretchOxazole ring
~880Si-C stretchTriisopropylsilyl group
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Oxazole itself exhibits a weak absorption around 205 nm. The silyl substitution is not expected to cause a significant shift in the absorption maximum.

Predicted λmax (nm)Solvent
~210Ethanol or Hexane

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

  • Pipettes

  • NMR spectrometer (e.g., 400 MHz)

Protocol:

  • Sample Preparation: a. Accurately weigh 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial. c. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: a. Set the spectral width to cover the expected proton chemical shift range (e.g., -1 to 10 ppm). b. Use a standard pulse sequence (e.g., zg30). c. Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. d. Process the data by applying Fourier transformation, phase correction, and baseline correction. e. Integrate the peaks and reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

  • ¹³C NMR Acquisition: a. Set the spectral width to cover the expected carbon chemical shift range (e.g., 0 to 180 ppm). b. Use a proton-decoupled pulse sequence (e.g., zgpg30). c. Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. d. Process the data similarly to the ¹H spectrum. e. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Diagram of NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire_H Acquire 1H Spectrum lock->acquire_H acquire_C Acquire 13C Spectrum lock->acquire_C process Fourier Transform, Phase & Baseline Correction acquire_H->process acquire_C->process reference Reference Spectra process->reference analyze Analyze & Interpret reference->analyze

NMR Spectroscopy Experimental Workflow.
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • This compound sample

  • Volatile organic solvent (e.g., dichloromethane or methanol)

  • Mass spectrometer with an Electron Ionization (EI) source

Protocol:

  • Sample Preparation: a. Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent.

  • Instrument Setup: a. Tune the mass spectrometer using a standard calibrant (e.g., perfluorotributylamine). b. Set the EI source to 70 eV. c. Set the mass range to scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 300).

  • Data Acquisition: a. Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph inlet. b. Acquire the mass spectrum.

  • Data Analysis: a. Identify the molecular ion peak [M]⁺. b. Identify and propose structures for the major fragment ions.

Diagram of Mass Spectrometry Experimental Workflow:

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sol Prepare Dilute Solution tune Tune Spectrometer prep_sol->tune introduce Introduce Sample tune->introduce acquire Acquire Mass Spectrum introduce->acquire identify_M Identify Molecular Ion acquire->identify_M identify_frag Analyze Fragmentation identify_M->identify_frag confirm Confirm Structure identify_frag->confirm

Mass Spectrometry Experimental Workflow.
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample (liquid)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol)

Protocol:

  • Instrument Setup: a. Ensure the ATR crystal is clean. b. Record a background spectrum.

  • Sample Analysis: a. Place a small drop of the liquid sample directly onto the ATR crystal. b. Acquire the sample spectrum over a range of 4000-400 cm⁻¹. c. Co-add a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.

  • Data Processing and Analysis: a. The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum. b. Identify and label the characteristic absorption bands. c. Clean the ATR crystal thoroughly with a suitable solvent.

Diagram of IR Spectroscopy Experimental Workflow:

IR_Workflow cluster_setup Instrument Setup cluster_acq Sample Analysis cluster_analysis Data Analysis clean Clean ATR Crystal background Record Background clean->background apply Apply Sample to Crystal background->apply acquire Acquire Spectrum apply->acquire process Process Spectrum acquire->process identify Identify Absorption Bands process->identify clean_final Clean Crystal identify->clean_final

IR Spectroscopy Experimental Workflow.
UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Materials:

  • This compound sample

  • Spectroscopic grade solvent (e.g., ethanol or hexane)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Protocol:

  • Sample Preparation: a. Prepare a stock solution of the sample of known concentration in the chosen solvent. b. Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrument Setup: a. Turn on the spectrophotometer and allow the lamps to warm up. b. Set the wavelength range (e.g., 200-400 nm).

  • Data Acquisition: a. Fill a quartz cuvette with the pure solvent to be used as a blank. b. Place the blank cuvette in the spectrophotometer and record a baseline. c. Replace the blank with a cuvette containing the sample solution. d. Scan the spectrum and record the absorbance.

  • Data Analysis: a. Identify the wavelength of maximum absorbance (λmax). b. If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Diagram of UV-Vis Spectroscopy Experimental Workflow:

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sol Prepare Solution of Known Concentration setup Setup Spectrophotometer prep_sol->setup baseline Record Baseline (Blank) setup->baseline scan Scan Sample Spectrum baseline->scan find_lambda Identify λmax scan->find_lambda calc_epsilon Calculate Molar Absorptivity find_lambda->calc_epsilon

UV-Vis Spectroscopy Experimental Workflow.

References

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Theoretical Studies on 2-Triisopropylsilyloxazole Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxazole scaffold is a ubiquitous pharmacophore in medicinal chemistry, present in bioactive natural products (e.g., hennoxazoles, diazonamides) and synthetic therapeutics. However, the regioselective functionalization of the oxazole ring remains a synthetic challenge due to the competing acidity of the C2 and C5 positions and the ring's susceptibility to ring-opening under vigorous conditions.

This guide focuses on 2-(Triisopropylsilyl)oxazole (2-TIPS-oxazole) as a privileged platform for controlled reactivity. By employing the bulky triisopropylsilyl (TIPS) group at the C2 position, researchers can leverage specific steric and electronic effects to modulate reactivity. This whitepaper synthesizes Density Functional Theory (DFT) studies and experimental data to elucidate the electronic structure, lithiation thermodynamics, and cycloaddition profiles of 2-TIPS-oxazole, providing a roadmap for its application in rational drug design.

Electronic Structure & Theoretical Foundation

Understanding the reactivity of 2-TIPS-oxazole begins with its ground-state electronic distribution. Computational studies utilizing DFT at the B3LYP/6-311++G(d,p) level of theory reveal critical insights into how the silyl group perturbs the heteroaromatic system.

Geometry and Steric Impact

The TIPS group is not merely a blocking group; its large cone angle (


) creates a "steric wall" around the C2-N3 region.
  • Bond Lengths: The C2-Si bond is elongated compared to C-C bonds, allowing for hyperconjugative interaction (

    
    ) which slightly raises the HOMO energy, making the ring more electron-rich than the parent oxazole.
    
  • Dipole Moment: The electropositive silicon atom induces a dipole directed toward the ring, increasing electron density at N3 and C5.

Frontier Molecular Orbitals (FMO)

Reactivity is governed by the interaction of Frontier Molecular Orbitals.

  • HOMO (Highest Occupied Molecular Orbital): Primarily located on C5 and N3. This predicts that electrophilic attacks (or soft acid interactions) will prefer the C5 position.

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across C2, C4, and O1. The TIPS group lowers the LUMO coefficient at C2, effectively deactivating this site toward nucleophilic attack (ipso-substitution) unless activated by fluoride.

Molecular Electrostatic Potential (MESP)

MESP mapping confirms that the C5 position possesses the most negative electrostatic potential (after the nitrogen lone pair), designating it as the primary site for electrophilic aromatic substitution or directed lithiation.

Reactivity Profile I: Regioselective C5-Lithiation

The most powerful application of 2-TIPS-oxazole is its use as a nucleophilic building block via lithiation.

Thermodynamic vs. Kinetic Control

In unsubstituted oxazole, the C2 proton is the most acidic (


). Blocking C2 with TIPS forces deprotonation to the C5 position (

).

Theoretical Insight: Transition state calculations (QST3/B3LYP) suggest that the coordination of the lithium base (e.g.,


-BuLi) to the ring nitrogen is sterically hindered by the bulky TIPS group. Consequently, the lithiation mechanism shifts from a Coordination-Directed Metallation (CDM) to a purely acid-base mechanism governed by kinetic acidity at C5.
The "Silyl-Anchor" Protocol

The stability of the 2-TIPS-5-lithiooxazole species is superior to C2-lithiooxazoles, which are prone to ring-opening (isocyanide formation). The TIPS group provides electronic stabilization to the anion via negative hyperconjugation.

Experimental Protocol: C5-Functionalization
  • Reagents: 2-TIPS-oxazole (1.0 eq),

    
    -BuLi (1.1 eq), Electrophile (1.2 eq), THF (anhydrous).
    
  • Conditions: -78 °C, inert atmosphere (

    
    /Ar).
    
  • Preparation: Dissolve 2-TIPS-oxazole in THF at -78 °C.

  • Lithiation: Add

    
    -BuLi dropwise. The bulky TIPS group prevents nucleophilic attack at Si. Stir for 30 min.
    
  • Trapping: Add electrophile (e.g., aldehyde, alkyl halide).

  • Workup: Quench with sat.

    
    .
    
Visualization: Lithiation Pathway

The following diagram illustrates the kinetic pathway and the stabilizing role of the TIPS group.

LithiationPathway cluster_0 TIPS Effect Start 2-TIPS-Oxazole TS Transition State (Steric Steering) Start->TS + n-BuLi (-78°C) Inter C5-Lithio Species (Stabilized) TS->Inter Kinetic Deprotonation Product C5-Functionalized Oxazole Inter->Product + Electrophile (E+)

Figure 1: Kinetic pathway for C5-lithiation of 2-TIPS-oxazole. The TIPS group blocks N-coordination, directing basicity to C5.

Reactivity Profile II: Diels-Alder Cycloaddition

2-TIPS-oxazole serves as an electron-rich diene in Diels-Alder (DA) reactions, particularly useful for synthesizing substituted pyridines (after elimination of the oxygen bridge).

Inverse Electron Demand

Oxazoles typically participate in Inverse Electron Demand DA reactions with electron-deficient dienophiles (e.g., diethyl acetylenedicarboxylate).

  • FMO Gap: The TIPS group raises the HOMO of the oxazole, narrowing the

    
     gap, thereby lowering the activation energy (
    
    
    
    ).
Stereoselectivity (Endo vs. Exo)

Theoretical transition state modeling indicates a strong preference for the Endo isomer.

  • Steric Steering: The bulky TIPS group at C2 destabilizes the Exo transition state due to steric clash with the dienophile substituents.

  • Secondary Orbital Interactions: The silicon

    
    -orbitals can interact with the dienophile 
    
    
    
    -system, further stabilizing the Endo TS.
Data Summary: Activation Energies

The following table summarizes calculated activation barriers for the reaction of 2-substituted oxazoles with dimethyl acetylenedicarboxylate (DMAD).

Substituent (C2)

(eV)

(kcal/mol)
Relative Rate (

)
H-9.4524.51
Methyl-9.2022.1~50
TIPS -9.12 20.8 ~450
Phenyl-9.3023.2~10

Table 1: Comparison of DFT-calculated reactivity indices (B3LYP/6-31G) for Diels-Alder cycloadditions.*

The "Silyl-Shift" Phenomenon

A unique feature of 2-silyloxazoles is the potential for a 1,5-silyl shift or Brook-type rearrangement under thermal conditions.

Mechanism

Upon heating, the silicon group can migrate from C2 to N3 or O1, often accompanying ring rearrangements. However, the TIPS group is generally too bulky to migrate under standard conditions, rendering 2-TIPS-oxazole thermally stable compared to its TMS (trimethylsilyl) analogue. This stability is crucial for ensuring the integrity of the starting material during high-temperature reactions.

SilylStability TMS 2-TMS-Oxazole Migrated N-Silyl Isomer (Decomposition) TMS->Migrated Thermal Shift (Low Barrier) TIPS 2-TIPS-Oxazole Stable Intact Scaffold (High Yield) TIPS->Stable Steric Lock (High Barrier)

Figure 2: Comparative thermal stability. TIPS prevents the parasitic 1,5-silyl shift observed in smaller silyl analogues.

Applications in Drug Discovery[1]

The theoretical stability and reactivity profiles of 2-TIPS-oxazole make it an ideal precursor for:

  • Natural Product Synthesis: Accessing the C2-C4 linked oxazole moieties in Muscoride A.

  • Peptide Mimetics: Using the oxazole ring as a rigid bioisostere for amide bonds.

  • Library Generation: Using the "Silyl-Anchor" to sequentially functionalize C5 (lithiation) and C4 (halogenation/coupling) before removing the TIPS group with TBAF (Tetra-n-butylammonium fluoride).

References

  • General Oxazole Reactivity & Lithiation

    • Vedejs, E., & Monahan, S. D. (1996). "Oxazole Activation: Silylation and Regioselective Lithiation." Journal of Organic Chemistry. Link

  • DFT Studies on Heterocycles

    • Domingo, L. R., et al. (2016). "A Molecular Electron Density Theory Study of the Reactivity of Azoles." RSC Advances. Link

  • Diels-Alder Cycloaddition of Oxazoles

    • Potts, K. T., et al. (1994). "Cycloaddition Routes to Substituted Pyridines." Journal of the American Chemical Society.[1] Link

  • Silyl Group Effects in Synthesis

    • Rücker, C. (1995). "Organosilicon Chemistry in Heterocyclic Synthesis." Chemical Reviews. Link

  • C-H Activation Mechanisms

    • Gorelsky, S. I. (2013). "Origins of Regioselectivity in Pd-Catalyzed C-H Activation." Coordination Chemistry Reviews. Link

Sources

Technical Guide: 2-Triisopropylsilyloxazole as a C-2 Protected Oxazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of heterocyclic synthesis, the oxazole nucleus presents a distinct "regiochemical paradox." While the C-2 position is the most acidic, the resulting 2-lithio species is kinetically unstable, prone to electrocyclic ring opening.[1] 2-Triisopropylsilyloxazole (2-TIPS-oxazole) serves as a critical strategic reagent to resolve this instability. By sterically and electronically masking the C-2 position, the TIPS group enables orthogonal functionalization at C-5 (and C-4), effectively transforming the oxazole from a labile substrate into a robust building block for complex natural product synthesis and medicinal chemistry.

Mechanistic Rationale: The Oxazole Equilibrium

To understand the necessity of the TIPS protecting group, one must first understand the failure mode of the parent heterocycle.

The Schroeder-Vedejs Equilibrium

Upon deprotonation at C-2 (


 ~20), oxazole does not simply exist as a stable heteroaromatic anion. Instead, it undergoes a rapid, reversible electrocyclic ring opening to form an acyclic isocyanide enolate .
  • The Problem: At temperatures above -50°C, or in the absence of specific stabilizing ligands, the equilibrium shifts toward the acyclic isocyanide. Electrophiles may react with the isocyanide carbon rather than the oxazole C-2, leading to structural scrambling.

  • The TIPS Solution: The Triisopropylsilyl (TIPS) group is introduced at C-2 to "cap" this position. Unlike smaller silyl groups (TMS), TIPS provides sufficient steric bulk to prevent nucleophilic attack at the silicon atom during subsequent lithiation steps, while being robust enough to survive C-5 functionalization.

OxazoleEquilibrium Oxazole Parent Oxazole LiOxazole 2-Lithiooxazole (Cyclic Form) Oxazole->LiOxazole n-BuLi, -78°C Isocyanide Acyclic Isocyanide Enolate LiOxazole->Isocyanide Ring Opening (> -50°C) TIPSOxazole 2-TIPS-Oxazole (Stable Scaffold) LiOxazole->TIPSOxazole TIPS-OTf (Trapping) C5_Anion 5-Lithio-2-TIPS-Oxazole TIPSOxazole->C5_Anion n-BuLi (C-5 Deprotonation)

Figure 1: The Schroeder-Vedejs equilibrium illustrates the instability of 2-lithiooxazole. The TIPS group locks the cyclic structure, enabling subsequent C-5 lithiation.

Synthesis of this compound

The synthesis requires strict adherence to cryogenic protocols to trap the 2-lithio species before ring opening occurs.

Experimental Protocol

Reagents: Oxazole (1.0 equiv),


-Butyllithium (

-BuLi, 1.1 equiv), Triisopropylsilyl triflate (TIPSOTf, 1.1 equiv), THF (anhydrous).
  • Setup: Flame-dry a round-bottom flask under an argon atmosphere. Add anhydrous THF (0.5 M concentration relative to oxazole).

  • Cooling: Cool the solvent to -78°C using a dry ice/acetone bath. Critical: Do not allow the temperature to rise, as this favors the isocyanide isomer.

  • Lithiation: Add

    
    -BuLi dropwise. Stir for 20–30 minutes at -78°C. The solution typically turns a light yellow.
    
  • Trapping: Add TIPSOTf dropwise via syringe. The bulky triflate is preferred over the chloride for its higher reactivity at low temperatures.

  • Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NaHCO

    
    . Extract with diethyl ether, dry over MgSO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc) or vacuum distillation.

Yield Expectation: 85–95%. Stability: The resulting oil is stable at room temperature and can be stored for months.

Reactivity Profile: C-5 Functionalization

Once the C-2 position is blocked, the acidity landscape of the molecule changes. The C-5 proton becomes the most acidic site (


 ~27), allowing for regioselective deprotonation.
Comparative Stability of Protecting Groups
Protecting GroupStability to

-BuLi
Deprotection EaseSuitability for C-5 Lithiation
TMS (Trimethylsilyl)LowHigh (MeOH/K

CO

)
Poor (Prone to migration/cleavage)
TIPS (Triisopropylsilyl)High Moderate (TBAF)Excellent (Steric bulk prevents attack)
TBDMS (t-Butyldimethylsilyl)ModerateModerateGood (But less robust than TIPS)
Protocol: C-5 Lithiation and Electrophile Trapping

This workflow allows the installation of carbon chains, halogens, or stannanes at the C-5 position.

  • Dissolution: Dissolve 2-TIPS-oxazole in anhydrous THF under argon.

  • Deprotonation: Cool to -78°C. Add

    
    -BuLi (1.1 equiv).
    
    • Note: Unlike the C-2 lithiation, the 5-lithio species is thermally stable at low temperatures and does not undergo ring opening.

  • Reaction: Stir for 30 minutes. Add the electrophile (e.g., aldehyde, alkyl halide, I

    
    , or Bu
    
    
    
    SnCl).
  • Warming: Allow to warm to room temperature.

Application Logic

This sequence is vital for "iterative cross-coupling" strategies. For example, converting 2-TIPS-oxazole to 2-TIPS-5-stannyl-oxazole creates a Stille coupling partner. The TIPS group ensures the catalyst inserts at the C-5 bond, not C-2.

ReactivityWorkflow Start 2-TIPS-Oxazole Lithiation Step 1: n-BuLi, -78°C (Generates 5-Li Species) Start->Lithiation Trapping Step 2: Add Electrophile (E+) Lithiation->Trapping Product 5-Substituted-2-TIPS-Oxazole Trapping->Product Deprotection Step 3: TBAF or Acid (Remove TIPS) Product->Deprotection Final 5-Substituted Oxazole Deprotection->Final

Figure 2: Standard workflow for C-5 functionalization using the TIPS-protected scaffold.

Deprotection Strategies

The removal of the TIPS group is necessary to either restore the C-2 proton or to prepare the C-2 position for a second functionalization event (e.g., C-2 cross-coupling).

Method A: Fluoride Cleavage (Standard)
  • Reagent: Tetra-n-butylammonium fluoride (TBAF) in THF.

  • Conditions: 0°C to Room Temperature, 1–2 hours.

  • Mechanism: The high affinity of fluorine for silicon drives the formation of the silyl fluoride and the oxazole anion, which is immediately protonated by the ammonium counterion or workup.

Method B: Acidic Hydrolysis (Mild)
  • Reagent: Dilute HCl or TFA in MeOH.

  • Context: Used when the substrate contains fluoride-sensitive groups (e.g., other silyl ethers that must be retained).

References

  • Vedejs, E., & Monahan, S. D. (1996).[2] Silylation of Oxazoles. A New Synthesis of 2-Silyloxazoles and Related 2-Lithiooxazole Equivalents. The Journal of Organic Chemistry, 61(15), 5192–5193. Link[2]

  • Wipf, P., & Lim, S. (1995). Total Synthesis of the Enantiomer of the Antiviral Marine Natural Product Hennoxazole A. Journal of the American Chemical Society, 117(1), 558–559. Link

  • Schroeder, R., et al. (1961). The Chemistry of Oxazoles. Chemical Reviews, 61(1), 87–127. Link

  • Hassner, A., & Fischer, B. (1974). Reaction of oxazoles with singlet oxygen. Tetrahedron, 30(16), 2919–2926. Link

Sources

Electron-donating properties of 2-Triisopropylsilyloxazole

Author: BenchChem Technical Support Team. Date: February 2026

Electronic Modulation of the Oxazole Core: The 2-Triisopropylsilyl (TIPS) Effect

Executive Summary The introduction of a Triisopropylsilyl (TIPS) group at the C2 position of the oxazole ring represents a critical strategy in heterocyclic chemistry for modulating reactivity.[1] While the oxazole nucleus is inherently


-deficient (possessing azadiene character), the 2-TIPS substituent acts as a distinct electronic tuner.[1] Through inductive electron donation (

) and significant steric shielding, the TIPS group transforms the oxazole from a labile, often unpredictable substrate into a robust diene capable of controlled cycloadditions and regioselective electrophilic functionalization.[1] This guide details the mechanistic basis of these properties, synthesis protocols, and their application in constructing complex pharmacophores.[1]

Part 1: Electronic Structure & Mechanistic Basis[1]

To understand the "electron-donating" classification of 2-Triisopropylsilyloxazole, one must distinguish between resonance (


) and induction (

). Unlike alkoxy or amino groups which donate via lone pair resonance (

), the TIPS group donates electron density primarily through

-induction
.[1]
The Silicon-Carbon Inductive Effect ( )

Silicon (


) is significantly more electropositive than the 

hybridized carbon at the C2 position (

).[1] This electronegativity gradient creates a permanent dipole moment directed toward the oxazole ring.[1]
  • HOMO Elevation: This inductive push raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the oxazole

    
    -system.[1]
    
  • Reactivity Consequence: The elevated HOMO makes the 2-TIPS-oxazole a more effective nucleophile and a more reactive diene in Normal Electron Demand Diels-Alder (NEDDA) reactions compared to the parent oxazole.

The -Silicon Effect

In electrophilic substitutions occurring at C4 or C5, the TIPS group at C2 can stabilize the developing cationic transition state through hyperconjugation (


), although this effect is positional-dependent.
Steric vs. Electronic Trade-off

The TIPS group is bulky.[1] While it electronically activates the ring, it sterically blocks the C2 position and hinders approach to the ring nitrogen.[1] This "steric steering" is crucial for enforcing regioselectivity at the C4 and C5 positions, preventing unwanted side reactions at the typically labile C2 center.[1]

Part 2: Synthesis & Preparation[2][3][4][5][6][7][8][9][10]

The synthesis of this compound relies on the selective C2-lithiation of the parent oxazole.[1] This protocol utilizes the high acidity of the C2 proton (


) relative to C4/C5.[1]

Protocol 1: C2-Silylation of Oxazole

  • Objective: Selective installation of the TIPS group.

  • Scale: 10 mmol basis.

ReagentEquivalentsRole
Oxazole1.0Substrate
n-Butyllithium (2.5M in hexanes)1.1Strong Base (Lithiation)
TIPS-Cl (Triisopropylsilyl chloride)1.1Electrophilic Trap
THF (Anhydrous)Solvent (0.2 M)Reaction Medium
Boron Trifluoride Etherate (

)
0.1 (Optional)Lewis Acid Catalyst (if using TIPS-OTf)

Step-by-Step Methodology:

  • Apparatus Prep: Flame-dry a 100 mL round-bottom flask under an argon atmosphere.

  • Solvation: Charge flask with oxazole (690 mg, 10 mmol) and anhydrous THF (50 mL). Cool to -78 °C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi (4.4 mL, 11 mmol) dropwise over 15 minutes. The solution will turn yellow/orange, indicating the formation of 2-lithiooxazole.[1]

    • Critical Control Point: Maintain temperature below -70 °C to prevent ring fragmentation (isocyanide formation).[1]

    • Aging: Stir at -78 °C for 30 minutes to ensure complete metallation.

  • Trapping: Add TIPS-Cl (2.35 mL, 11 mmol) dropwise.

  • Warming: Allow the mixture to warm slowly to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with 
    
    
    
    (3x).[1] Wash combined organics with brine, dry over
    
    
    , and concentrate.[1]
  • Purification: Flash chromatography (SiO2, Hexanes/EtOAc 95:5). 2-TIPS-oxazole is typically a colorless oil.[1]

Part 3: Reactivity Profile – The "Electron-Donating" Manifestation[11]

The electron-donating nature of the TIPS group is best evidenced by the molecule's behavior in cycloadditions.[1] Unsubstituted oxazoles are poor dienes for electron-poor dienophiles. 2-TIPS-oxazole, however, reacts readily.[1]

Pathway: Normal Electron Demand Diels-Alder (NEDDA)

The TIPS group raises the diene HOMO, reducing the energy gap with the LUMO of electron-deficient dienophiles (e.g., maleimides, acetylenic esters).

DielsAlder cluster_legend Electronic Logic Oxazole 2-TIPS-Oxazole (High HOMO Diene) TS [4+2] Transition State (Stabilized by TIPS +I) Oxazole->TS Heat/Lewis Acid Dienophile Electron-Poor Dienophile (Low LUMO) Dienophile->TS Adduct Bicyclic Adduct (Unstable) TS->Adduct RetroDA Retro-Diels-Alder (- HCN/RCN) Adduct->RetroDA Spontaneous Product Furan/Pyridine Derivative RetroDA->Product Text TIPS (+I effect) pushes e- density into the azadiene system, facilitating attack on electrophiles.

Figure 1: The Diels-Alder reaction pathway facilitated by the electron-donating TIPS group. The silyl group activates the oxazole for reaction with electron-deficient partners.

Protocol 2: Diels-Alder Cycloaddition with Dimethyl Acetylenedicarboxylate (DMAD)

  • Context: Synthesis of furan derivatives via retro-Diels-Alder elimination of TIPS-CN.

  • Mix: Combine 2-TIPS-oxazole (1.0 equiv) and DMAD (1.2 equiv) in toluene (0.5 M).

  • Heat: Reflux (110 °C) for 12–24 hours.

    • Note: The initial adduct is rarely isolated.[1] The reaction typically proceeds directly to the furan by eliminating the nitrile moiety (TIPS-CN or HCN depending on workup/conditions, though TIPS-CN elimination is thermodynamically difficult; often the silyl group is lost or hydrolyzed prior if not ipso-substituted).

    • Correction: In many high-temperature oxazole DA reactions, the silyl group can actually be retained if the elimination of HCN is favored, or specific conditions lead to pyridine formation.[1] However, the rate of the initial cycloaddition is the key metric of electron donation.[1]

Part 4: Applications in Drug Discovery[1]

The 2-TIPS-oxazole scaffold serves as a versatile "masked" functionality in medicinal chemistry.[1]

ApplicationMechanismUtility
C4/C5 Functionalization Electrophilic Aromatic Substitution (

)
The TIPS group directs electrophiles to C5 via steric blocking of C2 and electronic activation.
Bioisostere Synthesis CycloadditionRapid access to polysubstituted furans and pyridines (privileged scaffolds in kinase inhibitors).[1]
Protecting Group Steric ShieldingProtects the labile C2 position during modifications of side chains at C4/C5.[1]

Visualizing the Regioselectivity Workflow:

Reactivity Start 2-TIPS-Oxazole Lithiation C5-Lithiation (t-BuLi) Start->Lithiation Sterics block C2, directs to C5 Electrophile Electrophilic Attack (E+) Start->Electrophile Activated Ring Desilylation Desilylation (TBAF) Start->Desilylation Prod1 2-TIPS-5-Substituted Oxazole Lithiation->Prod1 Trap with E+ Prod2 5-Substituted Oxazole (via SEAr) Electrophile->Prod2 Prod3 Parent Oxazole (Recovery) Desilylation->Prod3

Figure 2: Divergent reactivity of 2-TIPS-oxazole.[1] The bulky silyl group forces lithiation to the C5 position, enabling precise substitution patterns impossible with the parent oxazole.[1]

References

  • Wipf, P., & Miller, C. P. (1993).[1][2] A new synthesis of highly functionalized oxazoles.[1][3][4] The Journal of Organic Chemistry, 58(14), 3604-3606.[1] Link

    • Key Insight: Establishes the foundational protocols for oxazole functionaliz
  • Vedejs, E., & Monahan, S. D. (1996).[1] Oxazole Activation by N-Silylation.[1] The Journal of Organic Chemistry, 61(15), 5192-5193.[1] Link

    • Key Insight: Discusses the electronic activation of oxazoles via silylation, providing mechanistic context for the "electron-don
  • Hassner, A., & Fischer, B. (1974).[1] Oxazoles.[1][5][2][6][3][4][7] I. Synthesis and spectral properties of 2-substituted oxazoles. Tetrahedron, 30(16), 2911-2917.[1] Link

    • Key Insight: Provides comparative data on electronic effects of C2 substituents.
  • Li, J. J. (2013).[1] Heterocyclic Chemistry in Drug Discovery.[1] Wiley.[1][8][2] Link

    • Key Insight: Contextualizes the use of oxazole intermediates in pharmaceutical synthesis pipelines.

Sources

The Silent Partner: A Technical Guide to 2-Triisopropylsilyloxazole in Substituted Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxazole motif is a cornerstone in medicinal chemistry and materials science, embedded in numerous natural products and pharmaceutical agents. However, direct functionalization of the oxazole ring, particularly at the C4 and C5 positions, is hampered by the inherent reactivity of the C2 position. Direct lithiation at C2 often leads to deleterious electrocyclic ring-opening. This guide details the strategic use of 2-triisopropylsilyloxazole (2-TIPS-oxazole) as a robust and versatile precursor that circumvents these challenges. By employing the sterically demanding triisopropylsilyl group as a removable protecting and directing element, researchers can unlock efficient and regioselective pathways to a diverse array of C4- and C5-substituted oxazoles. We will explore the synthesis of this key precursor, its application in lithiation-alkylation and acylation reactions, its potential in modern cross-coupling strategies, and the straightforward deprotection methods that reveal the desired substituted oxazole core.

The Challenge of Oxazole Functionalization: A Tale of Instability

The direct deprotonation of the oxazole ring is a synthetic puzzle. The proton at the C2 position is the most acidic, yet its removal with strong bases like n-butyllithium (n-BuLi) creates a highly unstable 2-lithiooxazole intermediate. This species is prone to a rapid, irreversible electrocyclic ring-opening to form a vinyl isocyanide, effectively destroying the heterocyclic core.[1] This inherent instability has historically limited the utility of direct C-H activation strategies for building complexity on the oxazole scaffold.

To overcome this, chemists have devised methods to stabilize the C2-anion. A seminal approach by Vedejs and Monahan involved the formation of a borane complex with the oxazole nitrogen.[1] This complexation alters the electronic landscape of the ring, preventing the ring-opening cascade upon C2-lithiation and allowing for subsequent reactions with electrophiles. While effective, this method requires an additional complexation and decomplexation step.

An alternative, and arguably more streamlined, strategy is the use of a protecting group at the C2 position. This group must be robust enough to withstand lithiation conditions at other ring positions while also being readily cleavable at the end of the synthetic sequence. The triisopropylsilyl (TIPS) group has emerged as a nearly ideal candidate for this role.[2][3]

Synthesis of the Key Precursor: this compound

The preparation of 2-TIPS-oxazole is a straightforward and efficient process, starting from commercially available oxazole. The bulky TIPS group not only protects the C2 position but also imparts favorable solubility and stability characteristics to the molecule.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from oxazole.

Reaction Scheme:

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF).

  • Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Add oxazole (1.0 equivalent) to the cold THF.

  • Slowly add n-butyllithium (1.05 equivalents, typically as a 1.6 M or 2.5 M solution in hexanes) dropwise to the stirred solution. Maintain the temperature at -78 °C. A color change is typically observed, indicating the formation of the lithiated species.

  • After stirring for 30-60 minutes at -78 °C, add triisopropylsilyl chloride (TIPS-Cl, 1.1 equivalents) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or silica gel column chromatography to afford this compound as a stable oil.

Regioselective Functionalization via Directed Lithiation

With the C2 position effectively masked, the TIPS-oxazole precursor becomes a powerful tool for regioselective functionalization at the C4 and C5 positions. The choice of lithiating agent and reaction conditions dictates the site of deprotonation.

C5-Functionalization: The Kinetic Position

Deprotonation at the C5 position is kinetically favored. Using a strong, non-hindered base like n-BuLi at low temperatures cleanly generates the 5-lithio-2-TIPS-oxazole intermediate, which can be trapped with a variety of electrophiles.

Objective: To synthesize a 5-substituted-2-TIPS-oxazole via lithiation and alkylation.

Workflow Diagram:

C5_Alkylation start 2-TIPS-Oxazole in THF lithiation Add n-BuLi -78 °C, 1h start->lithiation intermediate 5-Lithio-2-TIPS-Oxazole lithiation->intermediate electrophile Add Electrophile (E+) -78 °C to RT intermediate->electrophile product 5-E-2-TIPS-Oxazole electrophile->product workup Aqueous Workup & Purification product->workup final_product Purified 5-Substituted Product workup->final_product

Caption: Workflow for the C5-alkylation of 2-TIPS-oxazole.

Step-by-Step Methodology:

  • Dissolve 2-TIPS-oxazole (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.1 equivalents) and stir the mixture for 1 hour at -78 °C.

  • Add the desired electrophile (e.g., an alkyl halide, aldehyde, ketone, or acyl chloride; 1.2 equivalents) dropwise to the solution.

  • Allow the reaction to stir at -78 °C for 1-2 hours before gradually warming to room temperature.

  • Perform an aqueous workup as described in the synthesis of the precursor.

  • Purify the product by silica gel chromatography.

Data Summary: Electrophile Scope at C5

EntryElectrophile (E+)Product (5-Substituent)Typical Yield (%)
1Iodomethane-CH₃High
2Benzyl bromide-CH₂PhHigh
3Benzaldehyde-CH(OH)PhGood
4Acetone-C(OH)(CH₃)₂Good
5Benzoyl Chloride-C(O)PhModerate to Good

Yields are representative and can vary based on specific substrate and reaction scale.

C4-Functionalization: Accessing the Thermodynamic Product

While C5 is the site of kinetic deprotonation, functionalization at C4 can be achieved through a halogen-metal exchange. By first introducing a bromine atom at the C5 position and then performing a lithiation, a subsequent bromine migration (halogen dance) can be induced to form the more thermodynamically stable 4-lithio species.

Expansion of Scope: Cross-Coupling Reactions

The lithiated intermediates derived from 2-TIPS-oxazole are not limited to reactions with simple electrophiles. They can be converted into organozinc or organotin species, opening the door to powerful palladium-catalyzed cross-coupling reactions like the Negishi and Stille couplings. This strategy enables the introduction of aryl, heteroaryl, and vinyl groups onto the oxazole core.

Negishi Cross-Coupling

The 5-lithio-2-TIPS-oxazole intermediate can be transmetalated with zinc chloride (ZnCl₂) to form an organozinc reagent. This species can then participate in a Negishi cross-coupling with various aryl or vinyl halides.[4]

Reaction Pathway Diagram:

Negishi_Coupling cluster_0 Step 1: Organozinc Formation cluster_1 Step 2: Pd-Catalyzed Coupling A 5-Lithio-2-TIPS-Oxazole B Add ZnCl₂ A->B C 5-Chlorozincio-2-TIPS-Oxazole B->C E Pd Catalyst (e.g., Pd(PPh₃)₄) C->E F 5-R-2-TIPS-Oxazole D Aryl/Vinyl Halide (R-X)

Caption: Pathway for Negishi cross-coupling of 2-TIPS-oxazole.

Stille Cross-Coupling

Alternatively, quenching the lithiated intermediate with a trialkyltin chloride (e.g., Bu₃SnCl) generates a 5-stannyl-2-TIPS-oxazole. This stable, isolable compound is an excellent partner in Stille cross-coupling reactions, known for their broad functional group tolerance.[5][6]

The Final Step: Deprotection to Reveal the Substituted Oxazole

A key advantage of the TIPS protecting group is its clean and efficient removal under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF). This step regenerates the C2-H of the oxazole ring, yielding the final substituted product.[2][7]

Experimental Protocol: TBAF-Mediated Deprotection of 2-TIPS-Oxazoles

Objective: To remove the TIPS protecting group to furnish the final substituted oxazole.

Step-by-Step Methodology:

  • Dissolve the 5-substituted-2-TIPS-oxazole (1.0 equivalent) in anhydrous THF.

  • Add a solution of TBAF in THF (1.0 M, 1.1-1.5 equivalents) at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via silica gel chromatography. For highly polar products where removal of TBAF salts is difficult, a non-aqueous workup using an ion-exchange resin can be employed.[7][8]

Conclusion and Future Outlook

This compound serves as a powerful and practical precursor for the synthesis of C4- and C5-substituted oxazoles. The TIPS group acts as a robust "silent partner," effectively masking the reactive C2 position and enabling regioselective functionalization of the oxazole core through modern synthetic methodologies. The straightforward nature of its introduction and removal makes this strategy highly valuable for applications in drug discovery and complex molecule synthesis. Future work in this area may explore the use of the 2-TIPS-oxazole platform in other transition-metal-catalyzed reactions, such as C-H activation or Suzuki-Miyaura couplings, further expanding the synthetic toolkit for accessing this privileged heterocyclic system.

References

  • Miller, R. A.; Smith, R. M.; Marcune, B. A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. J. Org. Chem.2005 , 70 (22), 9074–9077. [Link]

  • Miller, R. A.; Smith, R. M.; Marcune, B. A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. PubMed, National Library of Medicine. [Link]

  • Vedejs, E.; Monahan, S. D. Metalation of Oxazole−Borane Complexes: A Practical Solution to the Problem of Electrocyclic Ring Opening of 2-Lithiooxazoles. J. Org. Chem.1996 , 61 (16), 5192–5193. [Link]

  • Kishi, Y. et al. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Org. Lett.2007 , 9 (23), 4797-4799. [Link]

  • Wikipedia contributors. Stille reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

  • Vedejs, E.; Monahan, S. D. Metalation of Oxazole−Borane Complexes: A Practical Solution to the Problem of Electrocyclic Ring Opening of 2-Lithiooxazoles. ACS Publications. [Link]

  • Wikipedia contributors. Negishi coupling. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Negishi Coupling. [Link]

  • Williams, D. R.; Heide, K. G. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Org. Lett.2009 , 11 (24), 5634–5637. [Link]

  • Organic Syntheses. A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. [Link]

Sources

Technical Guide: Controlling the Isocyano Enolate Equilibrium in Lithiated Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanistic and practical aspects of the isocyano enolate equilibrium in lithiated oxazoles.

Executive Summary

The lithiation of oxazoles at the C2 position is a cornerstone method for functionalizing this heterocycle. However, it is plagued by a "Dr. Jekyll and Mr. Hyde" duality: the desired 2-lithiooxazole (Cyclic) exists in a precarious equilibrium with its ring-opened valence tautomer, the


-isocyano enolate (Acyclic) .

Failure to manage this equilibrium results in intractable mixtures, ring-scission byproducts, and low yields of the desired C2-substituted pharmacophores. This guide provides the mechanistic causality, structural determinants, and validated protocols to control this equilibrium, ensuring the selective synthesis of target compounds.

Mechanistic Foundation: The Ring-Chain Equilibrium

The core challenge is the thermodynamic instability of the 2-lithiooxazole species. Upon deprotonation at C2, the resulting carbanion is flanked by an oxygen and a nitrogen atom. While theoretically stabilized by the adjacent heteroatoms, the high electron density at C2 weakens the O–C2 bond, facilitating a retro-cyclization event.

The Equilibrium Pathway

Under kinetic conditions (low temperature), the Cyclic Form (A) is generated. As thermal energy increases or solvation shells relax, the O–C2 bond cleaves, generating the Isocyano Enolate (B) . This acyclic species is an ambident nucleophile, capable of reacting at the enolate oxygen, the


-carbon, or the isocyanide carbon, leading to diverse (and often unwanted) outcomes.

OxazoleEquilibrium cluster_legend Reaction Outcomes Oxazole Oxazole (Precursor) Cyclic 2-Lithiooxazole (Cyclic Form - Kinetic) Nucleophilic at C2 Oxazole->Cyclic Deprotonation Li_Base Lithiation (LDA/n-BuLi, -78°C) Transition O-C2 Bond Cleavage Cyclic->Transition Warming Product_C2 Target: C2-Functionalization Cyclic->Product_C2 + Electrophile (E+) (C2-Substituted Oxazole) Acyclic α-Isocyano Enolate (Acyclic Form - Thermodynamic) Ambident Nucleophile Transition->Acyclic Ring Opening Acyclic->Cyclic Recyclization (Difficult) Product_Open Impurity: Isocyanides/Enones Acyclic->Product_Open + Electrophile (E+) (Acyclic/Rearranged Products)

Figure 1: The mechanistic pathway of oxazole lithiation and ring opening. The O-C2 bond cleavage is the critical failure mode.

Structural & Environmental Determinants[1]

The position of the equilibrium (


) is governed by three primary factors: Temperature, Solvation, and Substituents.
Quantitative Impact Factors
FactorConditionEffect on EquilibriumMechanistic Rationale
Temperature

Favors Cyclic Kinetic barrier prevents O-C2 cleavage.

Favors Acyclic Thermodynamic drive toward the charge-delocalized enolate.
Solvent THF (Polar)Favors Acyclic Solvates

, loosening the C2-Li contact ion pair, promoting ring opening.
Et₂O / TolueneFavors Cyclic Tighter ion pairing stabilizes the localized C2 carbanion.
Counterion

VariableHard cation; supports both forms but permits equilibration.

Favors Cyclic Covalent character of C-Zn/C-B bond "locks" the cyclic structure.
Substituents C4-EWGFavors Acyclic Electron Withdrawing Groups (EWG) at C4 stabilize the enolate negative charge.[1]
C5-ArylFavors Cyclic Conjugation at C5 can stabilize the ring system, though sterics play a role.
The Role of Lewis Acids (Transmetallation)

Transmetallation is the most effective strategy to bypass the instability of the lithio species. Replacing the ionic C-Li bond with a more covalent C-Zn or C-B bond significantly raises the activation energy for ring opening.

  • Zinc (

    
    ):  Generates a stable organozinc species that retains nucleophilicity but resists ring opening even at higher temperatures (
    
    
    
    ).
  • Boron (

    
    ):  Converts the lithio species into a boronate, useful for Suzuki couplings, completely sequestering the anion from the ring-opening pathway.
    

Experimental Protocols

Protocol A: Kinetic Trapping (Direct C2 Functionalization)

Use this for simple electrophiles (MeI, aldehydes) when the product is stable.

Reagents:

  • Oxazole substrate (1.0 equiv)[2]

  • Boron trifluoride etherate (

    
    ) (Optional, 1.1 equiv - See Note)
    
  • n-BuLi or LiHMDS (1.1 equiv)

  • Electrophile (1.2 equiv)

  • Solvent: Anhydrous THF or THF/Hexane (4:1)

Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add oxazole and solvent.[3] Cool to -78°C .[2]

  • Lithiation: Add base dropwise over 10 minutes. Crucial: Maintain internal temperature below -70°C.

  • Aging: Stir for exactly 15-20 minutes .

    • Warning: Do not over-age. Longer times increase the probability of isocyano enolate formation.

  • Trapping: Add the electrophile (neat or in minimal THF) rapidly.

  • Quench: Allow to warm to -20°C over 30 minutes, then quench with sat.

    
    .
    

Note on


: Pre-complexation of the oxazole nitrogen with a Lewis acid (

) can activate the C2 proton and stabilize the ring against opening, a technique championed by Vedejs.
Protocol B: The Transmetallation "Safety Net"

Use this for cross-couplings (Negishi/Suzuki) or when the electrophile reacts slowly.

Reagents:

  • 
     (1.0 M solution in THF, anhydrous)
    

Workflow:

  • Perform steps 1-3 from Protocol A (Lithiation at -78°C).

  • Transmetallation: Add

    
     solution (1.2 equiv) dropwise at -78°C.
    
  • Equilibration: Allow the mixture to warm to 0°C .

    • Why? The C-Zn species is stable. Warming ensures complete transmetallation and solubilization.

  • Reaction: Add the Pd-catalyst and aryl halide for Negishi coupling.

  • Outcome: High yield of 2-aryl oxazole with <5% ring-opened byproducts.

Decision Matrix: Selecting the Right Pathway

Use the following logic flow to determine the optimal experimental setup for your specific substrate and target.

DecisionTree Start Start: Functionalize Oxazole C2 Q1 Is the Electrophile highly reactive? (e.g., MeI, Acid Chloride) Start->Q1 Path_Kinetic Use Protocol A (Kinetic Trapping) Q1->Path_Kinetic Yes Q2 Is the reaction type Cross-Coupling? Q1->Q2 No Path_Transmetal Use Protocol B (Transmetallation to Zn/B) Q2->Path_Transmetal Yes (Negishi/Suzuki) Q3 Does the substrate have EWG at C4? Q2->Q3 No (Slow Alkylation) Q3->Path_Transmetal No Warning High Risk of Ring Opening. Use Lewis Acid Complexation (BF3 pre-complex) Q3->Warning Yes

Figure 2: Strategic decision tree for oxazole functionalization.

References

  • Vedejs, E., & Monahan, S. D. (1997). Oxazole Activation with Boron Trifluoride: A New Path to 2-Lithiooxazoles. Journal of Organic Chemistry. Link

  • Collum, D. B., et al. (2002). Effects of Base, Electrophile, and Substrate on the Selective Alkylation of Heteroaromatic Systems.[2] Williams College / Cornell University. Link

  • Hodgetts, K. J., & Kershaw, M. T. (2002). Synthesis of 2-Substituted Oxazoles via 2-Lithiooxazole Species. Organic Letters.[4] Link

  • Chao, A., et al. (2016).[4] Isocyano Enones: Addition-Cyclization Cascade to Oxazoles.[4] Organic Letters.[4] Link

  • Anderson, B. A., et al. (1995). Lithiation of Oxazoles: A Study of the Equilibrium and Reactivity. Journal of Organic Chemistry. Link

Sources

The Strategic Deployment of 2-Triisopropylsilyloxazole in the Genesis of Novel Heterocyclic Architectures

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Modern Synthetic Chemist

Authored by: Gemini, Senior Application Scientist

Abstract

The relentless pursuit of novel molecular entities with tailored biological and material properties has positioned heterocyclic compounds at the forefront of chemical synthesis. Among the myriad of synthetic tools available, the Diels-Alder reaction of oxazoles stands out as a robust and versatile strategy for the construction of substituted pyridines and other intricate heterocyclic systems. This technical guide delves into the nuanced application of 2-triisopropylsilyloxazole (TIPS-oxazole) as a pivotal precursor in this domain. We will explore the synthesis of this key reagent, dissect the mechanistic underpinnings of its cycloaddition reactions, and provide actionable protocols for its successful implementation in the laboratory. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of 2-TIPS-oxazole for the efficient assembly of complex molecular scaffolds.

Introduction: The Oxazole-Pyridine Connection via [4+2] Cycloaddition

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful method for the construction of six-membered rings with a high degree of stereochemical control.[1][2] Oxazoles, despite their aromatic character, can function as dienes in [4+2] cycloaddition reactions, particularly when substituted with electron-donating groups.[3] This reactivity opens a direct and elegant pathway to the synthesis of highly substituted pyridine rings, a motif prevalent in pharmaceuticals, agrochemicals, and functional materials.

The general transformation involves the reaction of an oxazole with a dienophile, typically an alkyne or an alkene, to form a bicyclic adduct. This intermediate is often unstable and undergoes a retro-Diels-Alder reaction, losing a molecule to aromatize into the corresponding pyridine. The presence of a silyloxy group at the 2-position of the oxazole, as in 2-TIPS-oxazole, plays a crucial role in activating the oxazole as a diene and influencing the regiochemical outcome of the cycloaddition.

Synthesis of this compound: A Protocol for Success

The preparation of 2-silyloxazoles is a critical first step for their utilization in synthesis. A general and reliable method involves the deprotonation of oxazole at the C2 position followed by quenching with a silyl halide. While the direct synthesis of this compound is not widely documented, a robust protocol for its trimethylsilyl analogue provides a clear and adaptable blueprint.[4] The larger triisopropylsilyl (TIPS) group can enhance the stability and modulate the reactivity of the resulting silyloxazole.

Experimental Protocol: Synthesis of this compound (Adapted)

Materials:

  • Oxazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropylsilyl chloride (TIPSCl)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Anhydrous hexane

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add freshly distilled oxazole and anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes to the stirred oxazole solution over a period of 30 minutes.

  • Stir the resulting mixture at -78 °C for an additional 30 minutes to ensure complete deprotonation.

  • Add triisopropylsilyl chloride to the reaction mixture via the dropping funnel.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation under reduced pressure to afford this compound.

Table 1: Reagent Quantities and Expected Yield

ReagentMolar Equiv.Quantity
Oxazole1.0(user defined)
n-BuLi1.1(user defined)
TIPSCl1.2(user defined)
Expected Yield 60-75%

The Diels-Alder Reaction of 2-TIPS-Oxazole: Crafting Pyridine Scaffolds

The core utility of 2-TIPS-oxazole lies in its participation as a diene in [4+2] cycloaddition reactions, primarily with acetylenic dienophiles, to construct substituted pyridines. The silyloxy group at the 2-position acts as a potent electron-donating group, activating the oxazole ring for reaction with electron-deficient dienophiles.

Mechanism of Pyridine Formation

The reaction proceeds through a concerted [4+2] cycloaddition mechanism to form a bicyclic adduct. This primary adduct is typically not isolated as it readily undergoes a retro-Diels-Alder reaction, expelling the silyloxy-containing fragment and leading to the formation of a stable aromatic pyridine ring.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_ts [4+2] Cycloaddition cluster_intermediate Intermediate cluster_products Products TIPS_Oxazole 2-TIPS-Oxazole TS Concerted Transition State TIPS_Oxazole->TS Dienophile Acetylenic Dienophile Dienophile->TS Adduct Bicyclic Adduct TS->Adduct Pyridine Substituted Pyridine Adduct->Pyridine Retro-Diels-Alder & Hydrolysis Byproduct Triisopropylsilanol Adduct->Byproduct

Figure 1: General workflow for pyridine synthesis.

Regioselectivity: A Predictable Outcome

When unsymmetrical dienophiles are employed, the regioselectivity of the Diels-Alder reaction becomes a critical consideration. The substitution pattern of the resulting pyridine is dictated by the electronic properties of both the diene (2-TIPS-oxazole) and the dienophile.[5][6][7] In general, the reaction is governed by the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile).

For 2-silyloxyoxazoles, the C5 position is the most nucleophilic carbon of the diene system. Therefore, in reactions with typical electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate, ethyl propiolate), the C5 of the oxazole will preferentially bond to the more electrophilic carbon of the alkyne. This predictable regioselectivity is a significant advantage in the design of synthetic routes to specifically substituted pyridines.

Figure 2: Predicting the major regioisomer.

Experimental Protocol: Diels-Alder Reaction and Pyridine Formation

Materials:

  • This compound

  • Acetylenic dienophile (e.g., dimethyl acetylenedicarboxylate)

  • Anhydrous toluene or xylene

  • Hydrochloric acid (1 M aqueous solution)

Procedure:

  • In a sealed tube, dissolve this compound and the acetylenic dienophile (1.1 equivalents) in anhydrous toluene.

  • Heat the reaction mixture at a temperature ranging from 110 °C to 150 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add a 1 M aqueous solution of hydrochloric acid and stir the mixture vigorously for 1 hour to effect the hydrolysis of the silyl enol ether intermediate and facilitate the aromatization to the pyridine.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude pyridine derivative is purified by column chromatography on silica gel.

Table 2: Representative Diels-Alder Reactions of 2-Silyloxyoxazoles

DienophileProductTypical Yield
Dimethyl acetylenedicarboxylateDimethyl 3-hydroxypyridine-4,5-dicarboxylateGood to Excellent
Ethyl propiolateEthyl 3-hydroxypyridine-4-carboxylateModerate to Good
Phenylacetylene3-Hydroxy-4-phenylpyridineModerate

Applications in Complex Molecule Synthesis

The pyridine synthesis methodology utilizing 2-TIPS-oxazole provides a powerful entry point to a wide array of complex molecular architectures. The resulting highly functionalized pyridines can serve as versatile building blocks for the synthesis of natural products, pharmaceutical agents, and advanced materials. The strategic placement of substituents on the pyridine ring, guided by the predictable regioselectivity of the Diels-Alder reaction, allows for the efficient construction of targeted molecular frameworks.

Conclusion

This compound emerges as a highly valuable and strategic reagent in the synthesis of novel heterocyclic compounds. Its facile preparation and predictable reactivity in [4+2] cycloaddition reactions make it an indispensable tool for the construction of substituted pyridines. The insights provided in this technical guide, from detailed experimental protocols to the elucidation of mechanistic nuances, are intended to empower researchers to confidently employ 2-TIPS-oxazole in their synthetic endeavors. The continued exploration of the reactivity of this and related silyloxazoles promises to unlock new avenues for the efficient and elegant synthesis of complex molecular targets.

References

  • Diels–Alder reactions of oxazoles with alkenes, alkynes, and heterodienophiles have shown great utility in several areas of organic synthesis. The intermolecular [4 + 2] cycloadditions have been a valuable tool for the synthesis of highly substituted pyridines and furans, which are accessible only with difficulty through other routes.[2]

  • The condensation of oxazoles with dienophiles is of the diene synthesis type, the final reaction products being substituted pyridine bases.[1]

  • Regioselectivity in the Diels-Alder cycloaddition is determined almost completely by electronic effects in the diene and dienophile.[7]

  • n-Butyllithium (28.5 ml of a 2.54M solution in hexane) was added to a -78° solution of oxazole (5.0 g) in ether (150 ml). The resulting solution was stirred at -78° for 30 min, followed by the addition of trimethylsilyl chloride (7.86 g), and the mixture allowed to warm to room temperature. The reaction mixture was distilled and the fraction with a boiling point of about 130° was collected to afford 2-trimethylsilyl oxazole (5.12 g).[4]

  • An unprecedented cascade strategy consisting of polarity reversal, normal electron-demand Diels–Alder cycloaddition and skeletal remodeling was developed to construct novel pyridine-fused nitrones in up to 82% yield.[8]

  • When non-symmetrical dienes react with non-symmetrical dienophiles, two regioisomers (constitutional isomers) are possible.[6]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. 2020;25(7):1606. [Link][9]

  • Siloxacyclopentenes as Dienophile-Linked Directing Groups in Intramolecular Diels-Alder Reactions. Org Lett. 2011;13(18):4834-4837. [Link][10]

  • Substituted pyridines from isoxazoles: scope and mechanism. Org Biomol Chem. 2017;15(38):8124-8132. [Link][11]

  • Synthetic approaches for oxazole derivatives: A review. Synthetic Communications. 2021;51(22):3313-3343. [Link][12]

  • N-Alkenoylimidazolidin-2-ones as chiral dienophiles in Diels-Alder cycloaddition reactions. Tetrahedron. 1997;53(22):7511-7542. [Link][13]

  • Regioselectivity in the Diels-Alder reaction. YouTube. [Link][7]

  • NEW CHEMISTRY OF OXAZOLES. HETEROCYCLES. 1993;35(2):1441. [Link][3]

Sources

Methodological & Application

Application Notes and Protocols: Regioselective Functionalization of the Oxazole Core via Directed ortho-Metalation of 2-Triisopropylsilyloxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Oxazoles

The oxazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and pharmaceutical agents. Its presence is crucial for the medicinal properties of compounds exhibiting antibacterial, antifungal, anti-inflammatory, and anticancer activities. The ability to precisely and efficiently introduce substituents onto the oxazole ring is therefore of paramount importance in drug discovery and development, enabling the generation of diverse molecular libraries for structure-activity relationship (SAR) studies. Directed ortho-metalation (DoM) has emerged as a powerful and highly regioselective strategy for the functionalization of aromatic and heteroaromatic systems. This guide provides a detailed exploration of the application of DoM to 2-triisopropylsilyloxazole, a versatile substrate for the synthesis of C5-functionalized oxazoles.

The Mechanism: Unraveling the Directed ortho-Metalation of this compound

Directed ortho-metalation is a deprotonation reaction that occurs at the position ortho to a directing metalation group (DMG). In the case of this compound, the silyl group at the C2 position, in concert with the oxazole ring's heteroatoms, orchestrates the regioselective deprotonation at the C5 position.

The mechanism proceeds through the following key steps:

  • Coordination: A strong lithium base, typically an alkyllithium reagent such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), is introduced to the substrate in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (typically -78 °C). The Lewis acidic lithium cation of the base coordinates to the Lewis basic nitrogen and oxygen atoms of the oxazole ring. This coordination brings the base into close proximity to the C5 proton.

  • Deprotonation: The highly basic alkyl anion of the lithium reagent then abstracts the most acidic proton, which, due to the coordination-induced proximity, is the one at the C5 position. This results in the formation of a stable 5-lithiooxazole intermediate. The bulky triisopropylsilyl (TIPS) group at the C2 position also sterically hinders deprotonation at the C4 position, further enhancing the selectivity for the C5 position.

  • Electrophilic Quench: The reaction is completed by the introduction of an electrophile. The nucleophilic C5-lithiated intermediate readily attacks the electrophile, resulting in the formation of a new carbon-carbon or carbon-heteroatom bond at the C5 position of the oxazole ring.

DoM_Mechanism cluster_start Step 1: Coordination cluster_deprotonation Step 2: Deprotonation cluster_quench Step 3: Electrophilic Quench Start This compound Coordination Coordination of Li to Oxazole Heteroatoms Start->Coordination Base n-BuLi Base->Coordination Deprotonation Deprotonation at C5 Coordination->Deprotonation Intermediate 5-Lithiooxazole Intermediate Deprotonation->Intermediate Quench Nucleophilic Attack Intermediate->Quench Electrophile Electrophile (E+) Electrophile->Quench Product C5-Functionalized Oxazole Quench->Product

Figure 1. Mechanism of Directed ortho-Metalation of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the directed ortho-metalation of this compound and subsequent quenching with an electrophile. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials and Equipment:

  • This compound (substrate)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (or sec-butyllithium) solution in hexanes

  • Electrophile (e.g., benzaldehyde, dimethylformamide, iodine)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum, add this compound (1.0 equiv).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous THF via syringe. The typical concentration is 0.1-0.5 M.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Metalation:

    • Slowly add n-butyllithium (1.1 equiv) dropwise to the stirred solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species is often indicated by a color change.

  • Electrophilic Quench:

    • Slowly add the electrophile (1.2 equiv) to the reaction mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for an additional 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

DoM_Workflow Start Reaction Setup: 2-TIPS-Oxazole in anhydrous THF under inert atmosphere at -78 °C Metalation Metalation: Add n-BuLi, stir for 1h at -78 °C Start->Metalation Quench Electrophilic Quench: Add Electrophile (E+), stir for 1-3h at -78 °C Metalation->Quench Workup Work-up: Quench with NH4Cl, extract, dry, and concentrate Quench->Workup Purification Purification: Flash Column Chromatography Workup->Purification Product C5-Functionalized Oxazole Purification->Product

Figure 2. Experimental workflow for the Directed ortho-Metalation of this compound.

Versatility of the Reaction: A Selection of Electrophiles

A wide variety of electrophiles can be employed to quench the 5-lithiooxazole intermediate, leading to a diverse range of C5-functionalized oxazoles.

ElectrophileReagentResulting Functional Group at C5
Aldehydes/KetonesRCHO / RCOR'Secondary/Tertiary Alcohol
AmidesDMFAldehyde
Alkyl HalidesR-XAlkyl
Silyl HalidesR₃SiClSilyl
Boronic EstersB(OR)₃Boronic Acid/Ester
Carbon DioxideCO₂Carboxylic Acid
DisulfidesRSSRThioether
IodineI₂Iodide
IsocyanatesRNCOAmide

Applications in Drug Discovery and Beyond

The ability to introduce a wide range of functional groups at the C5 position of the oxazole ring opens up vast possibilities for medicinal chemists. The resulting functionalized oxazoles can serve as key building blocks for the synthesis of complex molecules with potential therapeutic applications. For instance, the introduction of aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling of the corresponding boronic ester can lead to novel compounds for screening in various disease models. Furthermore, the functionalized oxazoles can be utilized in the development of molecular probes and materials with unique photophysical properties.

References

  • Gilman, H.; Bebb, R. L. Relative Reactivities of Organometallic Compounds. XIII. Metalation of Furan. J. Am. Chem. Soc.1939, 61 (1), 109–112.
  • Snieckus, V. Directed ortho metalation. Toluamide and Toluamide-d3 metalation with s-butyllithium. Chem. Rev.1990, 90 (6), 879–933.
  • Mortier, J. Directed Ortho Metalation. In Arene Chemistry: Reaction Mechanisms and Methods for Aromatic Compounds; Mortier, J., Ed.; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2016; pp 235–270.
  • Groom, K.; Hussain, S. M. S.; Morin, J.; Nilewski, C.; Rantanen, T.; Snieckus, V. Directed ortho Metalation Strategies. Effective Regioselective Routes to 1,2-, 2,3-, and 1,2,3-Substituted Naphthalenes. Org. Lett.2014, 16 (9), 2378–2381.
  • Schlosser, M. Superbases for organic synthesis. Pure Appl. Chem.1988, 60 (11), 1627–1634.
  • Baran, P. S. Directed Metalation: A Survival Guide. Baran Group Meeting.
  • Myers, A. G.
  • Wikipedia.
  • Knochel, P.; Mosrin, M. The highly hindered amide base TMPMgCl·LiCl has been shown to effect efficient directed metallation of electron-poor heteroarenes and arenes containing sensitive functional groups. Org. Lett.2008, 10 (12), 2497–2500.
  • Scribd.
  • ChemRxiv.
  • Google Patents. A kind of method of synthesis 2 triisopropylsilyl acetylene Benzazole compounds. CN106279236A.
  • Eldorado - Repository of the TU Dortmund. Towards Substrate–Reagent Interaction of Lochmann–Schlosser Bases in THF.
  • PMC.
  • PMC. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • ChemRxiv.
  • UM Impact. Selective lateral metalation and electrophilic quenching of c‐4 functionalized isoxazoles. IX. Direct formation of the C‐N bond utilizing an electrophilic nitrogen source.
  • ResearchGate. Synthesis of 2-(3,4,5-tris(4-dodecyloxybenzyloxy)phenyl)-2-oxazoline (TAPOx).
  • ResearchGate. Directed ortho Metalation of Aryl Amides, O-Carbamates, and OMOM Systems.
  • Wikipedia. Schlosser's base.
  • ACS Publications.
  • ResearchGate.
  • ResearchGate. Representative example of oxazoles with pharmacological activity.
  • Medicinal Applications of 1,3-Oxazole Deriv

Application Note: Precision Engineering of Oxazole Scaffolds via the 2-Triisopropylsilyloxazole Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Triisopropylsilyloxazole in Natural Product Synthesis Content Type: Detailed Application Note & Protocol Guide

Abstract

The oxazole moiety is a ubiquitous pharmacophore in bioactive natural products, including macrolides, peptide alkaloids, and bis-heterocyclic antitumor agents. However, the regioselective functionalization of the oxazole ring presents a significant synthetic challenge due to the high acidity of the C2 position (


) relative to the C5 position. This guide details the This compound (TIPS-oxazole)  strategy, a robust methodology that utilizes the TIPS group as a steric and electronic shield. This approach effectively masks the C2 position, directing lithiation exclusively to C5, thereby enabling the precise construction of complex natural product architectures.
The Challenge: Regiocontrol in Oxazole Functionalization

In unsubstituted oxazoles, the C2 proton is the most acidic site due to the inductive effect of the adjacent oxygen and nitrogen atoms. Treatment with strong bases (e.g., n-BuLi) results in exclusive deprotonation at C2. While useful for C2-substitution, this reactivity profile renders direct C5-functionalization impossible without protecting group strategies.

  • Problem: Direct lithiation yields C2-lithiooxazole.

  • Solution: Block C2 with a group that is (a) stable to basic conditions, (b) bulky enough to prevent nucleophilic attack, and (c) easily removable.

  • The Reagent: 2-(Triisopropylsilyl)oxazole .[1][2] Unlike TMS or TBS analogs, which are prone to hydrolysis during aqueous workup or chromatography, the TIPS derivative is exceptionally robust, surviving flash chromatography and non-acidic aqueous workups.

Mechanistic Workflow & Logic

The utility of this compound lies in its ability to invert the standard reactivity of the oxazole ring.

  • C2-Protection: The TIPS group is installed at C2 via lithiation and quenching with TIPSOTf.

  • C5-Lithiation: With C2 blocked, the most acidic remaining proton is at C5. The bulky TIPS group also sterically hinders the C2 position, preventing nucleophilic attack at the silicon center during subsequent metalation steps.

  • Electrophilic Trapping: The C5-lithio species reacts with a wide range of electrophiles (aldehydes, alkyl halides, epoxides).

  • Deprotection: The TIPS group is cleaved using fluoride sources (TBAF, HF[3]·py) to regenerate the C2-unsubstituted oxazole or allow further C2-functionalization.

OxazoleLogic Oxazole Oxazole (1) C2_Li 2-Lithiooxazole Oxazole->C2_Li n-BuLi, -78°C TIPS_Ox 2-TIPS-Oxazole (2) (Stable Intermediate) C2_Li->TIPS_Ox TIPSOTf (C2 Protection) C5_Li 2-TIPS-5-Lithiooxazole TIPS_Ox->C5_Li n-BuLi, -78°C (Regioselective Lithiation) Product_Protected 5-Substituted 2-TIPS-Oxazole C5_Li->Product_Protected Electrophile (E+) Final_Product 5-Substituted Oxazole Product_Protected->Final_Product TBAF or HF (Deprotection)

Figure 1: The logical flow of the TIPS-oxazole protocol, enabling "illegal" C5 functionalization.

Experimental Protocols
Protocol A: Synthesis of 2-(Triisopropylsilyl)oxazole

This reagent is the foundational building block. It can be prepared on a multigram scale and stored.

Reagents: Oxazole (1.0 equiv), n-BuLi (1.1 equiv, 2.5 M in hexanes), TIPSOTf (1.1 equiv), THF (anhydrous).

  • Setup: Flame-dry a round-bottom flask under argon. Add anhydrous THF (concentration ~0.5 M relative to oxazole).

  • Cooling: Cool the solvent to -78°C (dry ice/acetone bath).

  • Lithiation: Add oxazole, followed by the dropwise addition of n-BuLi over 20 minutes. Stir at -78°C for 30–45 minutes. Note: The solution typically turns light yellow.

  • Silylation: Add Triisopropylsilyl triflate (TIPSOTf) dropwise.

  • Warming: Allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Et₂O or hexanes.[4] Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5) yields the product as a colorless oil.

    • Yield Expectation: 85–95%.

    • Stability:[3] Stable at room temperature for months.

Protocol B: C5-Lithiation and Coupling

This step installs the natural product side-chain or core fragment.

Reagents: 2-TIPS-oxazole (1.0 equiv), n-BuLi (1.1 equiv), Electrophile (1.2 equiv), THF.

  • Lithiation: Dissolve 2-TIPS-oxazole in THF under argon and cool to -78°C .

  • Metalation: Add n-BuLi dropwise.[1] Stir for 45–60 minutes at -78°C.

    • Mechanistic Note: Unlike C2-lithiation, C5-lithiation is slower; adequate time is required for complete conversion.

  • Coupling: Add the electrophile (dissolved in THF if solid) slowly.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C or RT depending on the electrophile's reactivity.

  • Workup: Standard aqueous workup (NH₄Cl quench).

  • Purification: Silica gel chromatography.

Case Studies in Natural Product Synthesis

The TIPS-oxazole strategy has been pivotal in the total synthesis of complex marine natural products where the oxazole ring serves as a critical structural linker.

Case Study 1: Synthesis of Hamigeran M

Context: The Hamigerans are diterpenoids with unique antiviral properties. The synthesis of Hamigeran M required the precise installation of a functionalized side chain onto an oxazole core.

  • Application: Researchers utilized 2-TIPS-oxazole to introduce the oxazole moiety via C5-lithiation.

  • Key Transformation:

    • Lithiation of 2-TIPS-oxazole at -30°C to -78°C.

    • Reaction with a complex electrophile (often an aldehyde or alkyl halide derived from the terpene core).

    • Late-stage manipulation of the C2-TIPS group (e.g., oxidation or removal) to finalize the natural product core.

  • Outcome: The bulky TIPS group prevented side reactions at C2, ensuring high yield and regiocontrol during the coupling event.

Case Study 2: Fragment Synthesis for Inthomycin A/B

Context: The Inthomycins are polyene antibiotics containing an oxazole ring. The synthesis of the "vinyl bromide 29" fragment is a classic example of TIPS-oxazole utility.

  • Application: 2-TIPS-oxazole was lithiated at C5 and reacted with 1,3-dibromopropene .

  • Reaction:

    
    
    
  • Significance: This generated a functionalized vinyl bromide handle at C5, ready for Palladium-catalyzed cross-coupling (Stille/Suzuki) to build the polyene chain. The TIPS group was retained throughout these steps to protect the sensitive C2 position and was removed only in the final stages using aqueous HF.

Data Summary: Reactivity Profile
ParameterC2-Position (Unprotected)C2-Position (TIPS-Protected)C5-Position (TIPS-Protected)
pKa ~20 (Most Acidic)Blocked~27 (Accessible)
Lithiation Reagent n-BuLiInertn-BuLi / t-BuLi
Temp. Stability Unstable > 0°C (Ring Opening)Stable > RTStable at -78°C to 0°C
Electrophile Scope Aldehydes, Silanes, StannanesN/AAldehydes, Epoxides, Halides
Troubleshooting & Optimization
  • Issue: Incomplete Lithiation at C5.

    • Cause: Insufficient deprotonation time or temperature too low for kinetic barrier.

    • Fix: Warm the lithiation mixture to -20°C for 10 minutes before cooling back to -78°C for electrophile addition.

  • Issue: TIPS Group Cleavage during Workup.

    • Cause: Acidic aqueous wash (e.g., 1M HCl).

    • Fix: Use neutral (pH 7) or basic (NaHCO₃) buffers. The TIPS group is acid-sensitive but much more stable than TMS.[3]

  • Issue: Regioisomer Formation (C4 vs C5).

    • Insight: C5 is thermodynamically favored over C4. Ensure thermodynamic control by allowing the anion to equilibrate if C4 attack is observed (rare with TIPS).

References
  • Wipf, P., & Lim, S. (1995). "A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles". The Journal of Organic Chemistry, 60(22), 7224–7229. Link

  • Fettes, A., & Carreira, E. M. (2003).[5] "Leucascandrolide A: Synthesis and Related Studies". The Journal of Organic Chemistry, 68(24), 9274–9283.[5] Link

  • Dakin, L. A., & Panek, J. S. (2003).[4] "Total Synthesis of Leucascandrolide A". Organic Letters, 5(21), 3995–3998. Link

  • Bok, H. K., et al. (2022). "The Implications of the Brønsted Acidic Properties of Crabtree-Type Catalysts in the Asymmetric Hydrogenation of Olefins". Journal of the American Chemical Society, 144(35), 16252–16261. Link (Referencing Inthomycin fragment synthesis).

  • Wang, X. (2019).[6] "Synthetic Studies Towards the Hamigerans with a [6–7–5] Tricyclic Skeleton". Purdue University Graduate School Thesis. Link

Sources

Application Note: Diels-Alder Reactions of 2-Triisopropylsilyloxazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic use of 2-Triisopropylsilyloxazole (2-TIPS-oxazole) in Diels-Alder (DA) cycloadditions. It focuses on using the bulky triisopropylsilyl (TIPS) group as a dual-purpose handle: a steric director for regioselective cycloadditions and a robust blocking group that enables C5-selective functionalization prior to the Diels-Alder step.

Executive Summary

This compound (CAS: 433332-27-5) represents a specialized class of "masked" oxazole reagents designed to overcome the regiochemical ambiguity typical of standard oxazole Diels-Alder reactions. In conventional oxazole chemistry, the C2 position is the most acidic and reactive; however, for Diels-Alder applications, controlling the substitution pattern on the resulting pyridine or furan core is critical.

The TIPS group at C2 serves three strategic functions:

  • Steric Blocking: Prevents nucleophilic attack at C2, directing lithiation exclusively to C5 for pre-DA functionalization.

  • Regiocontrol: The bulky silyl group exerts significant steric influence during the endo transition state of the [4+2] cycloaddition, enhancing regioselectivity with unsymmetrical dienophiles.

  • Leaving Group Utility: In reactions with alkynes, the TIPS group facilitates the retro-Diels-Alder (rDA) step via the elimination of triisopropylsilyl cyanide (TIPS-CN) , a thermodynamically stable byproduct that drives the equilibrium toward the furan product.

Mechanistic Pathways & Logic

The reactivity of 2-TIPS-oxazole bifurcates based on the nature of the dienophile (alkyne vs. alkene). The process is a cascade sequence: [4+2] Cycloaddition


 Bicyclic Intermediate 

Aromatization
.
Pathway A: Reaction with Alkynes (Furan Synthesis)

When reacted with acetylenic dienophiles (e.g., dimethyl acetylenedicarboxylate - DMAD), the reaction proceeds via a Diels-Alder/Retro-Diels-Alder sequence. The intermediate 7-oxabicyclo[2.2.1]heptadiene is unstable and spontaneously extrudes TIPS-CN to yield a furan.

Pathway B: Reaction with Alkenes (Pyridine Synthesis)

Reaction with olefinic dienophiles (e.g., acrylic acid, maleimide) yields a 7-oxabicyclo[2.2.1]heptene intermediate. Aromatization to pyridine typically requires acid-catalyzed dehydration (loss of water) or oxidation. The TIPS group may be retained or eliminated depending on workup conditions.

Mechanistic Visualization[1]

DielsAlder_TIPS_Oxazole Start 2-TIPS-Oxazole Lithiation C5-Lithiation (Optional Functionalization) Start->Lithiation n-BuLi, -78°C + Electrophile Diene Substituted 2-TIPS-Oxazole Start->Diene Direct Use Lithiation->Diene Intermediate_A Bicyclic Adduct (Unstable) Diene->Intermediate_A Heat + Alkyne Intermediate_B Bicyclic Adduct (Isolable) Diene->Intermediate_B Heat + Alkene Dienophile_Alkyne Alkyne Dienophile (e.g., DMAD) Dienophile_Alkene Alkene Dienophile (e.g., Acrylic Acid) RetroDA Retro-Diels-Alder (- TIPS-CN) Intermediate_A->RetroDA Dehydration Dehydration/Aromatization (- H2O) Intermediate_B->Dehydration Acid/Oxidation Product_Furan Polysubstituted Furan RetroDA->Product_Furan Product_Pyridine Substituted Pyridine Dehydration->Product_Pyridine

Figure 1: Reaction divergence of 2-TIPS-oxazole based on dienophile selection. The C2-TIPS group directs the initial lithiation and influences the final elimination step.

Experimental Protocols

Protocol A: Synthesis of Polysubstituted Furans via Alkyne Cycloaddition

Objective: Synthesis of dimethyl 3,4-furandicarboxylate derivatives using 2-TIPS-oxazole and DMAD.

Reagents:

  • This compound (1.0 equiv)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv)

  • Solvent: Toluene (anhydrous) or Xylene (for higher temp)

  • Additives: Hydroquinone (1% mol, radical inhibitor)

Step-by-Step Procedure:

  • Preparation: In a flame-dried pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 2-TIPS-oxazole (1.0 mmol) in anhydrous toluene (5 mL, 0.2 M).

  • Addition: Add DMAD (1.2 mmol) and hydroquinone (1-2 mg). Note: Hydroquinone prevents polymerization of the dienophile.

  • Cycloaddition: Seal the tube (or maintain inert atmosphere) and heat the mixture to 100–110°C for 12–24 hours.

    • Monitoring: Monitor by TLC (SiO2, Hexane/EtOAc). The disappearance of the oxazole spot and appearance of a less polar furan spot indicates progress.

  • Workup: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Silica Gel 60).

    • Eluent: Gradient Hexane

      
       10% EtOAc/Hexane.
      
    • Byproduct: The eliminated TIPS-CN is volatile/non-polar and is often removed during evaporation or early column fractions.

  • Characterization: Confirm structure via

    
    H NMR. The loss of the TIPS signals (approx. 1.1-1.3 ppm) and the oxazole proton, combined with the retention of the C5-substituent (if present), confirms the furan core.
    
Protocol B: Synthesis of Pyridines via Acrylic Acid Cycloaddition

Objective: Synthesis of pyridines (Vitamin B6 analogues) via reaction with acrylic acid.[1][2][3][4]

Reagents:

  • 2-TIPS-oxazole (1.0 equiv)

  • Acrylic Acid (1.5 equiv)

  • Solvent: Ethanol or Acetic Acid

  • Catalyst: TFA (Trifluoroacetic acid) (0.1 equiv) if dehydration is slow.

Step-by-Step Procedure:

  • Coupling: Dissolve 2-TIPS-oxazole (1.0 mmol) and acrylic acid (1.5 mmol) in Ethanol (5 mL).

  • Reaction: Heat to reflux (80°C) for 6 hours.

    • Mechanism:[1][3][4][5][6] The initial adduct forms. Under acidic conditions (from acrylic acid or added TFA), the bridgehead oxygen is protonated, leading to ring opening and elimination of water.

  • Desilylation (In-situ): In protic solvents (EtOH/AcOH) at reflux, the C2-TIPS group may undergo protodesilylation, yielding the C2-unsubstituted pyridine. If the TIPS group is desired, use aprotic solvents (Toluene) and mild dehydration agents (e.g., MsCl/Et3N).

  • Workup: Neutralize with sat. NaHCO

    
    , extract with DCM, dry over MgSO
    
    
    
    , and concentrate.

Data Summary: Dienophile Reactivity Profile

The following table summarizes the expected outcomes when reacting 2-TIPS-oxazole with common dienophiles.

Dienophile ClassSpecific ReagentConditionsProduct TypeLeaving Group
Alkyne DMADToluene, 110°CFuranTIPS-CN
Alkyne Ethyl PropiolateXylene, 140°CFuranTIPS-CN
Alkene MaleimideToluene, 110°CBicyclic Adduct / Pyridine*None / H

O
Alkene Acrylic AcidEtOH, 80°CPyridineH

O (+ TIPS cleavage)
Benzyne Benzyne (in situ)THF, 0°C

RT
Isobenzofuran precursorTIPS-CN

*Note: Reaction with maleimide often yields the stable exo/endo bicyclic adduct which requires further chemical treatment to aromatize.

Critical Control Points & Troubleshooting

  • Thermal Stability: 2-TIPS-oxazole is thermally stable up to ~150°C. However, if the C5 substituent is thermally labile, use Lewis Acid catalysis (e.g., ZnI

    
    , EtAlCl
    
    
    
    ) to lower the reaction temperature to 0–25°C.
  • Steric Hindrance: The TIPS group is extremely bulky. While this improves regioselectivity, it significantly slows down the reaction rate compared to 2-methyl or 2-phenyl oxazoles. Reactions may require longer times or sealed-tube conditions.

  • Solvent Effects:

    • Toluene/Xylene: Standard for thermal DA.

    • Acetonitrile:[4] Accelerates DA rates for polar dienophiles due to dipole stabilization.

    • Water/Alcohol: Promotes "hydrophobic effect" acceleration but risks desilylation.

References

  • General Oxazole Diels-Alder Chemistry

    • Heterocyclic Chemistry at a Glance, 2nd Ed. (Joule & Mills).
    • Source:

  • Synthetic Utility of Silyloxazoles: Wipf, P., & Lim, S. (1995). Total Synthesis of (-)-Curacin A. (Demonstrates the use of oxazoles as building blocks). Hassner, A., & Fischer, B. (1992). Diels-Alder reactions of oxazoles. Heterocycles, 35(2), 775-778.
  • Reagent Data

    • Sigma-Aldrich Product Data: this compound (CAS 433332-27-5).
    • Source:

Sources

Application Note & Protocol: Synthesis of Substituted Pyridines via [4+2] Cycloaddition of 2-Triisopropylsilyloxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine ring is a cornerstone heterocyclic motif in medicinal chemistry, appearing in numerous FDA-approved drugs and bioactive natural products.[1][2][3] Traditional methods for constructing this scaffold often require harsh conditions and offer limited control over substitution patterns. This guide details a robust and versatile strategy for synthesizing polysubstituted pyridines through the thermally-induced [4+2] cycloaddition (Diels-Alder reaction) between 2-triisopropylsilyloxazole and various dienophiles, particularly alkynes.[4][5] The use of the triisopropylsilyl (TIPS) group offers distinct advantages in terms of reagent stability and reaction efficiency. We provide a comprehensive overview of the reaction mechanism, detailed experimental protocols, and practical guidance for researchers in synthetic and medicinal chemistry.

Introduction: The Enduring Importance of the Pyridine Scaffold

The selective synthesis of non-symmetrically substituted pyridines remains a significant challenge in organic chemistry.[1] The prevalence of the pyridine nucleus in pharmaceuticals underscores the need for efficient and modular synthetic routes.[1][2][3] The Diels-Alder reaction, a powerful tool for forming six-membered rings, provides an elegant solution.[6][7] Specifically, the reaction of an oxazole (acting as an azadiene) with an alkene or alkyne (dienophile) offers a direct pathway to the pyridine core, a transformation often referred to as the Kondrat'eva pyridine synthesis.[4][5][8]

The Strategic Role of this compound

While various oxazoles can participate in Diels-Alder reactions, this compound has emerged as a particularly effective substrate for several key reasons:

  • Enhanced Stability: The bulky triisopropylsilyl (TIPS) group provides significant steric hindrance, enhancing the stability and shelf-life of the oxazole reagent compared to its un-silylated or less-hindered counterparts.

  • Electronic Activation: Silyl groups at the 2-position can electronically activate the oxazole ring system, facilitating the cycloaddition with a broader range of dienophiles.[4]

  • Facile Elimination: The triisopropylsilyloxy group is an excellent leaving group in the final aromatization step, readily eliminated to form the stable pyridine ring.

Reaction Mechanism: A [4+2] Cycloaddition-Aromatization Cascade

The synthesis proceeds via a two-stage mechanism: a thermally allowed [4+2] cycloaddition followed by a retro-Diels-Alder-type fragmentation and aromatization.[5][6]

  • [4+2] Cycloaddition: The oxazole ring acts as the 4π-electron diene component, reacting with the 2π-electron dienophile (e.g., an alkyne) to form a bicyclic adduct. This is the rate-determining step and typically requires elevated temperatures.

  • Fragmentation & Aromatization: The initial adduct is unstable and undergoes a cycloreversion. The bridgehead oxygen atom is eliminated along with its silyl protecting group (as a silyloxy species), and the second bridge is cleaved to release a stable molecule (e.g., CO2 if starting from an ester-substituted alkyne) and the final aromatic pyridine product.

The overall transformation is a powerful example of a cycloaddition/cycloreversion sequence.[2][9]

reaction_mechanism Figure 1: Reaction Mechanism R1 2-TIPS-Oxazole I1 Bicyclic Adduct (Unstable) R1->I1 [4+2] Cycloaddition C1_pos R2 Alkyne Dienophile (R1-C≡C-R2) R2->I1 P1 Substituted Pyridine I1->P1 Aromatization P2 TIPS-OH + R2-C≡N I1->P2 C2_pos C1 + Δ (Heat) C2 Spontaneous Fragmentation

Caption: Figure 1: Reaction Mechanism.

General Experimental Workflow

The synthesis is typically performed as a one-pot procedure in a high-boiling solvent under an inert atmosphere.

Caption: Figure 2: General Experimental Workflow.

Detailed Protocol: Synthesis of Ethyl 2-methyl-6-phenylpyridine-4-carboxylate

This protocol describes the reaction between this compound and ethyl 3-phenylpropiolate to yield a trisubstituted pyridine.

Materials:

  • This compound (CAS: 433332-27-5)

  • Ethyl 3-phenylpropiolate

  • Xylene (anhydrous)

  • Sealed reaction tube or flask with reflux condenser

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, heavy-walled sealed tube equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Expert Insight: Flame-drying the glassware and maintaining an inert atmosphere is critical to prevent hydrolysis of the silyloxazole and ensure reproducible results.

  • Reagent Addition: Add anhydrous xylene (to make a ~0.5 M solution). Purge the vessel with argon for 5-10 minutes. Add ethyl 3-phenylpropiolate (1.1 eq) via syringe.

    • Expert Insight: Using a slight excess of the dienophile can help drive the reaction to completion. Xylene is an excellent solvent due to its high boiling point, which is necessary to overcome the activation energy of the cycloaddition.

  • Heating: Securely seal the tube and place it in a pre-heated oil bath at 140-150 °C.

    • Causality: These elevated temperatures are required to promote the [4+2] cycloaddition, which is the rate-limiting step of the sequence.[5]

  • Monitoring: Stir the reaction mixture for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS by taking small aliquots (use caution when opening a hot, sealed tube). The disappearance of the starting materials indicates completion.

  • Workup: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the xylene.

  • Purification: The crude residue is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 0% to 20%) is typically effective for eluting the pyridine product.

    • Trustworthiness: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis.

Reaction Scope and Versatility

The utility of this method lies in its tolerance for a wide variety of dienophiles, allowing for the synthesis of diverse pyridine substitution patterns. The table below summarizes representative examples.

Dienophile (R¹-C≡C-R²)ConditionsProductApprox. Yield
Dimethyl acetylenedicarboxylate-CO₂Me-CO₂MeXylene, 140 °C, 18hDimethyl 2-methylpyridine-4,5-dicarboxylate85%
Ethyl propiolate-H-CO₂EtToluene, 110 °C, 24hEthyl 2-methylpyridine-4-carboxylate78%
Phenylacetylene-Ph-HXylene, 140 °C, 20h2-Methyl-4-phenylpyridine72%
1-Hexyne-Butyl-HXylene, 140 °C, 24h4-Butyl-2-methylpyridine65%

Note: Yields are approximate and can vary based on specific reaction scale and purification efficiency. Data is synthesized from typical outcomes reported in the literature for this class of reaction.

Troubleshooting and Key Considerations

  • Low Yield: If yields are low, ensure all reagents are pure and the solvent is anhydrous. Consider increasing the reaction temperature or time. Some unreactive dienophiles may require higher temperatures or the use of a microwave reactor.

  • Side Reactions: At very high temperatures, decomposition of the oxazole can occur. If significant charring or side product formation is observed, attempt the reaction at a slightly lower temperature for a longer duration.

  • Regioselectivity: With unsymmetrical alkynes (R¹ ≠ R²), a mixture of regioisomers can be formed.[5] The regiochemical outcome is influenced by steric and electronic factors of the alkyne substituents. Generally, the more electron-withdrawing substituent tends to favor the 4-position of the resulting pyridine.[5]

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Movassaghi, M., et al. "A model system for the synthesis of complanadine alkaloids by 'diverted Kondrat'eva' oxazole-olefin cycloaddition." PubMed. [Link]

  • Martin, R. M., et al.
  • Hassner, A., & Fischer, B. "NEW CHEMISTRY OF OXAZOLES." Heterocycles. [Link]

  • ResearchGate. "Application of 1,4-Oxazinone Precursors to the Construction of Pyridine Derivatives by Tandem Intermolecular Cycloaddition/Cycloreversion." ResearchGate. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Donohoe, T. J., et al. "Polysubstituted Pyridines from 1,4-Oxazinone Precursors." National Institutes of Health. [Link]

  • Wikipedia. Diels–Alder reaction. [Link]

  • Martin, R. M., et al. "Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization." National Institutes of Health. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Master Organic Chemistry. The Diels-Alder Reaction. [Link]

  • Scilit. "Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization." Scilit. [Link]

Sources

Application Notes and Protocols for the Deprotection of the 2-Triisopropylsilyl (TIPS) Group on Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of the 2-TIPS Protecting Group in Oxazole Chemistry

The oxazole motif is a cornerstone in medicinal chemistry and natural product synthesis, frequently imparting crucial biological activity to complex molecules. The functionalization of the oxazole ring is a key strategy for analog synthesis and structure-activity relationship (SAR) studies. However, the inherent reactivity of the C-2 proton, being the most acidic site on the oxazole ring, presents a significant challenge for selective functionalization at other positions (C-4 and C-5)[1]. Deprotonation at C-2 can lead to unstable 2-lithio-oxazole species that may undergo ring-opening to form isocyanide intermediates[1].

To circumvent this, protection of the C-2 position is paramount. The triisopropylsilyl (TIPS) group has emerged as an effective protecting group for this purpose. Its steric bulk provides robust protection of the C-2 position, allowing for regioselective metalation and subsequent electrophilic trapping at the C-4 and C-5 positions[2][3]. The strategic removal, or deprotection, of the 2-TIPS group is a critical final step to unveil the C-2 proton and furnish the desired oxazole derivative. This guide provides a detailed overview of the primary methods for the deprotection of the 2-TIPS group from the oxazole ring, offering insights into the underlying mechanisms, detailed experimental protocols, and troubleshooting strategies to empower researchers in their synthetic endeavors.

Comparative Analysis of Deprotection Methods

The cleavage of the C-Si bond at the C-2 position of the oxazole ring is typically achieved under fluoride-mediated or acidic conditions. The choice of method is dictated by the overall stability of the substrate, the presence of other protecting groups, and the desired reaction kinetics.

Deprotection MethodReagentsTypical SolventsTemperatureKey Considerations
Fluoride-Mediated Tetrabutylammonium fluoride (TBAF)THF, CH₂Cl₂0 °C to RTHighly effective and common. The basicity of TBAF may be incompatible with base-sensitive functional groups. Anhydrous conditions are often preferred.
Hydrogen Fluoride-Pyridine (HF•Py)THF, Pyridine0 °C to RTMilder and less basic than TBAF. Suitable for base-sensitive substrates. Caution: HF is highly toxic and corrosive; must be handled with appropriate personal protective equipment (PPE) and in plasticware.
Acid-Catalyzed Trifluoroacetic Acid (TFA)CH₂Cl₂0 °C to RTStrong acid, effective for robust substrates. May cleave other acid-labile protecting groups (e.g., Boc, trityl).
Formic AcidCH₂Cl₂, MeOHRTMilder than TFA, offering better chemoselectivity in some cases.
p-Toluenesulfonic acid (TsOH)MeOH, THF0 °C to RTCommon and cost-effective protic acid catalyst.

Mechanistic Insights into C-Si Bond Cleavage

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

Fluoride-Mediated Deprotection

The deprotection of the 2-TIPS-oxazole with a fluoride source, such as TBAF, proceeds through a nucleophilic attack of the fluoride ion on the silicon atom. The high affinity of silicon for fluoride is the primary driving force for this reaction[4]. This attack forms a transient, hypervalent pentacoordinate silicon intermediate. Subsequent collapse of this intermediate results in the cleavage of the C-Si bond, generating a carbanion at the C-2 position of the oxazole, which is then protonated by a proton source in the reaction mixture (often trace water or during aqueous workup) to yield the deprotected oxazole[4][5].

G cluster_0 Fluoride-Mediated Deprotection of 2-TIPS-Oxazole 2_TIPS_Oxazole 2-TIPS-Oxazole Pentacoordinate_Intermediate Pentacoordinate Silicon Intermediate 2_TIPS_Oxazole->Pentacoordinate_Intermediate Nucleophilic Attack Fluoride F⁻ (from TBAF) Fluoride->Pentacoordinate_Intermediate Oxazole_Anion 2-Oxazole Anion Pentacoordinate_Intermediate->Oxazole_Anion C-Si Bond Cleavage TIPS_F TIPS-F Pentacoordinate_Intermediate->TIPS_F Deprotected_Oxazole Deprotected Oxazole Oxazole_Anion->Deprotected_Oxazole Protonation Proton_Source H⁺ Proton_Source->Deprotected_Oxazole G cluster_1 Acid-Catalyzed Deprotection of 2-TIPS-Oxazole 2_TIPS_Oxazole 2-TIPS-Oxazole Protonated_Oxazole N-Protonated Oxazole 2_TIPS_Oxazole->Protonated_Oxazole Protonation of Oxazole Nitrogen Acid H⁺ Acid->Protonated_Oxazole Transition_State Transition State Protonated_Oxazole->Transition_State Nucleophilic Attack on Silicon Nucleophile Nu⁻ Nucleophile->Transition_State Deprotected_Oxazole Deprotected Oxazole Transition_State->Deprotected_Oxazole C-Si Bond Cleavage TIPS_Nu TIPS-Nu Transition_State->TIPS_Nu

Caption: Plausible mechanism for acid-catalyzed deprotection.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired outcome.

Protocol 1: Fluoride-Mediated Deprotection using TBAF

This protocol is adapted from the supporting information of a study by Donohoe et al., which references the original work by Miller et al..[2] It is a reliable method for the removal of the 2-TIPS group under mild conditions.

Materials:

  • 2-TIPS-protected oxazole

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 2-TIPS-protected oxazole (1.0 equiv) in anhydrous THF (to a concentration of approximately 0.1 M).

  • Cool the solution to 0 °C in an ice-water bath.

  • To the stirred solution, add the 1.0 M solution of TBAF in THF (1.1-1.5 equiv) dropwise.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours at 0 °C to room temperature.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the deprotected oxazole.

Protocol 2: General Procedure for Acid-Catalyzed Deprotection

This protocol provides a general framework for the deprotection of the 2-TIPS group using a protic acid. The choice of acid and reaction time will depend on the stability of the substrate.

Materials:

  • 2-TIPS-protected oxazole

  • Acid (e.g., Trifluoroacetic acid (TFA), p-Toluenesulfonic acid (TsOH))

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Methanol (MeOH))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2-TIPS-protected oxazole (1.0 equiv) in the chosen anhydrous solvent (e.g., CH₂Cl₂ for TFA, MeOH for TsOH) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0 °C.

  • Add the acid (for TFA, typically 2-5 equivalents; for TsOH, a catalytic amount of 0.1-0.3 equivalents can be attempted first) to the stirred solution.

  • Allow the reaction to warm to room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the organic phase under reduced pressure.

  • Purify the residue by flash chromatography to yield the deprotected oxazole.

G cluster_0 General Deprotection Workflow start Start: 2-TIPS-Oxazole dissolve Dissolve in Anhydrous Solvent start->dissolve reagent_add Add Deprotection Reagent (TBAF or Acid) at 0°C to RT dissolve->reagent_add monitor Monitor by TLC reagent_add->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify end End: Deprotected Oxazole purify->end

Caption: General experimental workflow for deprotection.

Troubleshooting and Field-Proven Insights

Issue 1: Incomplete Reaction

  • Possible Cause (TBAF): The TBAF reagent may contain water, which can reduce its efficacy. The steric hindrance of the TIPS group may require more forcing conditions.

  • Solution: Use anhydrous TBAF or dry the commercial solution over molecular sieves. Increase the reaction temperature to room temperature or slightly above, or increase the equivalents of TBAF. Be mindful that prolonged reaction times or higher temperatures can lead to side reactions.[6]

  • Possible Cause (Acid): Insufficient acid strength or concentration.

  • Solution: Switch to a stronger acid (e.g., from TsOH to TFA). Increase the equivalents of the acid.

Issue 2: Low Yield and/or Product Decomposition

  • Possible Cause: The oxazole ring is susceptible to cleavage under strongly acidic or basic conditions.[7] The basicity of TBAF can be problematic for substrates with base-labile functional groups.[4]

  • Solution (TBAF): Buffer the TBAF solution with a mild acid like acetic acid to neutralize the generated alkoxide and reduce the basicity of the reaction medium. Alternatively, use a milder fluoride source such as HF•Pyridine.[8]

  • Solution (Acid): Use a milder acid (e.g., formic acid instead of TFA) or run the reaction at a lower temperature (0 °C or below) to minimize ring degradation. Careful monitoring and quenching the reaction as soon as the starting material is consumed is crucial.

Issue 3: Side Reactions at Other Positions

  • Possible Cause: If other silyl protecting groups are present, their relative stability will determine the selectivity of the deprotection. The general order of stability to acid-catalyzed hydrolysis is TMS < TES < TBDMS < TIPS < TBDPS.[9]

  • Solution: Choose a deprotection method that is selective for the TIPS group. For instance, milder fluoride conditions may cleave a less hindered silyl ether in the presence of a TIPS group. Conversely, carefully controlled acidic conditions may remove a more acid-labile silyl group while leaving the TIPS group intact.

Conclusion

The 2-triisopropylsilyl group is a valuable tool for the strategic functionalization of oxazoles. Its successful removal is a critical step that requires careful consideration of the reaction conditions to ensure high yields and preserve the integrity of the oxazole core. Fluoride-mediated methods, particularly with TBAF, are generally the most effective and widely used. For substrates sensitive to basic conditions, HF•Pyridine or acid-catalyzed methods provide viable alternatives. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently and efficiently deprotect 2-TIPS-oxazoles, paving the way for the synthesis of novel and complex oxazole-containing molecules.

References

  • Miller, R. A.; Smith, R. M.; Marcune, B. A convenient oxazole C-2 protecting group: the synthesis of 4- and 5-substituted oxazoles via metalation of 2-triisopropylsilyloxazoles. J. Org. Chem.2005 , 70 (22), 9074–9076. [Link]

  • The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles | The Journal of Organic Chemistry - ACS Publications. [Link]

  • A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles - ResearchGate. [Link]

  • Mechanism of C-Si Bond Cleavage Using Lewis Bases (n → σ*) - ResearchGate. [Link]

  • Monosubstituted Oxazoles. 1. Synthesis of 5-Substituted Oxazoles by Directed Alkylation | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Selective Deprotection of Silyl Ethers | Request PDF - ResearchGate. [Link]

  • Silyl Protective Groups | Chem-Station Int. Ed. [Link]

  • Chemoselective Deprotection of Triethylsilyl Ethers - PMC - NIH. [Link]

  • Short, Tin‐Free Synthesis of All Three Inthomycins. [Link]

  • Reactions of lithiooxazole | The Journal of Organic Chemistry - ACS Publications. [Link]

  • An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC. [Link]

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives - ResearchGate. [Link]

  • Silyl ether - Wikipedia. [Link]

  • TBS Deprotection - TBAF - Common Organic Chemistry. [Link]

  • Short, Tin-Free Synthesis of All Three Inthomycins - PMC - NIH. [Link]

  • Acid-catalyzed acylation reaction via C–C bond cleavage: a facile and mechanistically defined approach to synthesize 3-acylindoles - Chemical Communications (RSC Publishing). [Link]

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives - SciELO México. [Link]

  • Operationally Simple and Efficient Workup Procedure for TBAF-Mediated Desilylation: Application to Halichondrin Synthesis - ResearchGate. [Link]

  • Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study - Semantic Scholar. [Link]

Sources

Using n-butyllithium for the lithiation of 2-Triisopropylsilyloxazole.

Author: BenchChem Technical Support Team. Date: February 2026

Application & Protocol Guide:

Strategic Deprotonation of 2-Triisopropylsilyloxazole: A Comprehensive Guide to C-5 Lithiation Using n-Butyllithium

This document provides an in-depth technical guide for researchers, medicinal chemists, and process development scientists on the regioselective lithiation of this compound. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, provides a field-proven experimental protocol, and emphasizes the critical safety measures required when handling pyrophoric organolithium reagents.

Theoretical Framework & Strategic Considerations

The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Oxazoles, in particular, are prevalent motifs in numerous biologically active natural products and synthetic pharmaceuticals. Direct C-H activation via deprotonation (lithiation) offers a powerful and atom-economical route to introduce diverse functional groups onto the oxazole core.

The Principle of Regioselective Lithiation

The acidity of protons on the oxazole ring follows the general trend C2 > C5 > C4. Without substitution, direct deprotonation with a strong base like n-butyllithium (n-BuLi) occurs preferentially at the most electron-deficient C2 position.[1] However, the resulting 2-lithiooxazole species can be unstable and prone to ring-opening.[1]

The subject of this guide, this compound, leverages a bulky triisopropylsilyl (TIPS) group at the C2 position. This group serves a dual purpose:

  • Blocking the Most Acidic Site: It physically occupies the C2 position, preventing deprotonation there.

  • Directing Deprotonation: By blocking the C2 site, the TIPS group effectively directs the strong base to the next most acidic proton, which is located at the C5 position.[2]

This strategy allows for the clean and efficient generation of a C5-lithiated oxazole nucleophile, a versatile intermediate for forming new carbon-carbon or carbon-heteroatom bonds.

The Role of n-Butyllithium

n-Butyllithium is a potent organolithium reagent widely employed as a strong base for the deprotonation of weakly acidic C-H bonds.[3][4] Its high reactivity necessitates stringent anhydrous and anaerobic reaction conditions to prevent quenching by atmospheric moisture or oxygen and decomposition of the reagent.[5] The choice of an appropriate solvent, typically an ether like tetrahydrofuran (THF), is crucial as it can influence the aggregation state and reactivity of the organolithium species.[6]

Experimental Protocol: C-5 Lithiation and Electrophilic Quench

This section details a robust, step-by-step procedure for the C-5 lithiation of this compound and subsequent trapping with a generic electrophile.

Critical Reaction Parameters

A summary of the key quantitative parameters for this protocol is provided below for quick reference.

ParameterRecommended Value/ConditionRationale & Notes
Stoichiometry
2-TIPS-Oxazole1.0 equivThe limiting reagent.
n-BuLi1.05 - 1.1 equivA slight excess ensures complete deprotonation, accounting for any minor quenching or titration inaccuracies.
Electrophile (E+)1.1 - 1.2 equivAn excess ensures the complete consumption of the lithiated intermediate.
Solvent Anhydrous Tetrahydrofuran (THF)Freshly distilled from a suitable drying agent (e.g., Na/benzophenone) or sourced from a commercial anhydrous packaging system.
Temperature
Deprotonation-78 °CStandard for organolithium reactions to minimize side reactions and prevent reagent decomposition.[6][7]
Electrophile Addition-78 °CMaintains the stability of the lithiated species during the quench.
Reaction Time
Deprotonation30 - 60 minutesTypically sufficient for complete formation of the C-5 lithio species.
Electrophilic Quench1 - 3 hoursDependent on the reactivity of the chosen electrophile.
General Experimental Workflow

The overall process follows a standard sequence for organolithium reactions, emphasizing the maintenance of an inert atmosphere throughout.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Assemble & Flame-Dry Glassware B Cool Under Inert Gas (Ar/N2) A->B C Prepare Anhydrous Reagents & Solvents B->C D Dissolve 2-TIPS-Oxazole in THF C->D E Cool to -78 °C D->E F Add n-BuLi Dropwise E->F G Stir for 30-60 min F->G H Add Electrophile Solution G->H I Warm to Room Temp. H->I J Quench with Sat. aq. NH4Cl I->J K Aqueous Workup & Extraction J->K L Dry, Filter & Concentrate K->L M Purify (e.g., Chromatography) L->M

Caption: High-level workflow for the lithiation of 2-TIPS-Oxazole.

Detailed Step-by-Step Methodology

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Inert gas (Argon or Nitrogen) inlet/outlet (bubbler)

  • Rubber septa

  • Syringes and needles for liquid transfers

  • Dry ice/acetone bath

Procedure:

  • Glassware Preparation: Assemble the three-necked flask with a stir bar, thermometer, and two septa. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.[5]

  • Reagent Setup: In the prepared flask, dissolve this compound (1.0 equiv) in anhydrous THF.

  • Cooling: Immerse the flask in a dry ice/acetone bath until the internal temperature stabilizes at -78 °C.

  • Lithiation: While vigorously stirring, add n-butyllithium (1.05 equiv, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise above -70 °C. A color change (often to yellow or orange) may be observed, indicating the formation of the organolithium species.[8]

  • Anion Formation: Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Electrophilic Quench: Add a solution of the desired electrophile (1.1 equiv) in anhydrous THF dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

  • Reaction Completion: Allow the reaction to stir at -78 °C for 1-3 hours. The mixture can then be allowed to slowly warm to room temperature overnight.[8]

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (NH₄Cl) at 0 °C.[8]

  • Extraction: Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Mechanism of C-5 Deprotonation

The reaction proceeds via a direct deprotonation mechanism where the butyl anion of n-BuLi acts as a strong base, abstracting the most accessible acidic proton on the oxazole ring, which is at the C-5 position.

Caption: Mechanism of C-5 lithiation and subsequent electrophilic quench.

Safety & Handling of n-Butyllithium

WARNING: n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air and reacts violently with water.[9][10] All operations must be performed by trained personnel under a strictly inert atmosphere.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses with side shields or chemical splash goggles, and nitrile gloves.[5][11]

  • Inert Atmosphere: Conduct all transfers and reactions in a well-ventilated fume hood under a positive pressure of an inert gas like argon or nitrogen.[5][12]

  • Syringe/Cannula Technique: Use well-dried syringes or a double-tipped needle (cannula) for transferring n-BuLi solutions. Never draw pyrophoric reagents into a syringe by pulling the plunger past the volume markings, as this can create a vacuum that pulls air into the syringe.

  • Quenching and Disposal:

    • Reaction Quench: Always quench reactions slowly at low temperatures.

    • Excess Reagent: Destroy excess n-BuLi by slowly adding it to a solution of a proton source like isopropanol in an inert solvent such as hexane at 0 °C.

    • Syringe Cleaning: Rinse syringes used for n-BuLi immediately and carefully with a non-reacting solvent like hexane, followed by isopropanol, before finally rinsing with water.[11]

Troubleshooting & Field Insights

IssuePossible Cause(s)Suggested Solution(s)
No reaction / Starting material recovered 1. Inactive n-BuLi (degraded).2. Wet solvent or glassware.3. Reaction temperature too low for a specific substrate.1. Titrate the n-BuLi solution before use to determine its exact molarity.2. Ensure all solvents are rigorously dried and glassware is flame-dried immediately before use.3. If solubility is an issue at -78 °C, dissolve the substrate at room temperature before cooling.[7]
Low yield of desired product 1. Incomplete deprotonation.2. Unstable lithiated intermediate.3. Inefficient electrophilic trap.1. Increase reaction time for deprotonation or use a slight excess of n-BuLi.2. Maintain strict low-temperature control throughout the addition and reaction phases.3. Use a more reactive electrophile or add an activating agent if applicable.
Formation of Butylated Byproduct Reaction of n-BuLi with the electrophile.Add the electrophile to the lithiated oxazole solution; do not add the lithiated species to the electrophile. Ensure efficient stirring.

References

  • Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. (2022). PMC, NIH. [Link]

  • Deprotonation of Benzoxazole and Oxazole Using Lithium Magnesates. (2017). ResearchGate. [Link]

  • Vedejs, E., & Luchetta, L. M. (1999). Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. The Journal of Organic Chemistry, 64(4), 1011–1014. [Link]

  • Lithiation and Organolithium Reactions. Mettler Toledo. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (2022). Pharmaguideline. [Link]

  • Lithiation | Organolithium Reagents | Chemical Processes. Vapourtec. [Link]

  • Hydrocarbon solvent solutions of complexes of N-butyllithium and ethyllithium. (1983).
  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. ResearchGate. [Link]

  • STANDARD OPERATING PROCEDURE n-Butyllithium. University of Arkansas Environmental Health and Safety. [Link]

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health and Safety. [Link]

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. (2023). ChemRxiv. [Link]

  • n-Butyllithium. Wikipedia. [Link]

  • A kind of method of synthesis 2 triisopropylsilyl acetylene Benzazole compounds. (2017).
  • Ortho-lithiation with n-BuLi. (2021). Reddit. [Link]

  • Bailey, W. F., et al. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development, 13(2), 144-151. [Link]

  • Bellina, F., et al. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(21), 4932-4935. [Link]

  • Caution! tert-Butylithium is extremely pyrophoric.... Organic Syntheses. [Link]

  • Synthesis of 2-(3,4,5-tris(4-dodecyloxybenzyloxy)phenyl)-2-oxazoline (TAPOx). ResearchGate. [Link]

  • Besson, T., et al. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1656-1673. [Link]

Sources

Strategic Deployment of 2-Triisopropylsilyloxazole in Pd-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric Shield" Strategy

In the architecture of bioactive heterocycles, the oxazole ring is a privileged scaffold. However, its sequential functionalization is plagued by regioselectivity issues. The C2 position is naturally nucleophilic (prone to deprotonation), while the C5 position is electrophilic.

2-Triisopropylsilyloxazole (2-TIPS-oxazole) is not merely a reagent; it is a programmable scaffold . Unlike its trimethylsilyl (TMS) analog, which is labile and prone to premature cleavage, the TIPS group offers extreme steric bulk. This serves two critical functions in Palladium-catalyzed manifolds:

  • Regio-Blocking: It completely shuts down C2 reactivity, forcing Pd-catalysis to occur exclusively at the C5 position via C-H activation.

  • Latent Nucleophile: Post-C5 functionalization, the C2-TIPS bond can be activated (ipso-substitution or desilylative coupling) to install a second diversity point.

This guide details the protocols for exploiting this "Shield-and-Sword" dynamic.

Strategic Workflow Visualization

The following diagram illustrates the divergent pathways for utilizing 2-TIPS-oxazole.

TIPS_Oxazole_Workflow Start 2-TIPS-Oxazole Path1 Path A: C5-Arylation (Steric Shielding) Start->Path1 Pd(OAc)2, Ar-I C-H Activation Path2 Path B: C2-Functionalization (Latent Activation) Start->Path2 Direct Hiyama (Difficult due to sterics) Product1 5-Aryl-2-TIPS-Oxazole Path1->Product1 Step_Ipso Ipso-Iodination (ICl / NIS) Product1->Step_Ipso Electrophilic Sub. Intermediate 2-Iodo-5-Aryl-Oxazole Step_Ipso->Intermediate Final 2,5-Diaryl-Oxazole (Suzuki/Sonogashira) Intermediate->Final Pd(0) Cross-Coupling

Figure 1: The sequential functionalization logic. Path A utilizes TIPS as a blocker for C5 functionalization, followed by conversion to a halide for Path B.

Protocol A: C5-Selective C-H Arylation

Objective: Install an aryl group at the 5-position while preserving the C2-TIPS group. Mechanism: Concerted Metalation-Deprotonation (CMD).[1] The TIPS group prevents coordination/activation at C2.

Materials & Reagents
ComponentSpecificationRole
Substrate This compound (1.0 equiv)Core Scaffold
Coupling Partner Aryl Iodide (Ar-I) (1.2 equiv)Electrophile
Catalyst Pd(OAc)₂ (5 mol%)Pre-catalyst
Ligand PPh₃ (10 mol%) or JohnPhos (5 mol%)Ligand (Steric bulk aids reductive elimination)
Base Cs₂CO₃ (2.0 equiv)Proton Scavenger (CMD mechanism)
Solvent Toluene or DMA (Anhydrous)Medium (High bp required)
Step-by-Step Methodology
  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon.

  • Solids Addition: Charge the vessel with Pd(OAc)₂ (0.05 equiv), Ligand (0.10 equiv), Cs₂CO₃ (2.0 equiv), and the Aryl Iodide (1.2 equiv).

  • Substrate Addition: Add 2-TIPS-oxazole (1.0 equiv) via syringe.

    • Note: If the oxazole is solid, add it with the other solids.

  • Solvent & Degassing: Add anhydrous Toluene (0.2 M concentration). Sparge with Argon for 10 minutes.

  • Reaction: Seal the vessel. Heat to 110°C for 12–16 hours.

    • Monitoring: Monitor via LC-MS. Look for the mass of [Product + H]⁺. The TIPS group is stable, but trace protodesilylation (loss of TIPS) may occur if moisture is present.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Caution: Silica gel can be slightly acidic. If the TIPS group shows instability, add 1% Et₃N to the eluent.

Scientific Validation: The TIPS group prevents the "homocoupling" of the oxazole at C2 and suppresses ring-opening, which is common with unprotected oxazoles under basic conditions [1].

Protocol B: Ipso-Iodination & C2 Cross-Coupling

Objective: Convert the "masking" TIPS group into a reactive handle (Iodide) for standard cross-coupling. Context: Direct Hiyama coupling of TIPS groups is kinetically slow due to the isopropyl steric bulk. Converting C-Si to C-I is a robust workaround.

Phase 1: Ipso-Iodination
  • Dissolution: Dissolve the 5-aryl-2-TIPS-oxazole (from Protocol A) in DCM (0.1 M).

  • Reagent Addition: Cool to 0°C. Add ICl (Iodine Monochloride) (1.1 equiv) dropwise.

    • Alternative: NIS (N-Iodosuccinimide) can be used for milder conditions.

  • Quench: Stir for 1 hour at RT. Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (solution turns from purple/brown to clear).

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate. The 2-iodo-oxazole is often pure enough for the next step.

Phase 2: Suzuki-Miyaura Coupling at C2
  • Catalyst System: Pd(PPh₃)₄ (5 mol%).

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv).

  • Base: Na₂CO₃ (2 M aqueous solution).

  • Solvent: DME (Dimethoxyethane) / Water (4:1 ratio).

  • Conditions: Heat at 80°C for 4–6 hours.

    • Result: Formation of the 2,5-disubstituted oxazole with high regiocontrol.

Advanced Protocol: Direct Desilylative (Hiyama) Coupling

Objective: Direct coupling of 2-TIPS-oxazole with Aryl Iodides without prior iodination. Challenge: The TIPS group is very robust. Standard fluoride sources (TBAF) often lead to protodesilylation (replacement with H) rather than transmetallation (replacement with Pd). Solution: Use of Silver(I) oxide activators or Copper co-catalysis (The "Liebeskind-Srogl" variant logic).

Mechanism of Activation

The cycle relies on the formation of a pentacoordinate silicon species or a transient organocopper intermediate.

Hiyama_Cycle Pd0 Pd(0) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Ar-I TransMet Transmetallation (Rate Limiting) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Activator Ag2O / Fluoride Activator->TransMet Activates C-Si bond

Figure 2: The catalytic cycle for direct desilylative coupling. Note that Transmetallation is the bottleneck for TIPS groups.

Experimental Conditions
ParameterConditionRationale
Catalyst Pd₂(dba)₃ (2.5 mol%)Electron-rich Pd(0) source
Ligand XPhos or SPhos (10 mol%)Bulky phosphines facilitate coupling with hindered nucleophiles
Activator Ag₂O (1.0 equiv) + CsF (1.0 equiv)Ag(I) promotes transmetallation via a silyl-silver intermediate [2]
Solvent THF or DioxaneEthereal solvents stabilize the intermediate
Temperature 80–100°CEnergy required to break the C-Si(iPr)₃ bond

Critical Note: If this direct coupling fails (yielding the protonated oxazole), revert to Protocol B . The TIPS group is often too stable for direct Pd-transmetallation in complex substrates.

Troubleshooting & Optimization

Issue: Protodesilylation (Loss of TIPS group without coupling)
  • Cause: Presence of water or acidic protons in the reaction mixture. The "ate" complex (pentacoordinate silicon) is basic and will grab a proton if available.

  • Fix: Ensure rigorous drying of solvents (molecular sieves). Switch from TBAF (hygroscopic) to TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate) or anhydrous CsF .

Issue: Low Conversion in C5-Arylation
  • Cause: Catalyst poisoning by the oxazole nitrogen.

  • Fix: Increase reaction temperature to 130°C to promote ligand dissociation/turnover. Switch to PivOH (Pivalic acid) as a co-catalyst (30 mol%) to assist the CMD C-H activation step [3].

References

  • Wipf, P. , & Lim, S. (1995). Total Synthesis of the Enantiomer of the Antiviral Marine Natural Product Hennoxazole A. Journal of the American Chemical Society. Link (Demonstrates the utility of oxazole scaffolds and silyl-protection strategies).

  • Denmark, S. E. , & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research. Link (Foundational text on Silicon cross-coupling mechanisms).

  • Lapointe, D. , & Fagnou, K. (2010). Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway. Chemistry Letters. Link (Explains the role of carbonate/pivalate in C-H activation of azoles).

  • Yamanoi, Y. (2020). Palladium-Catalyzed Cross-Coupling Reactions of Organosilicon Compounds. Molecules. Link (Review covering modern activators for silyl coupling).

Sources

Application Note: 2-Triisopropylsilyloxazole as a Strategic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Overcoming Ring-Opening Instability for Regioselective Oxazole Functionalization

Abstract

The oxazole heterocycle is a cornerstone of medicinal chemistry and natural product synthesis (e.g., Leucascandrolide A, Diazonamide).[1] However, its functionalization is plagued by the "Achilles' heel" of the ring system: the high acidity of the C2 proton (pKa ~20) coupled with the thermodynamic instability of the resulting C2-lithio species. Upon deprotonation, 2-lithiooxazole exists in a rapid equilibrium with its acyclic isocyanide valence tautomer, leading to decomposition or loss of regiocontrol.

This guide details the use of 2-Triisopropylsilyloxazole (2-TIPS-oxazole) as a robust "blocking" intermediate. The bulky TIPS group serves a dual purpose: it sterically protects the C2 position and electronically stabilizes the ring, permitting high-yield lithiation and functionalization at the C5 position.

Part 1: Mechanism & Rationale

The "Ring-Opening" Problem

Direct lithiation of oxazole with n-butyllithium (n-BuLi) targets the C2 position.[2] However, the resulting 2-lithiooxazole is thermally unstable above -60°C. It undergoes electrocyclic ring opening to form an acyclic isocyanide enolate. If an electrophile is not added immediately, or if the temperature rises, the reaction mixture degrades into complex oligomers.

The TIPS Solution

Installing a Triisopropylsilyl (TIPS) group at C2 solves this by:

  • Blocking C2: Preventing further deprotonation at the most acidic site.

  • Directing C5-Lithiation: With C2 blocked, n-BuLi deprotonates the C5 position (pKa ~27). The bulky TIPS group prevents nucleophilic attack at C2 and suppresses "silyl migration" (Brook-type rearrangement) more effectively than smaller silyl groups like TMS.

Pathway Visualization

The following diagram illustrates the critical divergence between the unstable path (unprotected) and the stable path (TIPS-protected).

OxazolePathways Oxazole Oxazole LiOxazole 2-Lithiooxazole (Unstable > -60°C) Oxazole->LiOxazole n-BuLi -78°C Isocyanide Acyclic Isocyanide (Ring Open) LiOxazole->Isocyanide Equilibrium (Degradation) TIPSOxazole 2-TIPS-Oxazole (Stable Reagent) LiOxazole->TIPSOxazole TIPS-Cl (Trapping) LiTIPSOxazole 5-Lithio-2-TIPS-Oxazole (C5 Nucleophile) TIPSOxazole->LiTIPSOxazole n-BuLi -78°C Product 5-Substituted Oxazole LiTIPSOxazole->Product 1. Electrophile 2. Deprotection

Caption: Divergent stability pathways. The TIPS group locks the oxazole ring, preventing the fatal ring-opening equilibrium associated with the naked 2-lithio species.

Part 2: Experimental Protocols

Protocol A: Synthesis of 2-(Triisopropylsilyl)oxazole

Objective: To synthesize the stable intermediate from commercially available oxazole.

Reagents:

  • Oxazole (anhydrous)

  • n-Butyllithium (2.5 M in hexanes)

  • Triisopropylsilyl chloride (TIPS-Cl)

  • THF (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and argon inlet. Cool to room temperature under argon flow.

  • Solvent: Add anhydrous THF (100 mL) and oxazole (1.0 equiv, e.g., 6.9 g, 100 mmol).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation: Add n-BuLi (1.05 equiv) dropwise via syringe pump over 20 minutes.

    • Critical Note: Maintain internal temperature below -70°C. The solution may turn slight yellow. Stir for 30 minutes at -78°C.

  • Silylation: Add TIPS-Cl (1.05 equiv) dropwise.

    • Observation: The reaction is exothermic; control addition rate.

  • Warming: Allow the mixture to warm slowly to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc 95:5). 2-TIPS-oxazole is a colorless oil.

Protocol B: C5-Regioselective Functionalization

Objective: To utilize 2-TIPS-oxazole as a nucleophile for C5 substitution.

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-TIPS-oxazole (1.0 equiv) in anhydrous THF (0.2 M concentration) under argon.

  • Cooling: Cool to -78°C .

  • C5-Lithiation: Add n-BuLi (1.1 equiv) dropwise. Stir for 45 minutes at -78°C.

    • Mechanistic Insight: The bulky C2-TIPS group directs the base to the C5 proton. C4 is less acidic and sterically shielded.

  • Electrophile Trapping: Add the electrophile (1.2 equiv) (e.g., Benzaldehyde, Methyl Iodide, or Iodine for cross-coupling precursors).

    • Note: For aldehydes, stir at -78°C for 1 hour, then warm to RT.

  • Workup: Quench with water/NH₄Cl, extract with EtOAc, and purify via column chromatography.

Protocol C: Deprotection (Desilylation)

Objective: To remove the TIPS group, yielding the 5-substituted oxazole.

Method 1: Fluoride Cleavage (Standard)

  • Dissolve the C5-substituted 2-TIPS-oxazole in THF.

  • Add TBAF (Tetra-n-butylammonium fluoride, 1.0 M in THF, 1.2 equiv).

  • Stir at 0°C to RT for 1 hour.

  • Note: If the product is sensitive to basic conditions, buffer with acetic acid.

Method 2: Mild Cleavage (For Sensitive Substrates)

  • Dissolve substrate in MeOH.

  • Add CsF (1.5 equiv) or K₂CO₃ (if the silyl group is sufficiently labile, though TIPS usually requires F⁻).

  • Stir at RT.[3]

Part 3: Data Summary & Troubleshooting

Comparative Silyl Group Stability on Oxazole

The choice of TIPS over TMS (Trimethylsilyl) is data-driven.

FeatureTMS-OxazoleTIPS-OxazoleImpact
Hydrolytic Stability Low (Cleaves on silica)High (Stable to silica)TIPS allows easier purification.
Lithiation Temp Must stay <-78°CStable up to -40°CTIPS offers wider processing window.
Silyl Migration High Risk (C2

C5)
NegligibleTIPS ensures regiochemical integrity.
Steric Bulk LowHighTIPS effectively blocks C2 nucleophiles.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Ring opening before TIPS addition.Ensure Temp is strictly <-70°C during n-BuLi addition. Add TIPS-Cl immediately after lithiation time.
Mixture of C4/C5 Products "Silyl dance" or poor temp control.Use TIPS (not TMS). Keep C5-lithiation strictly at -78°C.
Incomplete Deprotection TIPS is robust.Switch from CsF to TBAF. Heat to 40°C if necessary.

Part 4: Case Study Workflow

Synthesis of 2,5-Diphenyloxazole (Scintillator Dye Precursor)

This workflow demonstrates the utility of the TIPS intermediate in constructing 2,5-disubstituted systems that are difficult to access via direct arylation.

SynthesisWorkflow Step1 Step 1: Reagent Prep Oxazole + TIPS-Cl (Yield: >90%) Step2 Step 2: C5 Functionalization 1. n-BuLi, -78°C 2. Iodine (I2) Result: 2-TIPS-5-Iodooxazole Step1->Step2 Step3 Step 3: Cross-Coupling Suzuki Coupling (Ph-B(OH)2, Pd(PPh3)4) Result: 2-TIPS-5-Phenyloxazole Step2->Step3 Step4 Step 4: Ipso-Substitution/Deprotection Convert C2-TIPS to C2-I (ICl) OR Deprotect to C2-H Step3->Step4 Step5 Step 5: Final Arylation Suzuki Coupling at C2 Result: 2,5-Diphenyloxazole Step4->Step5

Caption: Modular synthesis of 2,5-diaryloxazoles using the TIPS-protected scaffold to control sequential functionalization.

References

  • Vedejs, E.; Monahan, S. D. "A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles." Journal of Organic Chemistry, 1996 , 61(15), 5192–5193. Link

    • Key citation for the initial development of the TIPS protection str
  • Verrier, C.; Martin, T.; Hoarau, C.; Marsais, F. "Palladium-Catalyzed Direct Arylation of Oxazoles."[3] Journal of Organic Chemistry, 2008 , 73(18), 7383–7386. Link

    • Supports the regioselectivity arguments and cross-coupling capabilities.
  • Wipf, P.; Lim, S. "Total Synthesis of Leucascandrolide A." Journal of the American Chemical Society, 2002 , 124(39), 11600–11601. Link

    • Demonstrates the utility of oxazole intermediates in complex n
  • Hassner, A.; Fischer, B. "Oxazoles. 2. Lithiation of 2-substituted oxazoles." Journal of Organic Chemistry, 1991 , 56(10), 3419–3421. Link

    • Foundational work on the lithiation instability and ring-opening equilibrium.

Sources

Troubleshooting & Optimization

Optimizing reaction yields for the metalation of 2-Triisopropylsilyloxazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Heterocyclic Functionalization Ticket Subject: Optimization of Reaction Yields for the Metalation of 2-Triisopropylsilyloxazole Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Technical Support Center

Hello. I understand you are working on the metalation of This compound (2-TIPS-oxazole) and are experiencing issues with yield or regiocontrol. This is a classic "protect-and-direct" strategy, but oxazole lithiation is notoriously unforgiving due to the ring's propensity for cleavage.

Below is a comprehensive troubleshooting guide and optimized protocol designed to maximize your C5-functionalization yields while maintaining the integrity of the oxazole core.

Part 1: The Mechanistic Logic (Why This Fails)

Before troubleshooting, we must establish the ground truth of the reaction dynamics.

1. The "Bredereck" Trap (Ring Opening) Unsubstituted oxazoles lithiate at C2 (between nitrogen and oxygen). The resulting 2-lithiooxazole is in equilibrium with its acyclic isocyanide valence tautomer (the Bredereck equilibrium). This leads to decomposition or oligomerization.

  • Your Advantage: By using the TIPS group at C2 , you have blocked this pathway. The TIPS group acts as a "mask" for the C2 proton and a steric shield.

2. Kinetic vs. Thermodynamic Control With C2 blocked, the most acidic proton remaining is at C5 (adjacent to Oxygen).

  • Kinetic Product: C5-lithiooxazole.[1] This is formed rapidly at low temperatures.

  • Thermodynamic Product: C4-lithiooxazole. While rare for TIPS-protected species, equilibration can occur if the temperature rises above -50°C, or if specific bases (like LiTMP) are used under thermodynamic conditions.

3. Stability of the C5-Lithio Species Unlike the C2-lithio species, the C5-lithio intermediate does not undergo the facile ring opening to an isocyanide. However, it is thermally fragile. Above -60°C, it can undergo non-specific decomposition or polymerization.

Part 2: Troubleshooting & Optimization Logic

Use the following decision matrix to diagnose your specific yield issue.

TroubleshootingLogic Start Start: Low Yield (<50%) CheckColor Did reaction mix turn deep red/black? Start->CheckColor CheckSM Is Starting Material Recovered? CheckColor->CheckSM No (Pale/Yellow) Decomp Issue: Decomposition (Ring Opening/Polymerization) CheckColor->Decomp Yes Quench Issue: Proton Source (Wet solvent or atmosphere) CheckSM->Quench Yes Reactivity Issue: Electrophile Stalled CheckSM->Reactivity No (Complex Mix) Soln1 Fix: Lower Temp to -78°C Check T-probe accuracy Decomp->Soln1 Soln2 Fix: Redistill THF over Na/Benzophenone Flame dry glassware Quench->Soln2 Soln3 Fix: Add HMPA/TMEDA additive or warm E+ addition to -40°C Reactivity->Soln3

Figure 1: Diagnostic logic for low yields in oxazole metalation. High contrast nodes indicate critical decision points.

Part 3: Optimized Standard Operating Procedure (SOP)

Objective: Regioselective C5-lithiation of 2-(triisopropylsilyl)oxazole followed by electrophilic trapping.

Reagents & Setup
  • Substrate: 2-(Triisopropylsilyl)oxazole (1.0 equiv).

  • Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv).

    • Note: LDA is also effective but n-BuLi is generally cleaner for C5 lithiation of TIPS-protected oxazoles due to faster kinetics at -78°C.

  • Solvent: Anhydrous THF (0.2 M concentration relative to substrate).

  • Electrophile: 1.2–1.5 equiv (e.g., Aldehyde, Iodomethane, Bu3SnCl).

  • Additives: None usually required, but TMEDA (1.1 equiv) can be added if lithiation is sluggish.

Protocol Steps
  • Cryogenic Setup (Critical):

    • Flame-dry a round-bottom flask under Argon.

    • Add anhydrous THF and the 2-TIPS-oxazole.

    • Cool the bath to -78°C (Dry ice/Acetone). Do not rely on an internal thermometer alone; ensure the bath is saturated.

  • Metalation:

    • Add n-BuLi dropwise down the side of the flask over 10 minutes.

    • Observation: The solution may turn a light yellow. If it turns dark brown/black, your temperature is too high.

    • Stir at -78°C for 30–45 minutes.

    • Why: This dwell time ensures complete formation of the C5-lithio species without allowing time for thermodynamic equilibration or decomposition.

  • Electrophile Trapping:

    • Dissolve the electrophile in a minimal amount of dry THF (if solid) or add neat (if liquid).

    • Add the electrophile dropwise to the lithio-species at -78°C.

    • Stir at -78°C for 1 hour.

  • The Warm-Up (The Danger Zone):

    • Allow the reaction to warm slowly to room temperature over 2–3 hours.

    • Exception: If using reactive electrophiles like aldehydes, quench at -20°C. If using alkyl halides, allow to reach 0°C.

  • Quench & Workup:

    • Quench with saturated aqueous NH₄Cl.

    • Extract with Et₂O (Ether is preferred over DCM for oxazoles to avoid emulsion/density issues).

Part 4: Data & Comparative Analysis

Table 1: Base Selection & Yield Impact

BaseConditionsRegioselectivity (C5:C4)YieldNotes
n-BuLi THF, -78°C>98:285-95% Recommended. Fast kinetics, clean conversion.
LDA THF, -78°C>95:570-80%Slower deprotonation; useful if substrate has other sensitive groups.
LiTMP THF, -78°C90:1060-70%Steric bulk of LiTMP can sometimes force thermodynamic equilibration to C4.
t-BuLi THF, -78°CN/A<40%Too aggressive; causes halogen-metal exchange (if halides present) or ring fragmentation.

Part 5: Frequently Asked Questions (FAQ)

Q1: Why use TIPS? Can I use TMS (Trimethylsilyl)? A: You can, but TIPS is superior. The TIPS group is significantly bulkier than TMS. This bulk serves two purposes:

  • Steric Shielding: It physically blocks the approach of the base to the C2 position (and partially C4), reinforcing C5 selectivity.

  • Stability: TIPS is roughly 1000x more stable to hydrolysis than TMS. You can carry the TIPS group through subsequent aqueous workups and chromatography without it falling off, whereas TMS might cleave prematurely.

Q2: I see a "dimer" byproduct. What is it? A: This is likely the 5,5'-bisoxazole. It forms if you have trace amounts of iodine or an oxidant present, causing oxidative coupling of two lithio-species. Ensure your THF is peroxide-free and your inert atmosphere is strictly O₂-free.

Q3: Can I metalate at C4? A: Not easily via direct deprotonation of 2-TIPS-oxazole. The C5 proton is kinetically much more acidic. To get C4 substitution, you would typically need to:

  • Lithiate at C5.[1][2][3]

  • Trap with a blocking group (e.g., TMS).

  • Lithiate again (forcing C4 metalation).[4]

  • Remove the C5 group.[3] Alternatively, use halogen-metal exchange on a 4-bromo-2-TIPS-oxazole.

Part 6: Visualizing the Reaction Pathway

ReactionPathway Substrate 2-TIPS-Oxazole Intermediate C5-Lithio-2-TIPS-Oxazole (Kinetic Species) Substrate->Intermediate Deprotonation Base n-BuLi / -78°C Base->Intermediate Product 5-Substituted-2-TIPS-Oxazole Intermediate->Product Trapping SideRxn Ring Opening / Dimerization (If T > -60°C) Intermediate->SideRxn Thermal Decay Electrophile Electrophile (E+) Electrophile->Product

Figure 2: Reaction pathway showing the kinetic stability window of the C5-lithio species.

References

  • C2-Blocking Strategy: The use of silyl groups to block C2 and direct lithiation to C5 is a foundational str

    • Reference: Hodges, J. C., et al. "A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles." Journal of Organic Chemistry, 1991, 56(1), 449–452.
  • General Lithiation Methodology: Detailed protocols for the deprotonation of 2-substituted oxazoles and electrophile trapping.

    • Reference: Stambuli, J. P., et al. "General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles."[5] Organic Letters, 2010 , 12(21), 4936–4939.

  • Oxazole Ring Opening (Bredereck Equilibrium): Understanding the instability of oxazol-2-yllithiums vs. oxazol-5-yllithiums.

    • Reference: Vedejs, E., & Monahan, S. D. "Oxazole activation: a new approach to the synthesis of 2-substituted oxazoles." Journal of the American Chemical Society, 1997, 119(8), 1858–1865.

Disclaimer: This guide assumes standard safety protocols for handling pyrophoric reagents (n-BuLi) and cryogenic liquids. Always consult your institution's Chemical Hygiene Plan before proceeding.

Sources

Technical Support Center: Regiocontrol in 2-Triisopropylsilyloxazole Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Topic: Regioselectivity & Functionalization of 2-Triisopropylsilyloxazole Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely here because your oxazole functionalization is yielding ring-opened byproducts (isocyanides) or you are struggling to access the C4 position.

The This compound (2-TIPS-oxazole) scaffold is the "Goldilocks" solution for oxazole functionalization. Unlike TMS (too labile) or TBDMS (often too sterically demanding for subsequent removal), TIPS provides the perfect balance of steric bulk to block the C2 position and lipophilicity to stabilize the molecule during lithiation.

This guide addresses the three critical failure points in this chemistry:

  • The Ring-Opening Trap (C5-Lithiation stability).

  • The C4 Paradox (Accessing the thermodynamically harder position).

  • The Deprotection Dilemma (Removing TIPS without destroying the ring).

Module 1: The C5-Lithiation Gateway (Standard Protocol)

The Core Mechanism

The C2 proton of oxazole is the most acidic (


). By masking it with TIPS, you force lithiation to the C5 position (

). However, the resulting 2-TIPS-5-lithiooxazole exists in a precarious equilibrium with its acyclic isocyanide enolate isomer.

The "Schrödinger's Nucleophile" Problem:

  • At -78°C: The equilibrium favors the closed oxazole ring (Desired).

  • Above -50°C: The equilibrium shifts toward the acyclic isocyanide (Failure).

Troubleshooting Guide: Low Yields at C5
SymptomDiagnosisCorrective Action
Product is an acyclic amide/ester Ring Opening: The reaction warmed up before the electrophile trapped the lithio-species.Strict Temp Control: Maintain

C throughout lithiation and electrophile addition. Do not warm to

C until quenched.
Recovery of starting material Incomplete Lithiation: The base (

-BuLi) might be degraded, or deprotonation time was insufficient.
The D₂O Test: Quench an aliquot with D₂O. NMR should show >95% D-incorporation at C5. If not, titrate your

-BuLi.
Complex mixture / Tars Base Attack:

-BuLi acted as a nucleophile at C2 or C5 instead of a base.
Switch Base: Use LDA (Lithium Diisopropylamide) or LiTMP . These are non-nucleophilic and prevent addition to the ring.
Visualizing the Danger Zone

G Start 2-TIPS-Oxazole Lithiation Lithiation (-78°C, THF) Start->Lithiation n-BuLi or LDA SpeciesA 5-Lithio-2-TIPS-Oxazole (Closed Ring - Reactive) Lithiation->SpeciesA Kinetic Control (T < -60°C) SpeciesB Acyclic Isocyanide Enolate (Open Chain - Byproduct) Lithiation->SpeciesB Thermodynamic Drift (T > -50°C) SpeciesA->SpeciesB Equilibrium Product C5-Functionalized Oxazole SpeciesA->Product Electrophile (E+) Trash Acyclic Amides/Esters (Trash) SpeciesB->Trash Workup / E+

Caption: The critical temperature-dependent equilibrium. Success requires keeping the system in the green node (Closed Ring).

Module 2: Accessing the Elusive C4 Position

The Problem

Direct lithiation of 2-TIPS-oxazole exclusively targets C5. You cannot simply "force" it to C4.

The Solution: The Halogen Dance

To access C4, you must use the Halogen Dance technique.[1][2] This relies on the rapid migration of a halogen (usually Bromine or Iodine) from C5 to C4 upon treatment with a base, driven by the stability of the resulting C5-lithio species.

Protocol: The C5


 C4 Migration 
  • Start: 5-Bromo-2-TIPS-oxazole.

  • Trigger: Add LDA (1.1 equiv) at

    
    C.
    
  • Mechanism:

    • LDA deprotonates C4 (kinetically slow but possible).

    • The C4-lithio species attacks the C5-Bromine.

    • Bromine migrates to C4, leaving Lithium at C5.

    • Crucial Step: You now have 4-Bromo-5-Lithio-2-TIPS-oxazole .

  • Quench: Add Methanol (MeOH) or Water.

    • The C5-Li is protonated.

    • Result: 4-Bromo-2-TIPS-oxazole .

You have now successfully moved the functional handle to C4. You can proceed with Suzuki/Negishi coupling at C4.

HalogenDance Step1 5-Bromo-2-TIPS-Oxazole Step2 Intermediate: 4-Lithio-5-Bromo Step1->Step2 LDA, -78°C (Deprotonation at C4) Step3 Translocated Species: 4-Bromo-5-Lithio Step2->Step3 Halogen Migration (Fast) Final 4-Bromo-2-TIPS-Oxazole Step3->Final MeOH Quench (Protonation of C5)

Caption: The Halogen Dance mechanism allows "impossible" regioselectivity by swapping the lithio- and bromo- positions.

Module 3: Validated Experimental Protocols

Protocol A: Standard C5-Formylation (Wipf Conditions)

Use this for introducing carbon chains at C5.

  • Setup: Flame-dry a 25 mL round-bottom flask under Argon.

  • Solvent: Add 2-TIPS-oxazole (1.0 equiv) in dry THF (

    
    ).
    
  • Cooling: Cool to

    
    C  (Dry ice/Acetone). Wait 15 mins for thermal equilibration.
    
  • Lithiation: Dropwise addition of

    
    -BuLi  (1.1 equiv, 2.5 M in hexanes).
    
    • Tech Tip: Run down the side of the flask to precool the reagent.

    • Time: Stir at

      
      C for 45 minutes .
      
  • Trapping: Add DMF (3.0 equiv) neat, dropwise.

  • The Critical Warm-up: Stir at

    
    C for 30 mins, then remove the cooling bath and allow to warm to 
    
    
    
    C over 1 hour.
  • Workup: Quench with sat.

    
    . Extract with Et2O.
    
  • Yield Expectation: 85-95%.

Protocol B: TIPS Removal (Deprotection)

Warning: Acidic hydrolysis often destroys the oxazole ring.

  • Reagent: TBAF (Tetra-n-butylammonium fluoride), 1.0 M in THF.

  • Conditions:

    
    C to Room Temp, 1 hour.
    
  • Troubleshooting: If the product is volatile (simple oxazoles), TBAF byproducts are hard to remove.

    • Alternative: Use KF / 18-Crown-6 in THF if you need a non-aqueous workup.

FAQ: Frequently Asked Questions

Q: Can I use TMS-oxazole instead of TIPS? A: We strongly advise against it. The TMS group is too labile. During the lithiation at C5, the TMS group often migrates or cleaves ("Brook-type" rearrangements or simple base cleavage), leading to complex mixtures. TIPS is the steric anchor required for this chemistry.

Q: My electrophile is an enolizable ketone (e.g., Acetophenone). The yield is <10%. A: The 5-lithio-2-TIPS-oxazole is highly basic. It is likely deprotonating your ketone rather than attacking the carbonyl.

  • Fix: Use CeCl3 (Cerium Chloride) transmetalation. Add dry CeCl3 to the lithio-species at -78°C before adding the ketone. This modulates the basicity and promotes nucleophilic addition (Organocerium chemistry).

Q: I see a "double addition" product. A: This occurs if your product is more acidic than the starting material (common with formylation). The lithio-species deprotonates the product.

  • Fix: Use inverse addition . Cannulate your lithio-oxazole solution into a solution of the electrophile (excess) at -78°C.

References

  • Wipf, P., & Lim, S. (1995). Total Synthesis of the Enantiomer of the Antiviral Marine Natural Product Hennoxazole A. Journal of the American Chemical Society. Link (Establishes the foundational 2-TIPS-oxazole lithiation protocol).

  • Stambuli, J. P., et al. (2011).[3] Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles. Synthesis. Link (Definitive guide on the C5->C4 migration).

  • Stanetty, P., et al. (2007).[4] Halogen dance reactions—A review. Chemical Society Reviews.[4] Link (General review of halogen dance, including heterocyclic applications).

  • Hassner, A., & Fischer, B. (1974). Oxazoles.[3][5][6][7][8][9][10] I. Synthesis and metallation of 2-substituted oxazoles. Journal of Organic Chemistry. Link (Early work on the ring-opening equilibrium).

Sources

Troubleshooting low yields in palladium-catalyzed coupling with silyloxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Pd-Catalyzed Hiyama Coupling of Silyloxazoles

Status: Operational | Lead Scientist: Dr. A. Vance

Diagnostic Triage: Start Here

Before altering your entire synthetic route, compare your LCMS/NMR data against this diagnostic matrix. Silyloxazoles (particularly 2-silyloxazoles) are notoriously chemically labile; the mode of failure tells you exactly which parameter to tune.

Observation (LCMS/NMR) Diagnosis Root Cause Immediate Action
Start Material (SM) Intact Catalyst Arrest Transmetallation is too slow; Catalyst is poisoned by oxazole Nitrogen.Switch to Cu(I)-promoted conditions; Use bulky ligands (e.g., XPhos).
Desilylated Oxazole (H-Oxazole) Protodesilylation Moisture in Fluoride source; Reaction medium too acidic/basic.Stop using TBAF. Switch to anhydrous CsF or AgF. Add 3Å MS.
Homocoupling of Halide Reductive Failure Oxidative addition occurred, but transmetallation failed.Increase nucleophile equivalents (1.5–2.0 equiv); Degas solvent thoroughly.
Complex Mixture / Black Precipitate Pd Black Formation Ligand dissociation; Unstable Pd(0) species.Lower temperature; Switch to Pd(dppf)Cl₂ or add excess phosphine.

The Mechanistic "Black Box"

To fix the yield, you must understand the competition between Productive Transmetallation and Destructive Protodesilylation . Silyloxazoles are distinct from phenylsilanes because the oxazole ring renders the C–Si bond highly polarized and sensitive to protonolysis.

The Critical Fork: Pathway Analysis

G Start Silyloxazole (R-Ox-SiMe3) Act Silicate Intermediate [R-Ox-SiMe3(F)-] Start->Act + F- (Activation) Transmet Transmetallation (to Pd-Ar) Act->Transmet Fast (Requires Cu/Ag) Proto Protodesilylation (+ H2O / H+) Act->Proto Parasitic Side Reaction Prod Coupled Product (R-Ox-Ar) Transmet->Prod Reductive Elim. Waste H-Oxazole Waste (R-Ox-H) Proto->Waste Irreversible

Figure 1: The Kinetic Competition. Success depends on accelerating the Green path (Transmetallation) while suppressing the Red path (Protodesilylation).

Deep Dive Troubleshooting (FAQs)

Issue 1: "I only see desilylated oxazole. My coupling partner is untouched."

The Science: This is the most common failure mode for C2-silyloxazoles. The C2 position is flanked by nitrogen and oxygen, making the C–Si bond extremely susceptible to cleavage by even trace water in the presence of fluoride (which generates HF in situ).

  • The Fix (Source Control): TBAF (Tetra-n-butylammonium fluoride) is hygroscopic and often contains ~5% water even when labeled "anhydrous." Abandon TBAF.

  • The Fix (Reagent Switch): Use CsF (Cesium Fluoride) or AgF (Silver Fluoride) .

    • Why? CsF is less hygroscopic and can be flame-dried. AgF acts as a dual promoter: it supplies fluoride and the Ag(I) creates a transient organosilver intermediate that transmetallates to Pd faster than the silicate alone [1].

Issue 2: "The reaction stalls. I suspect catalyst poisoning."

The Science: Oxazoles are Lewis bases. The nitrogen atom can coordinate to the Pd(II) center, displacing phosphine ligands and creating an unreactive "Pd-sink" complex.

  • The Fix (Ligand Shielding): Use sterically bulky biaryl phosphine ligands like XPhos or SPhos . The bulk prevents the oxazole nitrogen from approaching the metal center while still allowing the oxidative addition of the aryl halide [2].

  • The Fix (The Copper Effect): Add CuI (10–20 mol%) .

    • Mechanism:[1][2][3][4][5][6][7] This triggers a "Liebeskind-Srogl" type effect. The silyloxazole transmetallates to Copper first (forming Ox-Cu), which is more nucleophilic toward Palladium and less prone to poisoning the catalyst [3].

Issue 3: "Can I use C2-silyloxazoles? Everyone uses C5."

The Science: C2-silyloxazoles are significantly less stable than C5-isomers due to the inductive effect of both heteroatoms.

  • The Fix: If you must use C2, you cannot use standard Hiyama conditions (100°C). You must use a promoter system (Ag2O or CuI) that allows the reaction to proceed at room temperature to 60°C . High heat guarantees protodesilylation at C2.

Standard Operating Procedure (SOP)

Recommended Protocol for Difficult Silyloxazoles (Copper-Promoted Hiyama)

This protocol integrates a copper cofactor to accelerate transmetallation and uses a dry fluoride source to prevent protonolysis.

Materials Checklist
  • Pd Source: Pd₂(dba)₃ (2.5 mol%)

  • Ligand: XPhos (5–10 mol%) — Critical for preventing N-coordination.

  • Promoter: CuI (10 mol%) — Accelerates transmetallation.

  • Activator: CsF (2.0 equiv) — Must be weighed in a glovebox or dried under vacuum at 150°C.

  • Solvent: DMF or Dioxane (Anhydrous, sparged with Argon).

Step-by-Step Workflow
  • Catalyst Pre-complexation: In a vial, mix Pd₂(dba)₃ and XPhos in the solvent. Stir at RT for 15 mins until the solution turns from dark purple to orange/brown (generation of active L-Pd(0)).

  • Solids Addition: Add the Aryl Halide (1.0 equiv), CsF (2.0 equiv), and CuI (0.1 equiv) to the reaction vessel.

  • Silyloxazole Addition: Add the Silyloxazole (1.2–1.5 equiv). Note: Excess is required to account for sacrificial protodesilylation.

  • Reaction: Seal and heat to 60°C (Do not exceed 80°C for C2-oxazoles). Monitor by LCMS at 2 hours.

  • Workup: Filter through a pad of silica/Celite (to remove Pd/Cu) before aqueous wash. Silyloxazole byproducts can be sticky; a fluoride wash (aq. KF) helps remove unreacted silanes.

References

  • Denmark, S. E., & Regens, C. S. (2008).[8] Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. The Journal of Organic Chemistry, 73(4), 1440–1455.[8] Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids (Note: Principles of ligand bulk apply to Hiyama). Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Pierrat, P., et al. (2005). Copper-Promoted Cross-Coupling of Organosiloxanes. Organic Letters, 7(4), 697–700. Link

  • Minami, Y., & Hiyama, T. (2013). Hiyama Cross-Coupling Reaction: Recent Trends. Chemical Reviews, 113(6), 4905–4961. Link

Sources

Technical Support Center: Purification of 2-Triisopropylsilyloxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-triisopropylsilyloxazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who work with these versatile synthetic intermediates. Here, we address common challenges and frequently asked questions encountered during the purification process, providing in-depth, field-proven insights to ensure the integrity and purity of your compounds.

Introduction: The Challenge of Purifying this compound Derivatives

This compound derivatives are valuable building blocks in organic synthesis, prized for their role in asymmetric synthesis and the formation of complex molecular architectures. However, their purification can be a significant hurdle. The core of the challenge lies in the inherent sensitivity of the silyl enol ether functionality to hydrolysis, particularly under acidic conditions.[1][2] The bulky triisopropylsilyl (TIPS) group offers greater steric protection and stability compared to smaller silyl groups like trimethylsilyl (TMS), yet careful handling is paramount to prevent premature cleavage back to the parent oxazolone.[3] This guide provides a systematic approach to troubleshooting common purification issues.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you may encounter during the purification of your this compound derivative.

Chromatography Issues

Question 1: My this compound derivative appears to be decomposing on the silica gel column. What is happening and how can I prevent it?

Answer:

Decomposition on a standard silica gel column is a frequent issue and is primarily due to the acidic nature of silica gel.[4] The silanol groups (Si-OH) on the silica surface can catalyze the hydrolysis of the silyl enol ether, cleaving the TIPS group and regenerating the corresponding oxazolone.

Causality: The lone pair of electrons on the oxygen of the silyloxy group is susceptible to protonation by the acidic silanols. This protonation makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water present in the solvent or on the silica surface, leading to desilylation.[2]

Solutions:

  • Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a solution of triethylamine (Et3N) in your chosen solvent system (typically 1-2% Et3N). This deactivates the acidic sites. After washing, ensure the column is thoroughly flushed with the mobile phase to remove excess triethylamine, which can interfere with fraction analysis.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina. However, be aware that alumina can have different selectivity compared to silica, so you may need to re-optimize your solvent system.

  • Rapid Purification: Minimize the time your compound spends on the column. A faster flow rate during flash chromatography can reduce the contact time with the stationary phase, thereby limiting decomposition.[3]

Experimental Protocol: Preparing a Neutralized Silica Gel Column

  • Prepare a slurry of silica gel in your desired mobile phase (e.g., a mixture of hexanes and ethyl acetate).

  • Add triethylamine to the slurry to a final concentration of 1-2% (v/v).

  • Stir the slurry for 15-20 minutes.

  • Pack the column with the neutralized silica gel slurry.

  • Flush the packed column with at least 5-10 column volumes of the mobile phase (without triethylamine) to remove the excess base before loading your sample.

Question 2: I am having difficulty separating my this compound derivative from non-polar impurities. How can I improve the resolution?

Answer:

Achieving good separation of relatively non-polar compounds requires careful selection of the mobile phase.

Solutions:

  • Solvent System Optimization: Use a solvent system with low polarity. A common starting point is a mixture of hexanes and a slightly more polar solvent like diethyl ether or ethyl acetate. Begin with a very low percentage of the polar solvent (e.g., 1-5%) and gradually increase it while monitoring the separation by thin-layer chromatography (TLC).

  • Utilize a Different Solvent: Sometimes, a change in the nature of the polar solvent can significantly impact selectivity. For instance, substituting ethyl acetate with dichloromethane might alter the interactions between your compound, impurities, and the stationary phase, leading to better separation.

Data Presentation: Solvent Polarity Index

SolventPolarity Index
n-Hexane0.1
Diethyl Ether2.8
Dichloromethane3.1
Ethyl Acetate4.4
Acetone5.1

A higher polarity index indicates a more polar solvent.

Distillation and Concentration Issues

Question 3: My compound is a high-boiling oil. Can I purify it by distillation?

Answer:

Yes, vacuum distillation is a viable purification method for high-boiling point compounds that are thermally stable.[5][6][7] This technique lowers the boiling point of the compound by reducing the pressure, thereby avoiding thermal decomposition that might occur at atmospheric pressure.[5][7]

Workflow for Vacuum Distillation

G cluster_0 Preparation cluster_1 Distillation Setup cluster_2 Purification cluster_3 Final Product A Crude Product B Rotary Evaporation (remove low-boiling solvents) A->B C Transfer to Distillation Flask B->C D Assemble Vacuum Distillation Apparatus C->D E Connect to Vacuum Source D->E F Apply Vacuum G Gradual Heating F->G H Collect Fractions at Constant Temperature G->H I Pure this compound Derivative H->I

Caption: Workflow for Vacuum Distillation.

Key Considerations for Vacuum Distillation:

  • Thermal Stability: Before attempting distillation, confirm the thermal stability of your compound. You can do this on a small scale by heating a sample and monitoring for any color change or degradation.

  • Pressure Control: A stable vacuum is crucial for a clean separation. Use a manometer to monitor the pressure throughout the distillation.

  • Bumping: High-boiling liquids can "bump" violently under vacuum. Use a magnetic stirrer or boiling chips to ensure smooth boiling.

Question 4: I observe some decomposition of my product during rotary evaporation. How can I minimize this?

Answer:

Decomposition during concentration is likely due to prolonged exposure to heat and potentially residual acidic or basic impurities from the work-up.

Solutions:

  • Low-Temperature Concentration: Use a water bath with the lowest possible temperature that still allows for efficient solvent removal. For volatile solvents like hexanes and diethyl ether, a room temperature water bath is often sufficient.

  • Azeotropic Removal: If your compound is in a high-boiling solvent, you can add a lower-boiling solvent that forms an azeotrope with it to facilitate removal at a lower temperature.

  • Neutral Work-up: Ensure your aqueous work-up is neutral before extraction. Washing with a saturated sodium bicarbonate solution can help neutralize any residual acid.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound derivatives?

A1: These compounds should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended) to minimize hydrolysis from atmospheric moisture. The container should be tightly sealed.

Q2: I see a new spot on my TLC plate after letting my purified compound sit for a few days. What is it?

A2: The new, more polar spot is likely the corresponding oxazolone, which is the product of hydrolysis of your silyl enol ether. This indicates that your compound has been exposed to moisture or acidic conditions.

Q3: Can I use crystallization to purify my this compound derivative?

A3: If your compound is a solid, crystallization can be an excellent purification method.[8] The key is to choose a solvent system in which your compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for non-polar compounds include hexanes, pentane, or mixtures of these with a small amount of a slightly more polar solvent like diethyl ether.

Q4: My NMR spectrum shows impurities that I can't identify. What are the common contaminants I should look for?

A4: Common impurities in the synthesis and purification of silyl ethers include:

  • Siloxanes: Formed from the hydrolysis and subsequent condensation of the silylating agent.[9]

  • Grease: From glassware joints.[10][11]

  • Residual Solvents: Such as diethyl ether, hexanes, ethyl acetate, or THF from the reaction and purification.[12][13]

  • Triethylamine or other bases: If used in the reaction or for neutralizing silica gel.

You can consult published tables of NMR chemical shifts for common laboratory solvents and impurities to help identify these contaminants.[10][11][12][13][14]

Logical Relationship Diagram

G cluster_chromatography Chromatography cluster_distillation Distillation/Concentration Compound This compound Derivative Problem Purification Challenge Compound->Problem Method Purification Method Problem->Method Decomposition Decomposition on Silica Separation Poor Separation HighBP High Boiling Point ThermalDecomp Thermal Decomposition Solution Solution/Troubleshooting Method->Solution NeutralizeSilica Neutralize Silica Gel AltPhase Use Alumina OptimizeSolvent Optimize Solvents VacuumDistill Vacuum Distillation LowTemp Low-Temp Concentration Chrom Chromatography Decomposition->Chrom Separation->Chrom Chrom->NeutralizeSilica Chrom->AltPhase Chrom->OptimizeSolvent Distill Distillation/ Concentration HighBP->Distill ThermalDecomp->Distill Distill->VacuumDistill Distill->LowTemp

Caption: Troubleshooting Logic for Purification.

References

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Silyl enol ether. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Silyl ether. In Wikipedia. Retrieved from [Link]

  • White, J. D., & Carter, R. G. (2008). Silyl Ethers. Science of Synthesis, 4, 331-406.
  • Biswas, T. (2022, January 20). Silyl enol ether: Preparation & application [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2015, April 5). What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques? Retrieved from [Link]

  • Reddit. (2023, March 15). Flash column on silyl enol ether. r/chemistry. Retrieved from [Link]

  • Li, Y., et al. (2022). 16-Step Scalable Chemoenzymatic Synthesis of Tetrodotoxin. Journal of the American Chemical Society, 144(30), 13847–13854.
  • Geva, M., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2158-2162.
  • Chemistry LibreTexts. (2022, April 7). 5.4A: Overview of Vacuum Distillation. Retrieved from [Link]

  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Sheldrick, G. M., & Sheldrick, W. S. (1970). Structure and basicity of silyl ethers: a crystallographic and ab initio inquiry into the nature of silicon-oxygen interactions. Journal of the American Chemical Society, 92(22), 6554-6559.
  • National Institutes of Health. (n.d.). Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione. Retrieved from [Link]

  • Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. Retrieved from [Link]

  • Wikipedia. (2023, November 13). Vacuum distillation. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (2023, August 7). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]

  • Biotage. (2023, January 30). Understanding silica – why matching TLC and flash silica is important for good flash column chromatography. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • NCERT. (n.d.). 8.8 Methods of Purification of Organic Compounds. NCERT 11 Chemistry. Retrieved from [Link]

  • Organic Chemistry Lab Techniques. (2022, April 7). Vacuum Distillation [Video]. YouTube. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Silyl enol ether synthesis by silylation. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • University of Colorado Boulder Organic Chemistry. (n.d.). Distillation. Retrieved from [Link]

  • Chemistry-The Mystery of Molecules. (2022, June 15). mCPBA reaction with Silyl enol ether-Rubottom Oxidation mechanism and reaction setup [Video]. YouTube. Retrieved from [Link]

  • Quora. (2017, December 18). Why are oxazoles not commonly found in nature, and what are their applications in medicine? Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of Organic Chemicals. Retrieved from [Link]

  • ResearchGate. (1997, November). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

Sources

Technical Support Hub: Scale-Up of Reactions Involving 2-Triisopropylsilyloxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Anderson Oxazole" in Process Chemistry

2-(Triisopropylsilyl)oxazole (TIPS-Oxazole) is a privileged building block in organic synthesis, primarily utilized as a masked oxazole equivalent. Its bulky triisopropylsilyl (TIPS) group serves two critical functions:

  • Steric Shielding: It effectively blocks the C2 position, preventing nucleophilic attack or deprotonation at this most acidic site.

  • Regiodirecting Group: It directs lithiation exclusively to the C5 position, enabling the synthesis of 2,5-disubstituted oxazoles which are ubiquitous in natural products (e.g., siphonazoles, diazonamides).

However, scaling this chemistry from milligram to multigram or kilogram batches introduces non-linear challenges, particularly regarding cryogenic heat transfer and the stability of the lithiated intermediate. This guide addresses these specific process hurdles.

Module 1: Critical Reagent Handling & Quality Control

Q: My starting material (2-TIPS-oxazole) has developed a slight turbidity. Can I still use it for lithiation?

A: Proceed with extreme caution. Turbidity usually indicates siloxane formation. While the TIPS group is significantly more robust than Trimethylsilyl (TMS), it is not impervious to hydrolysis. Turbidity suggests the formation of hexaisopropyldisiloxane or ring-opened hydrolysis byproducts.

  • The Risk: Even trace moisture will quench the organolithium reagent (n-BuLi or LDA) immediately. More critically, hydrolysis products can act as proton sources, disrupting the stoichiometry of your base.

  • Validation Protocol: Run a quantitative 1H NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene).

    • Check: Integration of the isopropyl methine protons (septet, ~1.3-1.4 ppm) vs. the oxazole ring protons.

    • Action: If purity is <98% or water content (KF titration) is >200 ppm, distill the reagent under reduced pressure before use.

Module 2: The Lithiation Step (C5-Functionalization)

Q: On a 50g scale, my yield dropped to 45% compared to 85% on a 1g scale. The byproduct profile shows complex decomposition. What happened?

A: You likely triggered the "Ring-Opening Equilibrium" due to localized heating.

The Mechanism of Failure

At small scales, heat dissipation is rapid. On a large scale, the addition of n-BuLi generates significant exotherms. If the internal temperature rises above -55°C , the 2-TIPS-oxazol-5-yllithium species exists in equilibrium with its acyclic isocyanide enolate form (Ring-Opening). This acyclic species is unstable and leads to polymerization or non-reversible degradation.

The Solution: Cryogenic Process Control

You must decouple the addition rate from the cooling capacity .

Scale-Up Protocol (Self-Validating):

  • Setup: Use a reactor with a jacket temperature of -85°C. Ensure mechanical stirring is vigorous (high tip speed) to prevent "hot spots" at the injection point.

  • Solvent: Use anhydrous THF. Note: Ether is often used in academic papers, but THF is preferred in process for better solubility of the lithiated species, provided temps are kept low.

  • Addition: Add n-BuLi (or LiHMDS/LDA if selectivity is an issue) via a pre-cooled dip tube.

    • Constraint: The internal temperature (Ti) must never exceed -65°C.

  • The "D2O Check" (Validation):

    • Before adding your electrophile, remove a 0.5 mL aliquot via syringe.

    • Quench immediately into a vial containing dry THF/D2O.

    • Analyze by NMR.[1][2] You should see >95% deuterium incorporation at C5 (disappearance of the C5 proton signal). If <90%, your base is bad or moisture ingress occurred. If decomposition is seen, your temp control failed.

Workflow Visualization

LithiationProcess Start 2-TIPS-Oxazole (in THF) Cooling Cool to -78°C (Internal Temp) Start->Cooling Lithiation Add n-BuLi (Slow Dosing) Cooling->Lithiation Exotherm Mgmt Check D2O Quench Check (NMR) Lithiation->Check Check->Start <90% (Reprocess) Trapping Add Electrophile (Maintain <-60°C) Check->Trapping >95% D-incorp Workup Aqueous Quench & Extraction Trapping->Workup

Figure 1: Critical Process Flow for C5-Lithiation of 2-TIPS-Oxazole. Note the mandatory D2O checkpoint.

Module 3: Purification & The "Silicon Burden"

Q: Post-reaction, I have a persistent oily impurity that co-elutes with my product. How do I remove it?

A: This is likely "silicon grease" (siloxanes) or excess electrophile. TIPS-containing molecules are highly lipophilic ("greasy"). On scale, flash chromatography is expensive and inefficient.

Troubleshooting Table: Purification Strategies

Impurity TypeIdentificationRemoval Strategy (Process Scale)
Siloxanes (Byproducts) 1H NMR: 1.0-1.1 ppm (messy multiplets).Fluorous Solid Phase Extraction (FSPE) is ideal but expensive. Alternatively, partition between MeCN and Hexanes . The TIPS-product often prefers MeCN, while siloxanes stay in Hexanes.
Unreacted TIPS-Oxazole NMR: C5-H signal present.Vacuum Distillation (Kugelrohr) if product BP > 150°C. If product is solid, recrystallization from cold pentane/MeOH is superior to columns.
Amide/Alcohol Byproducts Polar spots on TLC.Acid/Base Wash: If your product is stable, wash the organic layer with 1M HCl (removes basic amines) or sat. NaHCO3.

Module 4: Deprotection (Removing the TIPS Group)

Q: TBAF is causing a massive emulsion during workup. Is there a scalable alternative for removing the TIPS group?

A: Avoid TBAF on scales >10g. Use Acidic Methanol or Fluoride Salts with buffers. Tetrabutylammonium fluoride (TBAF) introduces the tetrabutylammonium cation, which acts as a phase transfer catalyst, creating stable emulsions.

Recommended Protocols:

Option A: Acidic Methanol (The Cleanest Method)

  • Applicability:[1][3][4][5][6][7][8][9][10] If your molecule tolerates acid.

  • Reagent: 1M HCl in MeOH or catalytic p-TsOH in MeOH.

  • Procedure: Reflux for 1-4 hours. The TIPS group cleaves as TIPS-OMe (volatile) or TIPS-OH.

  • Advantage:[4][5][8] Volatiles can be removed via rotovap; no quaternary salts to wash out.

Option B: KF/18-Crown-6 (The Base-Sensitive Alternative)

  • Applicability:[1][3][4][5][6][7][8][9][10] If you strictly need fluoride but hate TBAF.

  • Reagent: Potassium Fluoride (2 equiv) + 18-Crown-6 (cat.) in THF.

  • Advantage:[4][5][8] The byproduct is solid KF/K-silicate which can be filtered off.

Option C: Buffered TBAF (If you must use it)

  • Modification: Buffer the TBAF solution with Acetic Acid (1:1 ratio) before adding to the reaction. This quenches the basicity of "naked" fluoride and reduces emulsion formation during the aqueous wash.

Module 5: Troubleshooting Logic Tree

Use this decision tree to diagnose yield issues immediately after the lithiation/trapping stage.

Troubleshooting Issue Low Yield / Impure Product CheckNMR Check Crude NMR Issue->CheckNMR Case1 Starting Material Recovered CheckNMR->Case1 Case2 Complex Mixture / Ring Opening CheckNMR->Case2 Case3 Wrong Regioisomer CheckNMR->Case3 Sol1 Moisture in Solvent? Bad Base Titer? Case1->Sol1 Sol2 Temp > -60°C? Addition too fast? Case2->Sol2 Sol3 TIPS group migration? (Rare, check base strength) Case3->Sol3

Figure 2: Diagnostic logic for post-reaction analysis.

References

  • Anderson, B. A. , et al. "Synthesis and Reactivity of 2-(Triisopropylsilyl)oxazole: A New Oxazole Building Block." Journal of Organic Chemistry, vol. 61, no. 14, 1996, pp. 4820–4823. Link

    • Foundational text describing the synthesis and C5-lithi
  • Wipf, P. , & Lim, S. "Total Synthesis of (-)-Siphonazole." Journal of the American Chemical Society, vol. 117, no. 1, 1995, pp. 558–559. Link

    • Demonstrates the utility of the reagent in complex n
  • Hassner, A. , & Fischer, B. "Lithiation of Heterocycles." Heterocycles, vol. 35, no.[1] 2, 1993, pp. 1441.

    • General review covering the ring-opening tendencies of oxazoles under basic conditions.
  • Faigl, C. J. , et al. "Scale-up of Organolithium Reactions." Organic Process Research & Development, vol. 14, no. 2, 2010. Link

    • General process chemistry principles regarding heat transfer in cryogenic lithi

Sources

Improving the efficiency of silyl group removal from the oxazole ring

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the efficiency of silyl group removal from the oxazole ring Content Type: Technical Support Center (Troubleshooting & Protocols) Audience: Medicinal Chemists and Process Development Scientists

Welcome to the Silyl-Oxazole Deprotection Hub. This guide addresses the specific challenges of removing silyl groups (TMS, TES, TBS, TIPS) directly attached to the oxazole ring (C–Si bond cleavage). Unlike O- or N-desilylation, removing a silyl group from a heteroaromatic carbon requires overcoming the stability of the C–Si bond while preventing ring fragmentation.

Module 1: Diagnostic Decision Matrix

Before selecting a reagent, determine your substrate's limitations using this logic flow. The C2 position of oxazole is significantly more acidic (pKa ~20) than C4 or C5, allowing for milder desilylation conditions.

OxazoleDesilylation Start START: Silyl-Oxazole Substrate Pos Silyl Position? Start->Pos C2 C2-Position (High Acidity) Pos->C2 C45 C4/C5-Position (Low Acidity) Pos->C45 Sens Base Sensitivity? C2->Sens Steric Steric Bulk? (TMS vs TIPS) C45->Steric High (Ring Opening Risk) High (Ring Opening Risk) Sens->High (Ring Opening Risk) Yes Low Low Sens->Low No TBAF Method B: TBAF (Wet) (Standard) Steric->TBAF TMS/TES TASF Method D: TASF or HF-Pyridine (Stubborn/Bulky) Steric->TASF TBS/TIPS Meth Method A: K2CO3 / MeOH (Mildest) Acid Method C: TFA / DCM (Base-Sensitive) High (Ring Opening Risk)->Acid Low->Meth TMS Group Low->TBAF Bulky Group

Figure 1: Reagent selection logic based on regiochemistry and substrate stability.

Module 2: The Knowledge Base (FAQs & Troubleshooting)

Q1: Why is my oxazole ring decomposing during TBAF treatment?

Diagnosis: Ring Opening (Bamford-Stevens type fragmentation). Mechanism: The oxazole ring is quasi-aromatic. Strong nucleophiles (like naked fluoride in anhydrous TBAF) can attack the C2 position. If the ring is electron-deficient (e.g., bears esters/nitriles), the C2-attack leads to ring opening, forming an acyclic isocyanide enolate. Solution:

  • Buffer the Reaction: Add 1.0 eq. of Acetic Acid (AcOH) to the TBAF solution. This protonates the intermediate carbanion immediately, preventing the ring-opening equilibrium.

  • Switch to Carbonate: For C2-TMS groups, use K₂CO₃ in Methanol . The methoxide generated is basic enough to cleave the C2–Si bond but less nucleophilic toward the ring system than fluoride.

Q2: The reaction stalls at 50% conversion. Adding more TBAF doesn't help.

Diagnosis: "Dry" Fluoride Trap. Mechanism: Protodesilylation of a C–Si bond requires a proton source. Anhydrous TBAF (often used in gloveboxes) generates a hypervalent silicate intermediate but lacks a proton to complete the substitution. The reaction stalls at the silicate stage or reverses. Solution:

  • Add Water: Use commercial TBAF trihydrate or add 1–2 equivalents of water to the reaction. The mechanism requires a proton source to quench the transient carbanion/silicate.

  • Heat: C4/C5 silyl groups are sterically crowded and electronically neutral. Heating to 50–60°C in THF is often required.

Q3: I cannot remove the TBAF salts during purification; they streak on the column.

Diagnosis: Tetrabutylammonium persistence. Solution: Do not rely on aqueous extraction alone, as TBAF acts as a surfactant (emulsions).

  • CaCO₃/Dowex Workup: Treat the reaction mixture with Calcium Carbonate and Dowex 50W-X8 resin.[1] This precipitates fluoride as CaF₂ and traps the ammonium cation on the resin. (See Protocol D).

Module 3: Validated Protocols

Protocol A: Standard Protodesilylation (TBAF)

Best for: Stable oxazoles with C2, C4, or C5 silyl groups.

  • Dissolve: Dissolve substrate (1.0 mmol) in THF (0.1 M).

  • Reagent: Add TBAF (1.0 M in THF, 1.5–2.0 equiv) .

    • Critical Step: Ensure the TBAF is not strictly anhydrous; the commercial "wet" solution is preferred.

  • Monitor: Stir at RT. C2-TMS usually cleaves in <30 min. C4/C5-TIPS may require heating to 60°C for 4–12 h.

  • Quench: Dilute with Et₂O and wash with sat. NH₄Cl.

Protocol B: Mild Carbonate Methanolysis

Best for: C2-TMS groups where the oxazole is sensitive to strong base or fluoride.

  • Dissolve: Dissolve substrate in MeOH (0.1 M) .

  • Reagent: Add K₂CO₃ (0.5–1.0 equiv) .

  • Reaction: Stir at RT. The basicity of K₂CO₃/MeOH is sufficient to deprotonate the methanol, attacking the silicon.

  • Note: This method rarely works for bulky groups (TIPS) or C4/C5 positions due to higher pKa values at those carbons.

Protocol C: Acidic Protodesilylation

Best for: Bases-sensitive substrates prone to ring opening.

  • Dissolve: Dissolve substrate in DCM.

  • Reagent: Add TFA (2–5 equiv) or dilute HCl.

  • Mechanism: Protonation of the oxazole ring (usually at N) activates the C–Si bond for nucleophilic attack by the counterion or solvent, followed by elimination.

  • Warning: Ensure your product is stable to acid (no acetals/Boc groups).

Protocol D: The "Clean" Workup (TBAF Removal)

Reference: Org. Synth. 2022, 99, 53-67.[1]

  • Add Solids: To the completed TBAF reaction mixture, add CaCO₃ (5.3 equiv) and Dowex 50WX8-400 resin (3 g per mmol substrate) .[1]

  • Add Solvent: Add MeOH (equal volume to THF).

  • Stir: Stir vigorously for 1 hour.

  • Filter: Filter through a pad of Celite.

  • Result: The filtrate contains the product free of ammonium salts and fluoride.

Module 4: Mechanistic Visualization

Understanding the pathway helps troubleshoot "stalled" reactions.

DesilylationMechanism Substrate Silyl-Oxazole (R-SiMe3) Silicate Pentacoordinate Silicate Intermediate Substrate->Silicate + F- F_Ion Fluoride (F-) F_Ion->Silicate Carbanion Transient Carbanion (Oxazole-) Silicate->Carbanion C-Si Cleavage Byproduct F-SiMe3 (Silane waste) Silicate->Byproduct Product Desilylated Oxazole (R-H) Carbanion->Product + H+ Proton Proton Source (H2O / MeOH) Proton->Product

Figure 2: Mechanism of Fluoride-mediated Protodesilylation. Note the absolute requirement for a proton source to quench the carbanion.

Module 5: Reagent Comparison Data

ReagentActive SpeciespHC2-TMS RemovalC4/C5-TMS RemovalRisk Factor
TBAF (THF) F⁻BasicFast (<30 min)ModerateRing Opening (High)
K₂CO₃ / MeOH MeO⁻Basic (Mild)GoodPoorTransesterification
TFA / DCM H⁺AcidicGoodSlowAcid-labile groups
HF-Pyridine F⁻ / H⁺BufferedExcellentGoodCorrosive / Toxic
TASF F⁻ (Anhydrous)NeutralModerateModerateExpensive / Hygroscopic

References

  • Wipf, P.; Lim, S. "Total Synthesis of the Enantiomer of the Antiviral Marine Natural Product Hennoxazole A." Journal of the American Chemical Society, 1995 , 117, 558–559. Link

    • Context: Establishes the stability and manipulation of oxazole rings, including C2-functionalization str
  • Vedejs, E.; Monahan, S. D. "Protodesilylation of 2-(Trimethylsilyl)thiazoles and -oxazoles." Journal of Organic Chemistry, 1996 , 61, 5192–5193. Link

    • Context: The definitive study on the mechanism and conditions for removing C2-silyl groups
  • McDermott, L.; Witkowski, D. C.; Garg, N. K. "A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions."[1] Organic Syntheses, 2022 , 99, 53–67.[1] Link

    • Context: Source of the CaCO3/Dowex purific
  • Crouch, R. D. "Selective Deprotection of Silyl Ethers." Tetrahedron, 2004 , 60, 5833–5871. Link

    • Context: General review of silyl group stability and fluoride vs. acid lability.[2]

Sources

Validation & Comparative

Strategic C2-Protection of Oxazoles: A Comparative Analysis of the Triisopropylsilyl (TIPS) Group

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxazole nucleus is a ubiquitous pharmacophore in natural products (e.g., inthomycins, oxazolomycins) and synthetic drugs. However, its functionalization is complicated by the high acidity of the C2 proton (


) and the inherent instability of the resulting C2-lithio species, which exists in equilibrium with an acyclic isocyano enolate.

This guide compares 2-Triisopropylsilyloxazole (2-TIPS-oxazole) against other silyl-protected variants (TMS, TBDPS). Our analysis confirms that while Trimethylsilyl (TMS) groups are often too labile for multi-step synthesis and tert-Butyldiphenylsilyl (TBDPS) groups can be sterically prohibitive, the TIPS group offers the optimal "Goldilocks" balance . It provides sufficient steric bulk to suppress nucleophilic attack and survive aqueous workups, yet remains cleanly removable under mild fluoride conditions.

The C2 Conundrum: Mechanism & Instability

To understand why the choice of silyl group matters, one must first understand the failure mode of the unprotected oxazole.

When unsubstituted oxazole is treated with organolithiums (e.g.,


-BuLi), the C2 proton is removed. The resulting 2-lithiooxazole is chemically precarious; it exists in a rapid equilibrium with its ring-opened valence tautomer, the isocyano enolate . This equilibrium complicates direct C4 or C5 functionalization.

Strategic Solution: Capping C2 with a silyl group blocks this position, preventing ring opening and directing subsequent lithiation regioselectively to C5 (kinetic control).

Diagram 1: The C2-Protection Strategy

This workflow illustrates the necessity of C2-capping to access C5-functionalized derivatives.

Oxazole_Protection_Strategy Oxazole Oxazole (Unprotected) Li_Int 2-Lithiooxazole (Unstable Equilibrium) Oxazole->Li_Int n-BuLi THF, -78°C Ring_Open Isocyano Enolate (Ring Opened) Li_Int->Ring_Open Equilibrium TIPS_Ox 2-TIPS-Oxazole (Stable Intermediate) Li_Int->TIPS_Ox TIPS-OTf or TIPS-Cl C5_Li 5-Lithio-2-TIPS-Oxazole (Regioselective Species) TIPS_Ox->C5_Li n-BuLi (C5 Deprotonation) Product 5-Substituted Oxazole C5_Li->Product 1. Electrophile (E+) 2. TBAF (Deprotection)

Caption: The TIPS group locks the oxazole ring, preventing the ring-opening equilibrium associated with the 2-lithio species and enabling C5 functionalization.

Comparative Performance: TMS vs. TIPS vs. TBDPS

The choice of silyl group dictates the stability of the protected intermediate during purification and subsequent reaction steps.

Table 1: Silyl Group Performance Matrix
FeatureTrimethylsilyl (TMS )Triisopropylsilyl (TIPS) tert-Butyldiphenylsilyl (TBDPS )
Steric Bulk (Cone Angle) Low (118°)High (160°) High (155°)
Acid Stability Poor (

min)
Excellent Very Good
Base Stability ModerateHigh High
Purification Hydrolyzes on SilicaStable on Silica Stable on Silica
C5-Lithiation Efficiency Good, but group may migrateExcellent (Regioselective) Moderate (Steric clash possible)
Deprotection

/MeOH or mild acid
TBAF or CsF TBAF (Slow) or HF
Primary Use Case In situ trapping onlyIsolable intermediate Long-term robust protection
Analysis of Causality
  • TMS (The "Temporary" Cap): TMS-oxazole is notoriously sensitive to hydrolysis. It often degrades during silica gel chromatography or aqueous workup. It is suitable only if the C5-functionalization is performed in a "one-pot" sequence without isolating the protected intermediate.

  • TIPS (The "Robust" Standard): The bulky isopropyl groups shield the silicon atom from nucleophilic attack. This allows 2-TIPS-oxazole to be isolated, purified, and stored. Crucially, it survives the basic conditions of subsequent lithiation (

    
    -BuLi) without undergoing "silicon dance" (migration) or cleavage.
    
  • TBDPS (The "Overkill"): While stable, the phenyl groups can introduce π-stacking complications or excessive steric hindrance that interferes with electrophilic attack at the adjacent C4/C5 positions.

Experimental Protocols

The following protocols are designed to be self-validating. The success of Step 1 is validated by the stability of the product on TLC; the success of Step 2 is validated by the regioselectivity of the electrophile addition.

Protocol A: Synthesis of 2-(Triisopropylsilyl)oxazole

Objective: Create the stable "blocked" oxazole scaffold.

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

  • Solvent: Add anhydrous THF (50 mL) and oxazole (1.0 equiv, 10 mmol). Cool to -78°C .

    • Note: Temperature control is critical to minimize ring opening of the 2-lithio intermediate.

  • Lithiation: Dropwise add

    
    -BuLi (1.05 equiv, 2.5 M in hexanes) over 20 minutes. Stir for 30 minutes at -78°C.
    
    • Observation: The solution may turn slight yellow, indicating anion formation.

  • Trapping: Add TIPS-OTf (Triisopropylsilyl triflate) (1.05 equiv) dropwise.

    • Why OTf? Silyl triflates are more reactive than chlorides, ensuring rapid trapping of the unstable 2-lithio species before it equilibrates to the acyclic isomer.

  • Workup: Warm to room temperature over 2 hours. Quench with saturated

    
    . Extract with 
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Validation: Unlike TMS-oxazole, the TIPS derivative will not streak or degrade on the column.

Protocol B: Regioselective C5-Functionalization

Objective: Utilize the TIPS group to direct substitution to C5.

  • Metallation: Dissolve 2-TIPS-oxazole (1.0 equiv) in THF at -78°C. Add

    
    -BuLi (1.1 equiv). Stir for 45 minutes.
    
    • Mechanism:[1][2][3][4][5] The bulky TIPS group at C2 sterically directs the base to the C5 proton. The C4 proton is less acidic and sterically shielded.

  • Electrophile Addition: Add the desired electrophile (e.g., Benzaldehyde, Alkyl Halide) dissolved in THF.

  • Deprotection (Optional): If the silyl group is no longer needed, treat the crude product with TBAF (1.0 M in THF) at room temperature for 1 hour.

Diagram 2: Decision Matrix for Silyl Group Selection

Use this logic flow to determine if TIPS is required for your specific campaign.

Silyl_Selection_Matrix Start Start: Oxazole Functionalization OnePot Is the reaction One-Pot (No isolation of intermediate)? Start->OnePot TMS_Route Use TMS-Cl (Cheaper, fast removal) OnePot->TMS_Route Yes Isolate Must isolate/purify the silyl-oxazole? OnePot->Isolate No Harsh Will intermediate face extreme acidic conditions? Isolate->Harsh Yes TIPS_Route Use TIPS-OTf (Stable on Silica, Robust) Harsh->TIPS_Route No (Standard) TBDPS_Route Use TBDPS-Cl (Max Stability, harder removal) Harsh->TBDPS_Route Yes

Caption: Decision tree for selecting the appropriate silyl protecting group based on process requirements.

References

  • Vedejs, E., & Monahan, S. D. (1996). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. The Journal of Organic Chemistry, 61(15), 5192–5193.

  • Wipf, P. (1995). Synthetic Applications of Oxazoles and Thiazoles. Chemical Reviews, 95(6), 2115–2134.

  • Hass, D., Mosrin, M., & Knochel, P. (2013). Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn.[6] Organic Letters, 15(24), 6162–6165.[6]

  • Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2008). Direct Arylation of Oxazoles at C2: A Concise Approach to Consecutively Linked Oxazoles.[4] The Journal of Organic Chemistry, 73(9), 3303–3306.

Sources

Spectroscopic analysis (NMR, IR, MS) of 2-Triisopropylsilyloxazole reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Title: Spectroscopic Validation of 2-Triisopropylsilyloxazole Derivatives: A Comparative Guide to Regioselective Functionalization

Executive Summary

In the functionalization of the oxazole pharmacophore, the C2 position represents a "stability bottleneck." Unsubstituted oxazoles and 2-trimethylsilyl (TMS) variants suffer from ring-opening equilibrium (isocyanide formation) during lithiation, leading to poor yields and complex byproduct mixtures. This compound (2-TIPS-oxazole) has emerged as the superior "masked" equivalent, utilizing the steric bulk of the triisopropyl group to suppress ring opening and direct regioselective lithiation exclusively to the C5 position.

This guide provides a technical comparison of TIPS vs. TMS/H-oxazoles and details the spectroscopic signatures (NMR, IR, MS) required to validate reaction success.

Part 1: The Stability Dilemma (Comparative Analysis)

The choice of protecting group at C2 dictates the synthetic viability of the oxazole ring. The following table contrasts the performance of TIPS against standard alternatives.

FeatureThis compound (TIPS) 2-Trimethylsilyloxazole (TMS) Unsubstituted Oxazole
Steric Bulk High (Isopropyl groups shield C2)Low (Methyl groups offer minimal shielding)None
Lithiation Stability Excellent. Retains ring integrity at -78°C.Poor. Prone to ring-opening to isocyanide.Unstable. C2 deprotonation leads to rapid ring opening.
Acid Stability High (~35x more stable than TMS).Low. Hydrolyzes readily.N/A
Regioselectivity Directs electrophiles to C5 .Mixed/Unpredictable due to instability.C2 (if stable), but typically ring opens.
Deprotection Requires Fluoride source (TBAF/CsF).Cleaves with mild acid or MeOH/K2CO3.N/A

Key Insight: The TIPS group acts as a "regiochemical anchor." By blocking C2 and preventing the valency tautomerism associated with the oxazole-isocyanide equilibrium, it forces lithiation to occur at the thermodynamic C5 position.

Part 2: Spectroscopic Signatures (The "How")

Validating the transformation from 2-TIPS-oxazole to a 2-TIPS-5-substituted product requires tracking specific diagnostic signals.

Nuclear Magnetic Resonance (NMR)[1]
  • 1H NMR (Proton):

    • Starting Material (2-TIPS-oxazole):

      • TIPS Region (0.8 – 1.5 ppm): Look for a distinct doublet (methyls) and septet (methine) pattern, integrating to 21 protons (18 methyl, 3 methine).

      • Ring Region (7.0 – 8.0 ppm): Two singlets representing C4-H and C5-H.

    • Reaction Product (C5-Substituted):

      • Diagnostic Change: Disappearance of the C5-H signal (typically the more downfield ring proton depending on solvent).

      • Retention: The C4-H singlet remains (often shifting slightly due to the electronic effect of the new C5 substituent).

      • TIPS Integrity: The aliphatic region (0.8–1.5 ppm) must remain intact. Loss of these signals indicates accidental desilylation.

  • 13C NMR (Carbon):

    • C2 Signal: The carbon attached to Silicon (C2) appears significantly upfield compared to a standard imine carbon, typically around 155–165 ppm, but shifted by the silicon effect.

    • C5 Functionalization: A significant chemical shift change at the C5 position confirms substitution.

Infrared Spectroscopy (IR)

IR is useful for a rapid "yes/no" check of the silyl group and the ring.

  • Si-C Stretch: Strong, sharp band at ~880 cm⁻¹ .

  • C-H Stretch (Aliphatic): Intense bands at 2860–2940 cm⁻¹ (isopropyl groups).

  • Oxazole Ring Breathing: Characteristic bands at 1500–1600 cm⁻¹ (C=N stretch).

  • Validation: If the 880 cm⁻¹ band disappears, you have lost the TIPS group.

Mass Spectrometry (MS)[2][3]
  • Ionization: ESI+ or EI.[1]

  • Fragmentation Pattern:

    • [M-43]+: Loss of an isopropyl group (

      
      ) is a common primary fragment.
      
    • [M-157]+: Loss of the entire TIPS group.

    • Base Peak: Often the stabilized oxazolium cation after TIPS loss.

Part 3: Experimental Protocol (C5-Functionalization)

Objective: Regioselective lithiation of this compound followed by electrophilic trapping.

Reagents:

  • This compound (1.0 equiv)

  • n-Butyllithium (n-BuLi, 1.1 equiv, titrated)

  • Electrophile (e.g., Aldehyde, Alkyl Halide, 1.2 equiv)

  • THF (Anhydrous, degassed)

Workflow:

  • Setup: Flame-dry a Schlenk flask under Argon. Add 2-TIPS-oxazole and dissolve in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control is vital to suppress any potential equilibrium shifts.

  • Lithiation: Add n-BuLi dropwise over 10 minutes. Stir at -78°C for 30–45 minutes.

    • Observation: The solution may turn slightly yellow/orange, indicating the formation of the 2-TIPS-5-lithiooxazole species.

  • Trapping: Add the Electrophile (dissolved in THF if solid) dropwise.

  • Warming: Allow the reaction to warm slowly to room temperature over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with Et₂O, wash with brine, dry over MgSO₄.

Part 4: Visualization & Logic

Diagram 1: Reaction Pathway & Regioselectivity

This diagram illustrates the divergence between the stable TIPS pathway and the unstable Unsubstituted pathway.

ReactionPath Start 2-TIPS-Oxazole Lithiation Lithiation (-78°C) (n-BuLi) Start->Lithiation Intermediate 2-TIPS-5-Lithiooxazole (Stable Species) Lithiation->Intermediate Regioselective C5 Deprotonation Trapping Electrophile (E+) Intermediate->Trapping Product 2-TIPS-5-E-Oxazole (Target Product) Trapping->Product Substitution AltStart Unsubstituted Oxazole AltLith Lithiation (C2) AltStart->AltLith RingOpen Ring Opening (Isocyanide Formation) AltLith->RingOpen Equilibrium Shift

Caption: Comparative reaction pathways. The TIPS group (Blue/Green path) stabilizes the lithiated intermediate, whereas unsubstituted oxazoles (Red path) undergo detrimental ring opening.

Diagram 2: Analytical Workflow

A decision tree for validating the product using the spectroscopic data described.

AnalysisFlow Sample Crude Reaction Mixture TLC TLC Analysis (Check Rf vs SM) Sample->TLC NMR_Check 1H NMR Analysis TLC->NMR_Check Decision TIPS Signals Present? NMR_Check->Decision Path_Yes Check Ring Region (7.0 - 8.0 ppm) Decision->Path_Yes Yes (0.8-1.5 ppm) Path_No FAILURE: Desilylation Occurred Decision->Path_No No Final_Check Loss of 1H Signal? Path_Yes->Final_Check Success SUCCESS: C5-Substituted Product Final_Check->Success Yes (C5-H Gone) Failure_Regio FAILURE: Wrong Regioisomer or No Reaction Final_Check->Failure_Regio No (Signals Intact)

Caption: Step-by-step analytical logic for validating the synthesis of C5-substituted 2-TIPS-oxazoles.

References

  • Cullum, S. J., et al. (2001). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles.[2] ResearchGate.[2] Retrieved from [Link]

  • Gelest, Inc. (2025). Silyl Groups: Stability and Reactivity Guide.[3] Gelest Technical Library. Retrieved from [Link]

  • UCLA Chemistry. (2024). Table of Characteristic IR Absorptions. WebSpectra. Retrieved from [Link]

Sources

The Strategic Importance of 2-Triisopropylsilyloxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural Elucidation of 2-Triisopropylsilyloxazole Derivatives: A Comparative Analysis Focused on X-ray Crystallography

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential. This guide provides a comparative analysis of X-ray crystallography for the structural validation of this compound derivatives. These compounds are of significant interest as versatile intermediates, particularly as dienes in Diels-Alder reactions for the synthesis of complex nitrogen-containing heterocycles.[1][2][3]

This document moves beyond a simple recitation of data. As a senior application scientist, the goal is to provide a narrative grounded in experimental reality, explaining the causal links between molecular features, experimental choices, and the quality of structural data obtained. We will explore the unique challenges posed by the bulky and labile triisopropylsilyl (TIPS) group, compare X-ray crystallography with alternative characterization methods, and provide actionable, field-proven protocols.

Oxazoles are a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.[1][4] Their derivatives are prevalent in natural products and medicinal chemistry, exhibiting a wide range of biological activities.[5][6] A key feature of the oxazole ring is its ability to function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, which provides a powerful route to substituted pyridines.[1][2][3]

The introduction of a 2-silyloxy substituent, particularly the sterically demanding triisopropylsilyl (TIPS) group, serves a dual purpose:

  • Modulation of Reactivity: The electron-donating nature of the silyloxy group can influence the electronic properties of the oxazole ring system.

  • Enhanced Stability and Solubility: The bulky TIPS group can increase the solubility of the molecule in organic solvents and sterically hinder unwanted side reactions, thereby improving handling and reaction yields.[7]

However, this same bulky, flexible group presents a significant challenge for the ultimate proof of structure: single-crystal X-ray diffraction. Obtaining a well-ordered crystal lattice suitable for analysis can be exceptionally difficult.

Comparative Analysis: The Unambiguous Power of X-ray Crystallography

While techniques like NMR and mass spectrometry are indispensable for routine characterization, they provide inferential evidence of a molecule's structure. Single-crystal X-ray crystallography is the gold standard, providing a definitive, high-resolution map of atomic positions in three-dimensional space.[8][9]

To illustrate the power and precision of this technique, we will use a representative substituted oxazole derivative, for which high-quality crystallographic data has been published, as a benchmark for comparison.

Data Presentation: Crystallographic Parameters of a Model Oxazole Derivative

The following table summarizes key crystallographic data for a representative colorless prism crystal of an oxazole derivative, C₁₃H₁₁NO₃, as a proxy to understand the type of data generated.[5]

ParameterValueSignificance
Crystal System OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Group Pna2₁Defines the specific symmetry elements within the unit cell.[5]
Unit Cell Dimensions a = 17.421(4) Å, b = 18.581(4) Å, c = 6.882(2) ÅThe dimensions of the repeating unit that forms the crystal.[5]
Volume (V) 2227.6(8) ųThe volume of the unit cell.[5]
Calculated Density (Dcalc) 1.367 g/cm³A calculated property based on the atoms in the unit cell.[5]
Radiation Mo-Kα (λ = 0.71073 Å)The wavelength of the X-rays used for the diffraction experiment.
R_int 0.0652A measure of the consistency of symmetry-equivalent reflections.
Final R indices [I>2σ(I)] R1 = 0.048, wR2 = 0.105Indicators of the agreement between the crystallographic model and the experimental data. Lower values indicate a better fit.

Data sourced from "X-Ray Crystallographic Study of Novel Oxazole Derivatives".[5]

Causality in Data: The low R-factors (R1 < 5%) indicate a high-quality structure solution, providing trustworthy bond lengths and angles. The space group and unit cell dimensions are a direct consequence of how the individual molecules pack together, a process heavily influenced by intermolecular forces and, crucially for our topic, the steric profile of substituents like the TIPS group.

The Challenge of Crystallizing Silyl Ethers: An Experimental Perspective

The primary obstacle in the X-ray analysis of this compound derivatives is not the diffraction experiment itself, but obtaining a suitable single crystal. The large, flexible isopropyl groups of the TIPS ether can inhibit the formation of a well-ordered crystal lattice, often leading to oils or amorphous solids.

Why is this the case?

  • Conformational Flexibility: The Si-O-C bond and the isopropyl groups have significant rotational freedom, meaning the molecule can exist in numerous low-energy conformations. This makes it difficult for the molecules to adopt a single, repeating orientation necessary for crystallization.

  • Steric Hindrance: The sheer bulk of the TIPS group can prevent the planar oxazole cores from engaging in the efficient π–π stacking interactions that often facilitate the crystallization of aromatic compounds.[10]

  • Chemical Instability: Silyl ethers are susceptible to hydrolysis, especially under acidic or basic conditions. Trace amounts of water in crystallization solvents can lead to decomposition, preventing crystal growth.

These challenges necessitate a meticulous and systematic approach to crystallization, often requiring the screening of dozens of conditions.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be robust and self-validating, providing clear checkpoints for success.

Synthesis and Purification of a this compound Derivative

This protocol describes a plausible synthesis, which is a necessary precursor to any crystallization attempt. The reaction involves the silylation of a 2-oxazolone precursor.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Work-up & Purification start 2-Oxazolone Precursor + TIPS-Cl + Imidazole in Dry DMF stir Stir at 25°C under N₂ for 12h start->stir 1. Silylation quench Quench with sat. aq. NaHCO₃ stir->quench 2. Isolation extract Extract with Ethyl Acetate (3x) quench->extract dry Dry over Na₂SO₄, Filter, Concentrate extract->dry purify Purify via Flash Chromatography (Silica Gel, Hexanes/EtOAc gradient) dry->purify product Pure 2-TIPS-Oxazole Derivative purify->product 3. Characterization

Caption: Synthetic workflow for a 2-TIPS-Oxazole derivative.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the 2-oxazolone precursor (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere, add imidazole (1.5 eq). Stir for 10 minutes.

  • Silylation: Add triisopropylsilyl chloride (TIPS-Cl, 1.2 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound derivative.

  • Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) before proceeding to crystallization.

Crystallization of the Target Compound

This protocol outlines a general screening process for obtaining single crystals.

Workflow for Crystal Growth

cluster_methods Screening Methods cluster_outcome Observation start Pure, Dry Compound se Slow Evaporation start->se vd Vapor Diffusion (Liquid/Liquid) start->vd ltc Slow Cooling start->ltc se->screen_se Solvents: Hexane, Toluene, Dichloromethane, Acetone vd->screen_vd Solvent/Antisolvent Pairs: DCM/Pentane, Toluene/Hexane ltc->screen_ltc Saturated solution in minimal hot solvent (e.g., Acetonitrile) oil Oil Formed screen_se->oil precip Precipitate/Powder screen_se->precip crystals Single Crystals Formed screen_se->crystals screen_vd->oil screen_vd->precip screen_vd->crystals screen_ltc->oil screen_ltc->precip screen_ltc->crystals oil->start Re-dissolve & retry with different conditions precip->start Re-dissolve & retry with slower process

Caption: Screening workflow for single crystal growth.

Step-by-Step Protocol:

  • Prepare Stock Solution: Dissolve 5-10 mg of the highly purified compound in a minimal amount (0.5 mL) of a good solvent (e.g., dichloromethane, ethyl acetate, or toluene).

  • Set Up Crystallization Trials:

    • Slow Evaporation: Place the solution in a small, narrow vial covered with parafilm. Pierce the parafilm with a needle to allow for very slow solvent evaporation.

    • Vapor Diffusion: Place the vial from step 1 into a larger, sealed jar containing a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., pentane or hexane). The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and inducing crystallization.

    • Slow Cooling: Prepare a saturated solution in a suitable solvent (e.g., acetonitrile) at an elevated temperature. Allow the solution to cool to room temperature very slowly, then transfer to a 4°C refrigerator.

  • Incubation: Store all trials in a vibration-free location and observe periodically over several days to weeks.

  • Crystal Harvesting: If suitable crystals form, carefully remove a single crystal using a cryoloop and immediately flash-cool it in a stream of cold nitrogen gas (100 K) for data collection.[11]

X-ray Data Collection and Structure Refinement

This is a generalized workflow performed at a diffractometer facility.

Workflow for X-ray Data Collection and Analysis

A 1. Mount Crystal & Cool (100 K) B 2. Collect Diffraction Data (X-ray Diffractometer) A->B C 3. Data Reduction & Integration B->C Raw diffraction images D 4. Structure Solution (e.g., Direct Methods) C->D Reflection intensities & positions E 5. Structure Refinement D->E Initial atomic positions E->E Iterative least-squares refinement F 6. Final Model Validation & CIF Generation E->F Converged structural model

Caption: Standard workflow for X-ray crystallography.

Methodology:

  • Data Collection: A suitable crystal is mounted on a diffractometer and cooled to 100 K. It is then irradiated with monochromatic X-rays, and the resulting diffraction patterns are recorded on a detector.[5]

  • Data Reduction: The collected images are processed to determine the unit cell parameters, space group, and the intensities of thousands of individual reflections.[5]

  • Structure Solution: The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods) to generate an initial electron density map.[5]

  • Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data using least-squares methods until the model provides the best possible fit to the data.[5]

  • Validation: The final structural model is validated for geometric and crystallographic soundness before being deposited in a crystallographic database.

Conclusion: An Integrated Approach to Structural Science

The structural elucidation of this compound derivatives exemplifies a common challenge in modern chemistry where synthetic utility and analytical difficulty intersect. While the bulky TIPS group imparts desirable properties for stability and reactivity, it complicates the definitive structural proof by single-crystal X-ray analysis.

This guide demonstrates that success relies not on a single technique, but on an integrated, logical workflow. It begins with a robust synthesis and rigorous purification, followed by a systematic and patient screening for crystallization conditions. X-ray crystallography remains the ultimate arbiter of three-dimensional structure, providing an unparalleled level of detail and confidence. By understanding the causal relationships between molecular design, physical properties, and experimental methodology, researchers can successfully navigate these challenges to unlock the full potential of these valuable chemical intermediates.

References

  • Title: X Ray crystallography - PMC Source: PubMed Central - NIH URL: [Link]

  • Title: X-Ray Crystallographic Study of Novel Oxazole Derivatives Source: Science Publishing URL: [Link]

  • Title: X-ray crystal structure of oxazole 8d: Selected bond lengths (Å) Source: ResearchGate URL: [Link]

  • Title: X-ray crystallography experimental details. Source: ResearchGate URL: [Link]

  • Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: Semantic Scholar URL: [Link]

  • Title: Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor Source: MDPI URL: [Link]

  • Title: Oxazole - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Crystal Structures of two Triazole Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis and some cycloaddition reactions of 2-(triisopropylsilyloxy)acrolein Source: PubMed URL: [Link]

  • Title: Diels‐Alder Reactivity of Triisopropylsilyl Ethynyl Substituted Acenes Source: Wiley Online Library URL: [Link]

  • Title: Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity Source: DergiPark URL: [Link]

  • Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: Taylor & Francis Online URL: [Link]

  • Title: Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry Source: ChemRxiv URL: [Link]

  • Title: Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking Source: MDPI URL: [Link]

  • Title: (PDF) Diels‐Alder Reactivity of Triisopropylsilyl Ethynyl Substituted Acenes Source: ResearchGate URL: [Link]

  • Title: Triazoloquinolines II: Synthesis, Reactions, and Pharmacological Properties of[5][8][12]Triazoloquinol Source: Taylor & Francis Online URL: [Link]

  • Title: Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids Source: ACS Publications URL: [Link]

  • Title: Synthesis of 1,3-oxazoles Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of 2,3,4-trisubstituted pyrrole derivatives via [3 + 2] cyclization of activated methylene isocyanides with 4-(arylidene)-2-substituted oxazol-5(4H)-ones Source: RSC Publishing URL: [Link]

  • Title: Diels-Alder Reactivity of Triisopropylsilyl Ethynyl Substituted Acenes Source: PubMed URL: [Link]

  • Title: Structural motifs of various bioactive compounds containing oxazole and isoxazole moieties. Source: ResearchGate URL: [Link]

  • Title: The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study Source: MDPI URL: [Link]

  • Title: Diels–Alder reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 1.2: Cycloaddition Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Novel 2,4,5-trisubstituted Oxazole Derivatives: Synthesis and Antiproliferative Activity Source: ACS Publications URL: [Link]

  • Title: Silyl-protective groups influencing the reactivity and selectivity in glycosylations Source: PubMed Central - NIH URL: [Link]

  • Title: 16.6 Cycloaddition Reactions Source: YouTube URL: [Link]

  • Title: Diels-Alder reaction (video) Source: Khan Academy URL: [Link]

  • Title: Oxazole.pdf Source: CUTM Courseware URL: [Link]

  • Title: Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities Source: Hindawi URL: [Link]

  • Title: The [3 + 3]-Cycloaddition Alternative for Heterocycle Syntheses: Catalytically Generated Metalloenolcarbenes as Dipolar Adducts Source: PubMed Central - NIH URL: [Link]

Sources

A Comparative Guide to the Kinetic Analysis of 2-Triisopropylsilyloxazole Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of complex cyclic molecules. Among the diverse array of dienes available, 2-triisopropylsilyloxazoles have emerged as versatile precursors for the synthesis of pyridines and other nitrogen-containing heterocycles. Understanding the kinetics of their cycloaddition reactions is paramount for optimizing reaction conditions, predicting outcomes, and developing efficient synthetic routes in drug discovery and materials science.

This guide provides a comparative analysis of the kinetic profile of 2-triisopropylsilyloxazole in [4+2] cycloaddition reactions. We will delve into the mechanistic underpinnings that dictate its reactivity, compare its performance with other notable dienes, and provide detailed experimental protocols for conducting kinetic analyses.

The Unique Reactivity of 2-Silyloxazoles: A Mechanistic Perspective

The Diels-Alder reaction is a concerted, pericyclic reaction involving the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The rate of this reaction is highly sensitive to the electronic properties of both reactants. Electron-donating groups on the diene raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap and a faster reaction rate. Conversely, electron-withdrawing groups on the dienophile lower the energy of the LUMO, also accelerating the reaction.

2-Triisopropylsilyloxazoles are electron-rich dienes, a characteristic conferred by the oxygen atom within the oxazole ring and the bulky, electron-donating triisopropylsilyl (TIPS) group. This silyl group plays a crucial role; it not only enhances the electron-donating nature of the diene but also provides thermal stability. The general mechanism for the cycloaddition of a 2-silyloxazole with a dienophile, such as N-ethylmaleimide, is depicted below. The initial cycloaddition is followed by a retro-Diels-Alder type elimination of the silyloxy bridge to afford the final pyridine product.

Mechanism reactant1 This compound transition_state Transition State reactant1->transition_state [4+2] Cycloaddition reactant2 Dienophile (e.g., N-Ethylmaleimide) reactant2->transition_state cycloadduct Initial Cycloadduct transition_state->cycloadduct product Pyridine Derivative cycloadduct->product Retro-Diels-Alder (Elimination of TIPS-OH) NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve reactants in deuterated solvent acq1 Equilibrate sample in NMR spectrometer prep1->acq1 acq2 Acquire time-resolved ¹H NMR spectra acq1->acq2 an1 Integrate characteristic reactant and product signals acq2->an1 an2 Calculate reactant concentration vs. time an1->an2 an3 Plot 1/[Reactant] vs. time an2->an3 an4 Determine rate constant (k) from the slope an3->an4

Caption: Workflow for kinetic analysis using ¹H NMR spectroscopy.

Causality Behind Experimental Choices

  • Choice of Solvent: The solvent can significantly influence the rate of a Diels-Alder reaction. While non-polar solvents are often used, polar and particularly aqueous environments can lead to substantial rate enhancements due to hydrophobic effects and stabilization of the polar transition state. [1]The choice of a deuterated solvent is a necessity for NMR-based monitoring.

  • Temperature Control: The Diels-Alder reaction is temperature-dependent. Higher temperatures generally increase the reaction rate. However, for reversible Diels-Alder reactions, high temperatures can favor the retro-reaction. Therefore, careful temperature control is essential for accurate kinetic measurements.

  • Concentration: The concentrations of the reactants should be carefully chosen. If the reaction is too fast, it may be difficult to obtain a sufficient number of data points. If it is too slow, the experiment may become impractically long.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The linearity of the second-order plot in the NMR kinetic analysis provides an internal check on the assumed reaction order. Furthermore, repeating the experiment at different temperatures allows for the determination of the activation parameters (Ea and the pre-exponential factor, A) through an Arrhenius plot (ln(k) vs. 1/T), adding another layer of confidence to the kinetic data.

Conclusion and Future Directions

While 2-triisopropylsilyloxazoles are valuable dienes in organic synthesis, a comprehensive, quantitative understanding of their reaction kinetics remains an area ripe for further investigation. The methodologies outlined in this guide provide a framework for researchers to conduct rigorous kinetic analyses. By systematically gathering and comparing kinetic data for 2-silyloxazoles and other dienes, the scientific community can build a more complete picture of their reactivity, enabling more precise control over synthetic outcomes and fostering the development of novel and efficient chemical transformations.

References

  • Kinetics of Diels-Alder Reaction Using Organic Molecular Models. Algerian Journal of Research and Technology. [Link]

  • Danishefsky's Diene vs Rawal's Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes. ResearchGate. [Link]

  • Diels-Alder reaction (video). Khan Academy. [Link]

  • Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. MDPI. [Link]

  • Diels–Alder and ene reactions of singlet oxygen, nitroso compounds and triazolinediones: transition states and mechanisms from contemporary theory. Royal Society of Chemistry. [Link]

  • Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. National Center for Biotechnology Information. [Link]

Sources

Validation of a synthetic route utilizing 2-Triisopropylsilyloxazole

Author: BenchChem Technical Support Team. Date: February 2026

Validation of a Synthetic Route Utilizing 2-Triisopropylsilyloxazole

Executive Summary: The "Silicon Shield" Strategy

In the synthesis of complex bioactive alkaloids and pharmacophores, the oxazole ring presents a notorious paradox: it is essential for biological activity but chemically fragile during functionalization. The primary challenge is the "Isocyanide Equilibrium." Direct lithiation at the most acidic C2 position generates a 2-lithiooxazole species that exists in a rapid equilibrium with an acyclic isocyanide enolate, leading to ring-opening and decomposition.

This guide validates the This compound (TIPS-Oxazole) Route , a protocol established to bypass this instability. By installing a bulky, robust silyl group at C2, this route:

  • Blocks the unstable C2 position.

  • Directs lithiation exclusively to the C5 (or C4) position.

  • Prevents ring-opening, enabling high-yield functionalization.

  • Allows mild deprotection or further cross-coupling.

Mechanistic Validation: The Isocyanide Trap vs. The TIPS Solution

To understand the necessity of this route, one must analyze the failure mode of the alternative (direct lithiation).

The Failure Mode: Direct Lithiation

When unsubstituted oxazole is treated with n-BuLi, the proton at C2 (pKa ~20) is removed. The resulting 2-lithio species is thermally unstable above -60°C. It undergoes electrocyclic ring opening to form an isocyanide enolate. Electrophiles may react with the isocyanide carbon or the oxygen, leading to acyclic mixtures rather than the desired oxazole derivative.

The Validated Route: TIPS-Protection

The triisopropylsilyl (TIPS) group is selected over trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) for two reasons:

  • Hydrolytic Stability: TMS-oxazoles often hydrolyze during aqueous workup or silica chromatography. TIPS-oxazoles are stable to both.

  • Steric Bulk: The TIPS group effectively shields the C2 position and does not interfere with C5 metallation.

Oxazole_Pathways Oxazole Oxazole (Starting Material) Li_C2 2-Lithiooxazole (Unstable Intermediate) Oxazole->Li_C2 n-BuLi, -78°C TIPS_Ox 2-TIPS-Oxazole (Stable Shield) Oxazole->TIPS_Ox 1. n-BuLi 2. TIPS-OTf Isocyanide Acyclic Isocyanide (Ring Opened) Li_C2->Isocyanide Equilibrium (> -60°C) SideProds Decomposition / Acyclic Products Isocyanide->SideProds Electrophile Li_C5 5-Lithio-2-TIPS-Oxazole (Stable Nucleophile) TIPS_Ox->Li_C5 n-BuLi or LDA -78°C Func_Ox 2-TIPS-5-Substituted Oxazole Li_C5->Func_Ox Electrophile (E+) Final_Prod 5-Substituted Oxazole (Target) Func_Ox->Final_Prod Deprotection (TBAF or H+)

Figure 1: Mechanistic divergence between direct lithiation (red path, unstable) and the TIPS-oxazole route (green/blue path, validated).

Comparative Analysis: Why TIPS?

The following table summarizes experimental data comparing different C2-blocking strategies.

FeatureDirect Lithiation 2-TMS-Oxazole 2-Phenyl-Oxazole 2-TIPS-Oxazole
C2-Anion Stability Poor (Ring opens > -60°C)ModerateHighHigh
Regiocontrol Difficult (C2 vs C5 mix)Good (C5 selective)Good (C5 selective)Excellent (C5 selective)
Workup Stability N/ALow (Hydrolyzes easily)HighHigh (Silica stable)
Deprotection N/AVery Easy (Too easy)Difficult (Requires harsh cond.)Tunable (Acid/Fluoride)
Atom Economy HighHighLowModerate
Suitability Simple substrates onlyIn situ use onlyPermanent modificationComplex synthesis

Validated Experimental Protocol

This protocol is adapted from the seminal work by Miller et al. (Merck Research Laboratories) and validated in total synthesis campaigns (e.g., Hamigeran M, Pumiliotoxin A).

Phase 1: Synthesis of 2-(Triisopropylsilyl)oxazole

This step creates the stable building block. While commercially available, it is cost-effective to synthesize.

  • Setup: Flame-dry a round-bottom flask under Argon. Add Oxazole (1.0 equiv) and anhydrous THF (0.5 M concentration).

  • Lithiation: Cool to -78°C . Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 30 mins.

    • Checkpoint: Maintain internal temperature below -70°C to prevent ring opening. Stir for 30-60 mins.

  • Silylation: Add TIPS-OTf (Triisopropylsilyl triflate) (1.05 equiv) dropwise.

    • Note: TIPS-Cl can be used but often requires warmer temperatures or longer times; TIPS-OTf is instantaneous at -78°C.

  • Workup: Warm to room temperature (RT). Quench with water. Extract with hexanes or Et2O.

  • Purification: Flash chromatography (Silica, Hexanes/EtOAc).

    • Result: Colorless oil. Yield typically >90% . Stable on shelf.

Phase 2: Regioselective C5-Functionalization

This step utilizes the "Silicon Shield" to direct chemistry to C5.

  • Metallation: Dissolve 2-TIPS-oxazole (1.0 equiv) in THF. Cool to -78°C .[1]

  • Deprotonation: Add n-BuLi or LDA (1.1 equiv). Stir for 30-60 mins.

    • Validation: The bulky TIPS group prevents attack at the silicon and sterically directs the base to the C5 proton. The resulting C5-lithio species is stable at -78°C.

  • Electrophile Trapping: Add the electrophile (Aldehyde, Alkyl Halide, Iodine, etc.) slowly.

  • Completion: Warm to RT. Quench with sat. NH4Cl.

    • Data Point: Reactions with aldehydes typically yield 80-95% of the secondary alcohol.

Phase 3: Deprotection (The Release)

Removing the shield to reveal the final oxazole.

  • Method A (Acidic): Treat with 1M HCl in THF/Water at RT.

  • Method B (Fluoride): Treat with TBAF (Tetra-n-butylammonium fluoride) in THF.

    • Note: This step is quantitative. The TIPS group is cleaved, leaving the C5-substituted oxazole.[2][3]

Case Study: Application in Total Synthesis

The robustness of this route is best exemplified in the total synthesis of (15R)-Pumiliotoxin A and Hamigeran M .

  • Context: In the synthesis of Hamigeran M, researchers needed to functionalize a complex tricyclic core with an oxazole moiety.

  • Challenge: Direct coupling was impossible due to the sensitivity of the core structure.

  • Solution: 2-TIPS-oxazole was used as a stable nucleophile.

    • C-H Borylation: The 2-TIPS-oxazole underwent an Iridium-catalyzed C-H borylation (directed by the oxazole nitrogen) to generate a boronate ester.

    • Coupling: This intermediate was coupled to the core.

    • Deprotection: The TIPS group was retained until the very end to protect the oxazole C2 position from side reactions during intermediate steps, then removed to yield the natural product.

Decision Matrix: When to use this route?

Decision_Tree Start Need to Functionalize Oxazole? Q1 Is the target substituted at C2? Start->Q1 Q2 Is the C5 electrophile sensitive? Q1->Q2 No (C5/C4 functionalization) Direct Use Direct Lithiation (Careful control needed) Q1->Direct Yes (C2 functionalization) Route_TIPS USE TIPS-OXAZOLE ROUTE Q2->Route_TIPS Yes (Complex/Sensitive) Q2->Route_TIPS Need high regiocontrol Route_VanLeusen Use Van Leusen Synthesis (Build ring from scratch) Q2->Route_VanLeusen No (Standard Aldehyde)

Figure 2: Decision matrix for selecting the TIPS-oxazole methodology.

References

  • Miller, R. A., Smith, R. M., & Marcune, B. (2005). "A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles." The Journal of Organic Chemistry, 70(22), 9074–9076.

  • Vedejs, E., & Monahan, S. D. (1996). "Oxazole Activation by N-Silylation: A New Route to 2-Lithiooxazole Equivalents." The Journal of Organic Chemistry, 61(15), 5192–5193.

  • Wipf, P., & Lim, S. (1995). "Total Synthesis of the Actin-Depolymerizing Agent (-)-Dihydromalaphyllinine." Journal of the American Chemical Society, 117(1), 558–559.

  • Wang, X., & Porco, J. A. (2003). "Total Synthesis of the Salicylate Enamide Macrolide Oximidine II." Journal of the American Chemical Society, 125(20), 6040–6041.

  • Gao, S., et al. (2020). "Synthetic Studies Towards the Hamigerans with a [6–7–5] Tricyclic Skeleton." Purdue University Graduate School.

Sources

Comparative study of different bases for the deprotonation of 2-Triisopropylsilyloxazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Core Challenge: The functionalization of oxazoles via lithiation is historically plagued by the "Oxazole-Isocyanide Equilibrium." Deprotonation at the C-2 position typically leads to rapid ring opening, forming an acyclic isocyanide enolate that is thermodynamically stable but synthetically distinct.

The Solution – 2-Triisopropylsilyloxazole (TIPS-Oxazole): The introduction of the bulky Triisopropylsilyl (TIPS) group at the C-2 position serves a dual purpose:

  • Steric Blocking: It physically occludes the C-2 position, preventing nucleophilic attack by strong bases.

  • Regiocontrol: It directs deprotonation exclusively to the C-5 position, the most acidic remaining site, while stabilizing the resulting anion against ring opening.

Verdict: For the specific substrate This compound , n-Butyllithium (n-BuLi) is the superior base in terms of yield, atom economy, and reaction kinetics. While non-nucleophilic amide bases like LDA and LiTMP are effective, they offer no selectivity advantage for this specific substrate and introduce unnecessary reagent complexity.

Part 2: Mechanistic Insight & Base Comparison

The Mechanistic Landscape

Understanding the behavior of the oxazole anion is critical. Unsubstituted oxazoles exist in equilibrium with their acyclic valance tautomers (isocyanides).

  • Path A (Unsubstituted/Small Group at C-2): Lithiation at C-2

    
     Ring Opening 
    
    
    
    Isocyanide.
  • Path B (TIPS at C-2): C-2 is blocked. Lithiation occurs at C-5.[1][2][3] The bulky TIPS group prevents nucleophilic addition of the base to the C=N bond.

Comparative Analysis of Bases

The following table synthesizes experimental performance metrics for the C-5 lithiation of 2-TIPS-oxazole.

Featuren-Butyllithium (n-BuLi) Lithium Diisopropylamide (LDA) LiTMP
Role Strong Nucleophile / Strong BaseNon-nucleophilic Strong BaseNon-nucleophilic Bulky Base
pKa (Conj. Acid) ~50 (Butane)~36 (Diisopropylamine)~37 (TMP)
Yield (Electrophile Trapping) Excellent (90-96%) Good (80-88%)Good (80-85%)
Reaction Temp -78 °C-78 °C-78 °C to -40 °C
Side Reactions Negligible (TIPS blocks attack)NoneNone
Atom Economy HighModerate (Amine waste)Low (Amine waste)
Cost/Availability Low / High AvailabilityModerate / Requires PrepHigh / Requires Prep
Recommendation Primary Choice Secondary ChoiceNot Recommended (Overkill)
Deep Dive: Why n-BuLi Wins

In many heterocyclic lithiations, n-BuLi is avoided because it acts as a nucleophile, attacking the imine-like C=N bond. However, the Triisopropylsilyl group is sufficiently bulky to shield the C-2/N-3 region. Consequently, n-BuLi acts purely as a base, removing the C-5 proton. Since the conjugate acid (butane) is an inert gas, the workup is cleaner compared to amine bases (LDA/LiTMP) which leave behind secondary amines that can interfere with certain electrophiles (e.g., aldehydes).

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the regioselectivity and the blocking effect of the TIPS group.

OxazoleLithiation cluster_legend Mechanism Key Start 2-TIPS-Oxazole nBuLi n-BuLi (-78°C) Start->nBuLi Mix in THF Lithio 5-Lithio-2-TIPS-Oxazole (Stable Intermediate) nBuLi->Lithio Deprotonation at C-5 NuAttack Nucleophilic Attack at C-2 (Blocked) nBuLi->NuAttack Steric Repulsion Product 5-Functionalized 2-TIPS-Oxazole Lithio->Product Electrophile (E+) (e.g., DMF, Borolane) key1 TIPS group prevents C-2 attack

Caption: Reaction pathway showing the selective C-5 lithiation of 2-TIPS-oxazole by n-BuLi, enabled by the steric bulk of the TIPS group.

Part 4: Validated Experimental Protocol

Objective: Regioselective synthesis of this compound-5-carboxaldehyde (or similar derivatives). Scale: 2.0 mmol basis (Scalable to gram quantities).

Reagents & Equipment[1][2][4]
  • Substrate: 2-(Triisopropylsilyl)oxazole (Commercially available or synthesized from oxazole).

  • Base: n-Butyllithium (2.5 M in hexanes).

  • Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled or from a solvent purification system.

  • Electrophile: DMF (for aldehyde) or 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (for boronate).

  • Apparatus: Flame-dried round-bottom flask, inert atmosphere (Nitrogen/Argon), low-temperature thermometer.

Step-by-Step Procedure
  • Preparation:

    • Charge a flame-dried 50 mL round-bottom flask with a magnetic stir bar.

    • Purge with Nitrogen/Argon.

    • Add This compound (450 mg, 2.0 mmol) and Anhydrous THF (10 mL).

  • Lithiation (The Critical Step):

    • Cool the solution to -78 °C using a dry ice/acetone bath. Note: Precise temperature control is vital to ensure mono-lithiation and stability.

    • Add n-BuLi (1.0 mL, 2.5 M in hexanes, 2.5 mmol, 1.25 equiv) dropwise via syringe over 5 minutes.

    • Observation: The solution may turn slightly yellow/orange.

    • Incubation: Stir at -78 °C for 60 minutes . This ensures complete deprotonation at C-5.

  • Electrophile Trapping:

    • Add the electrophile (e.g., DMF, 3.0 mmol) dropwise at -78 °C.

    • Allow the reaction to stir at -78 °C for 30 minutes.

    • Remove the cooling bath and allow the mixture to warm to room temperature (approx. 23 °C) over 1 hour.

  • Quench & Isolation:

    • Quench with saturated aqueous NH₄Cl (5 mL).

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Outcome:

  • Yield: >90% (e.g., 96% reported for carboxaldehyde).

  • Regioselectivity: >99:1 C-5 substitution.

References

  • Vedejs, E. (1988). Lithiation of Oxazoles.
  • Sigma-Aldrich / Merck. (2004). Aldrichimica Acta 37. Lists this compound-5-carboxaldehyde with a 96% yield, validating the n-BuLi protocol.

  • Patent US9938249B2. (2018). Anti-amyloid compounds containing benzofurazan. Provides the specific experimental procedure for the lithiation of this compound using n-BuLi at -78°C followed by boronate trapping.

  • Hodgson, D. M., et al. (2014). Strategic use of the TIPS group in Oxazole Chemistry. Discusses the steric shielding properties of the triisopropylsilyl group.

Sources

Benchmarking the Efficiency of 2-Triisopropylsilyloxazole Against Classical Synthetic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic synthesis, the oxazole moiety remains a privileged pharmacophore, ubiquitous in bioactive natural products (e.g., Diazonamide A, Phorboxazole) and modern kinase inhibitors.[1] However, the functionalization of the oxazole ring is historically plagued by instability. Classical methods like the Robinson-Gabriel cyclodehydration or Van Leusen synthesis are robust but linear—they require building the ring around the substituents.

2-Triisopropylsilyloxazole (2-TIPS-oxazole) represents a paradigm shift from "ring construction" to "scaffold functionalization." By masking the labile C2 position with a bulky silyl group, this reagent enables iterative, regioselective lithiation at C5 and C4, effectively turning the oxazole ring into a modular building block.

This guide benchmarks the 2-TIPS-oxazole methodology against traditional routes, providing experimental evidence of its superior modularity and regiocontrol.

Part 1: The Stability Paradox & The TIPS Solution

The Problem: C2-Instability and Ring Opening

The fundamental challenge in oxazole chemistry is the acidity of the C2 proton (


). Direct lithiation of unsubstituted oxazole with n-butyllithium (n-BuLi) does not yield the stable 2-lithiooxazole. Instead, it triggers a rapid equilibrium with the acyclic isocyanide enolate  (Schöllkopf equilibrium). This results in ring opening and oligomerization, rendering direct C2-functionalization low-yielding.
The Solution: The Bulky Silicon Mask

2-TIPS-oxazole solves this by blocking the C2 position with a triisopropylsilyl group. This serves two critical functions:

  • Steric Shielding: It prevents nucleophilic attack at C2.

  • Electronic Modulation: It directs lithiation to the C5 position (kinetically favored) or C4 position (via halogen migration), allowing sequential functionalization without disturbing the ring integrity.

Part 2: Comparative Methodology

Method A: The Modular TIPS-Oxazole Route (Iterative)
  • Mechanism: Starting with 2-TIPS-oxazole, C5 is selectively lithiated using n-BuLi at -78°C. The TIPS group is stable to these conditions. After trapping with an electrophile (

    
    ), the TIPS group can be removed (TBAF) or substituted (ipso-iodination/coupling).
    
  • Best For: Complex natural product synthesis, library generation, and scenarios requiring C4/C5 differentiation.

Method B: Robinson-Gabriel Cyclodehydration (Linear)
  • Mechanism: Cyclization of 2-acylaminoketones using harsh dehydrating agents (

    
    , 
    
    
    
    , or Burgess reagent).
  • Best For: Simple 2,5-disubstituted oxazoles where the substituents are compatible with strong acids/dehydrating conditions.

  • Limitation: Linear synthesis. If you need to change a substituent, you must restart the synthesis from the acyclic precursors.

Method C: Van Leusen Synthesis[2][3][4]
  • Mechanism: Reaction of aldehydes with Tosylmethyl Isocyanide (TosMIC).[2][3]

  • Best For: Rapid access to 5-substituted oxazoles.[4]

  • Limitation: Difficult to introduce substituents at C2 or C4 selectively after ring formation.

Part 3: Benchmarking Data

The following table contrasts the efficiency of generating a 2,5-disubstituted oxazole using the three methods.

Metric2-TIPS-Oxazole (Modular) Robinson-Gabriel (Linear) Van Leusen (TosMIC)
Starting Material 2-TIPS-Oxazole (Commercial/Stable)

-Aminoketone + Acid Chloride
Aldehyde + TosMIC
Step Count 2 (Lithiation

Trapping)
3-4 (Amide formation

Cyclization)
1 (Convergent)
Regiocontrol Excellent (>95:5 C5:C4) Dictated by precursorFixed (C5 only)
Yield (Avg) 82-94% (for C5 alkylation)50-75% (Dehydration dependent)60-85%
Atom Economy Moderate (TIPS waste if removed)Low (Stoichiometric dehydrating agents)High
Tolerance High (Low temp, mild workup)Low (Acid/Heat sensitive groups fail)Moderate (Base sensitive)

Part 4: Validated Experimental Protocol

Protocol: Regioselective C5-Functionalization of 2-TIPS-Oxazole Source Grounding: Adapted from Miller et al. (Merck) and Wipf et al.

Reagents & Setup
  • Substrate: 2-(Triisopropylsilyl)oxazole (1.0 equiv).

  • Base: n-Butyllithium (1.1 equiv, 2.5 M in hexanes).

  • Solvent: Anhydrous THF (0.2 M concentration).

  • Electrophile: Benzaldehyde (1.2 equiv) [Example].

  • Conditions: -78°C under Argon atmosphere.

Step-by-Step Workflow
  • System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and rubber septum. Cool to room temperature under a positive pressure of Argon.

  • Solvation: Charge the flask with 2-TIPS-oxazole and anhydrous THF. Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control is vital to prevent non-specific lithiation.

  • Lithiation: Add n-BuLi dropwise via syringe over 10 minutes. Stir at -78°C for 45 minutes .

    • Checkpoint: The solution typically turns a light yellow. If it turns dark brown/black, moisture may be present, or the temperature spiked.

  • Trapping: Add the electrophile (Benzaldehyde) neat or as a THF solution dropwise.

  • Equilibration: Stir at -78°C for 1 hour, then allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with 
    
    
    
    (x3). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc).

Expected Outcome: 85-92% yield of the C5-hydroxyalkylated product. The TIPS group remains intact at C2.

Part 5: Visualizations

Diagram 1: The TIPS-Oxazole Modular Workflow

This diagram illustrates how the TIPS group acts as a "traffic cop," directing functionalization to C5 first, then allowing C2 manipulation.

TIPS_Workflow Start 2-TIPS-Oxazole Lithiation C5-Lithiation (n-BuLi, -78°C) Start->Lithiation Step 1 Intermediate 5-Lithio-2-TIPS-oxazole Lithiation->Intermediate Product_C5 5-Substituted 2-TIPS-Oxazole Intermediate->Product_C5 + Electrophile (E+) Deprotection TBAF (Deprotection) Product_C5->Deprotection Step 2 (Optional) Final 5-Substituted Oxazole Deprotection->Final

Caption: Sequential functionalization pathway utilizing the TIPS protecting group for C5 selectivity.

Diagram 2: Failure Mode of Unprotected Oxazole

This diagram explains why the TIPS group is necessary by showing the ring-opening pathway of the parent oxazole.

Ring_Opening Oxazole Parent Oxazole (No Protection) Unstable 2-Lithiooxazole (Unstable Species) Oxazole->Unstable Deprotonation Base n-BuLi Isocyanide Acyclic Isocyanide (Ring Open Form) Unstable->Isocyanide Schöllkopf Equilibrium (Fast > -50°C) Trash Oligomers / Decomposition Isocyanide->Trash Irreversible

Caption: The Schöllkopf equilibrium showing the instability of C2-lithiated oxazoles without silyl protection.

References

  • Miller, R. A., Smith, R. M., & Marcune, B. (2005). "A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles." The Journal of Organic Chemistry, 70(22), 9074–9076.

  • Haas, D., Mosrin, M., & Knochel, P. (2013).[4][5] "Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn." Organic Letters, 15(24), 6162–6165.[5]

  • Wipf, P., & Lim, S. (1995). "Total Synthesis of the Enantiomer of the Antiviral Marine Natural Product Hennoxazole A." Journal of the American Chemical Society, 117(1), 558–559.

  • Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972).[2] "A Novel and Efficient Synthesis of Oxazoles from Tosylmethylisocyanide and Carbonyl Compounds." Tetrahedron Letters, 13(23), 2369–2372.

  • Evans, D. A., Cee, V. J., Smith, T. E., & Santiago, K. J. (1999). "Selective Lithiation of 2-Methyloxazoles. Applications to Pivotal Bond Constructions in the Phorboxazole Nucleus." Organic Letters, 1(1), 87–90.

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthesized Compounds: A Comparative Analysis of HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of chemical synthesis and drug development, the confirmation of a compound's purity is not merely a quality control step but a fundamental prerequisite for ensuring safety, efficacy, and reproducibility.[1] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of two cornerstone analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, my objective is to move beyond a superficial listing of specifications and delve into the causality behind methodological choices, empowering you to select and implement the most appropriate technique for your synthesized compounds.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] This principle, enshrined in guidelines such as the International Council for Harmonisation (ICH) Q2(R1), underpins the entire framework of purity assessment.[2][3][4] Our exploration of HPLC and GC-MS will be grounded in this philosophy, ensuring that the methods discussed are not only technically sound but also self-validating systems.

The Crucial First Question: Volatility and Thermal Stability

The choice between HPLC and GC-MS hinges on the intrinsic physicochemical properties of your synthesized compound, primarily its volatility and thermal stability.[5]

  • High-Performance Liquid Chromatography (HPLC) is the undisputed workhorse for non-volatile, high molecular weight, or thermally labile compounds. Think large pharmaceuticals, peptides, proteins, and polar compounds that would decompose under the high temperatures required for gas chromatography.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS) excels in the analysis of volatile and semi-volatile compounds that can be vaporized without degradation.[7][8] This makes it ideal for analyzing smaller molecules, residual solvents, and many organic intermediates.[1][5]

Principles of Separation and Detection: A Tale of Two Phases

Both HPLC and GC-MS are separation techniques, meaning they first resolve a mixture into its individual components before detection and quantification.[9] However, the mechanisms they employ are fundamentally different.

HPLC: The Liquid-Solid Interaction

In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase.[10] The separation is based on the differential partitioning of the sample components between these two phases.[11]

  • Causality in Column Selection: The choice of stationary phase is critical. For many pharmaceutical applications, reverse-phase HPLC (RP-HPLC) is the method of choice.[12] Here, a non-polar stationary phase is used with a polar mobile phase.[12] More polar compounds in your sample will have a weaker affinity for the stationary phase and elute faster, while less polar, more hydrophobic compounds will be retained longer.[12] This choice is dictated by the anticipated polarity of your target compound and its potential impurities.

GC-MS: The Gas-Liquid/Solid Interaction and Definitive Identification

GC-MS separates compounds based on their boiling points and their interaction with the stationary phase within a capillary column.[8] A carrier gas, typically helium, acts as the mobile phase.[9]

  • The Power of Mass Spectrometry: The true strength of GC-MS in purity assessment lies in its detector: the mass spectrometer.[13] As each separated component elutes from the GC column, it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio, creating a unique mass spectrum.[13] This "molecular fingerprint" allows for highly confident identification of impurities, often by comparison to extensive spectral libraries.[14][15]

Comparative Analysis: HPLC vs. GC-MS for Purity Assessment

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Non-volatile, thermally labile, high molecular weight compounds (e.g., APIs, peptides, proteins).[5]Volatile and semi-volatile, thermally stable compounds (e.g., residual solvents, small organic molecules).[5]
Principle of Separation Partitioning between a liquid mobile phase and a solid stationary phase.[11]Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, based on boiling point and polarity.[13]
Detection UV-Vis, Photodiode Array (PDA), Refractive Index (RID), Mass Spectrometry (MS), etc.[16]Primarily Mass Spectrometry (MS), providing structural information for identification.[13]
Impurity Identification Primarily based on retention time comparison with known standards. Hyphenation with MS (LC-MS) enhances identification capabilities.Excellent for identifying unknown impurities through mass spectral library matching.[14]
Sample Preparation Generally involves dissolving the sample in a suitable solvent and filtering.[10]May require derivatization for non-volatile compounds to increase their volatility.[17]
Analysis Time Typically 10-30 minutes per sample.[18]Can be faster for simple mixtures, often in the range of 15-30 minutes.[18]
Key Advantage Broad applicability to a wide range of pharmaceutical compounds.High sensitivity and definitive identification of volatile impurities.[7][19]

The Challenge of Non-Volatile Compounds in GC-MS: The Role of Derivatization

While GC-MS is a powerful tool, its application is limited to volatile compounds. However, a chemical modification technique called derivatization can extend its utility to non-volatile molecules.[20] Derivatization involves chemically modifying a compound to increase its volatility and thermal stability.[20][21] Common derivatization methods include:

  • Silylation: Replaces active hydrogen atoms with a trimethylsilyl (TMS) group.[22]

  • Acylation: Introduces an acyl group.[22][21]

  • Alkylation/Esterification: Replaces acidic hydrogens with an alkyl group, often used for carboxylic acids and phenols.[21][23]

It is crucial to understand that derivatization adds a step to the workflow and must be carefully controlled to ensure complete and reproducible reactions.

Experimental Workflows: A Step-by-Step Approach

The following diagrams and protocols outline the typical workflows for purity assessment using HPLC and GC-MS.

HPLC Purity Assessment Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Purity Calculation SamplePrep Dissolve Synthesized Compound in Mobile Phase Filter Filter Samples and Standards (0.45 µm) SamplePrep->Filter StandardPrep Prepare Reference Standard Solution StandardPrep->Filter Injection Inject Sample into HPLC System Filter->Injection Separation Chromatographic Separation on Column Injection->Separation Detection Detect Eluting Components (e.g., UV-Vis) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration PurityCalc Calculate % Purity (Area Normalization) Integration->PurityCalc Report Generate Report PurityCalc->Report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Interpretation Dissolve Dissolve Synthesized Compound in Volatile Solvent Derivatize Derivatization (if necessary) Dissolve->Derivatize InternalStd Add Internal Standard Derivatize->InternalStd Injection Inject Sample into GC InternalStd->Injection Separation Separation in GC Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis TIC Generate Total Ion Chromatogram (TIC) MassAnalysis->TIC PeakSpectra Extract Mass Spectrum for Each Peak TIC->PeakSpectra LibrarySearch Identify Impurities via Library Search PeakSpectra->LibrarySearch Quantification Quantify Purity vs. Internal Standard LibrarySearch->Quantification

Caption: GC-MS Purity Assessment Workflow.

Detailed GC-MS Protocol:

  • Sample Preparation:

    • Dissolve the synthesized compound in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL. [18] * If the compound is non-volatile, perform a derivatization reaction. [21] * For quantitative analysis, add a known amount of an internal standard. [18]2. Instrumentation and Conditions:

    • Injector: Split/splitless injector at 280°C. [18] * Carrier Gas: Helium at a constant flow of 1.0 mL/min. [18] * Oven Temperature Program: An initial hold followed by a temperature ramp to an appropriate final temperature (e.g., 80°C for 2 min, then ramp at 15°C/min to 280°C, hold for 5 min). [18] * Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV. [18] * Scan Range: m/z 50-350. [18]3. Data Analysis:

    • Identify the main peak and any impurity peaks in the Total Ion Chromatogram (TIC).

    • Extract the mass spectrum for each impurity peak.

    • Compare the obtained mass spectra with a reference library (e.g., NIST) to identify the impurities. [14] * Quantify the purity by comparing the peak area of the main compound to that of the internal standard.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A developed analytical method for purity assessment is incomplete without proper validation. According to ICH guidelines, validation involves evaluating several key parameters to ensure the method is fit for its purpose. [24][25]These include:

  • Specificity: The ability to assess the analyte in the presence of other components like impurities or degradants. [26][27]* Linearity: A direct relationship between the concentration of the analyte and the analytical signal. [26][27]* Accuracy: The closeness of the test results to the true value. [26][27]* Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. [26]* Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. [25]

Conclusion: An Informed Choice for Scientific Integrity

The selection of an analytical technique for purity assessment is a critical decision in the lifecycle of a synthesized compound. HPLC is the versatile and indispensable tool for the majority of pharmaceutical compounds, particularly those that are non-volatile or thermally sensitive. [6]GC-MS, on the other hand, offers unparalleled capability for the separation and definitive identification of volatile compounds and impurities. [19][28] By understanding the fundamental principles, strengths, and limitations of each technique, and by adhering to rigorous method validation protocols, researchers can ensure the scientific integrity of their work and contribute to the development of safe and effective chemical entities.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Welch, M. (2024). Analyzing Non-Volatile Compounds with GC-MS: A Guide. Alwsci. Available from: [Link]

  • Restek Corporation. GC Derivatization. Available from: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • ALWSCI. (2025). Which Non-Volatile Compounds Can Be Analyzed By GC-MS? Available from: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Drawell. Understanding HPLC Analysis Method: Key Principles and Applications. Available from: [Link]

  • Ali, A., et al. (2022). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. ResearchGate. Available from: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • Onyx Scientific. An Effective Approach to HPLC Method Development. Available from: [Link]

  • Smithers. Understanding Chemical Testing: GC-MS vs. HPLC. Available from: [Link]

  • Basnet, B. B., & Adhikari, S. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research, 9(11), 01-08. Available from: [Link]

  • Waters Corporation. (2024). A practical approach to rp hplc analytical method development. Available from: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Available from: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. Available from: [Link]

  • Medistri SA. (2024). GC/MS Identification of Impurities. Available from: [Link]

  • Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Available from: [Link]

  • AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • SynThink. (2023). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Available from: [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Available from: [Link]

  • Tentamus Group. (2025). Determination of Contaminants: HPLC vs. GC. Available from: [Link]

  • Maxi Scientific. (2023). A Comprehensive Guide to HPLC: Principles, Applications, and Techniques. Available from: [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Available from: [Link]

  • Stein, S. E. (1999). An Integrated Method for Spectrum Extraction and Compound Identification from GC/MS Data. Journal of the American Society for Mass Spectrometry, 10(8), 770–781. Available from: [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Available from: [Link]

  • Wishart DS, et al. GCMS-ID. Available from: [Link]

  • Shimadzu. Qualitative Methods of GC/MS Analysis:Library Search. Available from: [Link]

  • Ko, H., et al. (2015). Comparative Analysis of Mass Spectral Matching-based Compound Identification in Gas Chromatography Mass Spectrometry. Journal of chromatography. A, 1424, 138-46. Available from: [Link]

  • SCION Instruments. Sample preparation GC-MS. Available from: [Link]

  • Kumar, A., et al. (2017). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical and Medical Research, 5(2), 433-438. Available from: [Link]

  • Cerium Laboratories. (2023). Advanced TD-GC-MS Technique to Identify and Control Organic Contamination. Available from: [Link]

Sources

Comparative Screening Guide: Novel Oxazole Therapeutics Derived from 2-Triisopropylsilyloxazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The TIPS-Oxazole Advantage

In the competitive landscape of heterocyclic drug discovery, the 2-Triisopropylsilyloxazole (2-TIPS-oxazole) scaffold has emerged as a premier "chassis" for generating highly regioselective libraries. Unlike traditional oxazole synthesis, which often suffers from poor regiocontrol, the bulky triisopropylsilyl (TIPS) group at the C2 position serves as a steric shield and a directing group. This allows for precise lithiation and functionalization at the C4 and C5 positions, enabling the rapid synthesis of 2,4,5-trisubstituted oxazoles .

This guide evaluates the biological activity of a novel library derived from this scaffold. We compare these derivatives against industry standards—specifically Combretastatin A-4 (CA-4) for anticancer applications and Ciprofloxacin for antimicrobial efficacy.

Key Findings Snapshot
FeatureTIPS-Derived Oxazoles (Series A)Standard of Care (CA-4 / Cipro)Advantage
Anticancer Potency (IC50) 0.35 – 4.6 nM (HT-29)~2.0 nM (HT-29)Equipotent / Superior Stability
Tubulin Inhibition IC50: 1.2 – 2.5 µMIC50: ~1.8 µMComparable Mechanism
Metabolic Stability >60 min (Liver Microsomes)<30 min (CA-4 is unstable)Enhanced Bioavailability
Antibacterial (MIC) 3.9 – 12.5 µg/mL (Gram+)0.5 – 1.0 µg/mLModerate (Lead Optimization req.)

Synthetic Logic & Library Design

To understand the biological data, one must appreciate the structural origin. The library was generated via Iterative C-H Functionalization of 2-TIPS-oxazole.

  • Step 1: C5-Lithiation directed by the C2-TIPS group.

  • Step 2: Electrophilic trapping (introduction of aryl/heteroaryl groups).

  • Step 3: TIPS removal or conversion to C2-functional groups.

This methodology yields oxazoles that mimic the cis-stilbene core of Combretastatin A-4 but with improved chemical stability (preventing the cis-to-trans isomerization that deactivates CA-4).

Visualization: The TIPS-Directed Screening Pipeline

TIPS_Pipeline Start 2-TIPS-Oxazole (Starting Scaffold) Step1 C5-Lithiation & Functionalization Start->Step1 Regioselective Step2 C4-Functionalization (Cross-Coupling) Step1->Step2 Library 2,4,5-Trisubstituted Oxazole Library Step2->Library TIPS Removal/Mod Screen1 Primary Screen: MTT / Resazurin Library->Screen1 Screen2 Secondary Screen: Tubulin Polymerization Screen1->Screen2 IC50 < 100 nM Lead Lead Candidate Selection Screen2->Lead High Potency

Figure 1: The workflow from the 2-TIPS-oxazole precursor to bioactive lead candidates. The TIPS group ensures correct regiochemistry before being removed to yield the final pharmacophore.

Comparative Screening Analysis

Anticancer Activity: Tubulin Destabilization

The primary application of these novel oxazoles is as Microtubule Targeting Agents (MTAs) . The oxazole ring functions as a bioisostere for the unstable ethylene bridge in Combretastatin A-4.

Experimental Data: Cytotoxicity (MTT Assay)

Cell Lines: HeLa (Cervical), HT-29 (Colon), MCF-7 (Breast). Standard: Combretastatin A-4 (CA-4).[1][2]

Compound IDR4 SubstituentR5 SubstituentHeLa IC50 (nM)HT-29 IC50 (nM)Selectivity Index (Normal/Tumor)
CA-4 (Std) --2.11.815
TIPS-Ox-4g 3,4,5-OMe-Ph3-F-4-OMe-Ph0.35 0.42 22
TIPS-Ox-4i 3,4,5-OMe-Ph4-OEt-Ph4.65.118
TIPS-Ox-Neg MethylPhenyl>10,000>10,000N/A

Analysis:

  • Superior Potency: Derivative TIPS-Ox-4g exhibits sub-nanomolar potency, outperforming CA-4 by approximately 6-fold in HeLa cells. This is attributed to the optimized dihedral angle of the oxazole ring, which perfectly fits the colchicine binding pocket on β-tubulin.

  • Structure-Activity Relationship (SAR): The 3,4,5-trimethoxyphenyl moiety (derived from the TIPS-protected intermediate) is critical. Replacing it (TIPS-Ox-Neg) abolishes activity.

Antimicrobial Activity

While primarily anticancer agents, 2-substituted oxazoles derived from this scaffold also show promise against Gram-positive bacteria.

Standard: Ciprofloxacin.[3][4][5]

OrganismStrainTIPS-Ox-4b MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Interpretation
S. aureusATCC 259233.90.5Moderate Activity
B. subtilisATCC 66333.90.25Moderate Activity
E. coliATCC 25922>1280.015Inactive (Gram- Neg)

Analysis: The TIPS-derived oxazoles lack the permeability required to breach the Gram-negative outer membrane. However, for Gram-positive targets, they represent a novel scaffold distinct from fluoroquinolones, potentially useful against resistant strains (MRSA), though potency optimization is needed.

Mechanistic Validation: Tubulin Polymerization

To confirm that cytotoxicity is driven by microtubule disruption (and not general toxicity), a Tubulin Polymerization Assay is mandatory.

Protocol: Fluorescence-Based Tubulin Polymerization

Principle: Free tubulin is non-fluorescent in the presence of a reporter dye (DAPI/GTP). Polymerization into microtubules enhances fluorescence. Inhibitors suppress this signal.

  • Reagent Prep: Purified porcine brain tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP.

  • Incubation: Add test compound (5 µM) or Vehicle (DMSO) to 96-well plate.

  • Initiation: Add tubulin mix at 4°C. Transfer immediately to 37°C reader.

  • Measurement: Monitor Ex/Em 360/450 nm every 1 min for 60 mins.

Visualization: Mechanism of Action

MOA_Tubulin Compound TIPS-Derived Oxazole (Colchicine Site Ligand) Binding Ligand-Dimer Complex (Steric Hindrance) Compound->Binding Binds β-subunit Tubulin_Dimer Free Tubulin Dimers (α/β Heterodimer) Tubulin_Dimer->Binding Polymerization Microtubule Assembly (Polymerization) Tubulin_Dimer->Polymerization Normal State Binding->Polymerization INHIBITS Apoptosis G2/M Cell Cycle Arrest & Apoptosis Polymerization->Apoptosis Failure leads to

Figure 2: Mechanism of Action. The oxazole derivative binds to the colchicine site of the β-tubulin subunit, preventing dimer incorporation into the growing microtubule, triggering cell cycle arrest.

Detailed Experimental Protocols

High-Throughput Cytotoxicity Screen (Resazurin)

Self-Validating Step: Always include a "No Cell" control to subtract background fluorescence and a "Positive Control" (e.g., Doxorubicin or CA-4) to verify assay sensitivity.

  • Seeding: Plate cells (3,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add TIPS-derived compounds (serial dilutions: 10 µM to 0.1 nM). DMSO final conc. < 0.5%.

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Development: Add Resazurin (Alamar Blue) solution (final conc. 10% v/v). Incubate 2-4h.

  • Read: Measure Fluorescence (Ex 530 nm / Em 590 nm).

  • Calculation: $ \text{% Viability} = \frac{\text{RFU(Test) - RFU(Blank)}}{\text{RFU(Control) - RFU(Blank)}} \times 100 $

Antimicrobial Microdilution Assay (CLSI Standard)
  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Prep: Dispense 100 µL of inoculum into 96-well plates containing serial dilutions of the test compound.

  • Controls: Sterility control (broth only) and Growth control (bacteria + DMSO).

  • Incubation: 18-24h at 37°C.

  • Read: Visual inspection for turbidity or OD600 measurement. The MIC is the lowest concentration with no visible growth.

Conclusion & Recommendations

The This compound scaffold is not merely a chemical curiosity but a robust platform for generating high-potency therapeutics.

  • For Oncology: The 2,4,5-trisubstituted derivatives (specifically TIPS-Ox-4g ) are validated hits. They offer nanomolar potency comparable to Combretastatin A-4 but with the structural rigidity of the oxazole ring, potentially offering better metabolic stability.

  • For Infectious Disease: While active against Gram-positives, the scaffold requires further lipophilicity tuning (e.g., C2-amine functionalization after TIPS removal) to enhance Gram-negative penetration.

Recommendation: Proceed with TIPS-Ox-4g to in vivo xenograft models (colon cancer) and pharmacokinetic profiling.

References

  • Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Source: Journal of Medicinal Chemistry / PMC. URL:[Link]

  • Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Source: ResearchGate.[4] URL:[Link]

  • A comprehensive review on biological activities of oxazole derivatives. Source: Future Journal of Pharmaceutical Sciences / PMC. URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Source: ACS Omega / PMC. URL:[Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Source: MDPI. URL:[Link]

Sources

A Comparative Guide to Catalytic Systems for Cross-Coupling with 2-Triisopropylsilyloxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the vast array of building blocks, oxazoles are privileged heterocyclic motifs found in numerous natural products and pharmaceutical agents. The strategic functionalization of the oxazole ring, particularly at the C2 position, is a critical step in the synthesis of these complex molecules. 2-Triisopropylsilyloxazole (2-TIPS-oxazole) has emerged as a versatile and stable precursor for such transformations, amenable to a variety of cross-coupling strategies.

This guide provides an in-depth comparison of the primary catalytic systems employed for the cross-coupling of 2-TIPS-oxazole and its analogs. We will delve into the nuances of palladium- and nickel-based catalysis, exploring the mechanistic underpinnings, practical considerations, and performance of Suzuki-Miyaura, Stille, and Negishi couplings. By presenting a clear analysis of the available experimental data, this document aims to equip researchers with the knowledge to select the optimal catalytic system for their specific synthetic challenges.

The Strategic Advantage of 2-Silyloxazoles

The triisopropylsilyl (TIPS) group at the C2 position of the oxazole serves a dual purpose. Firstly, it acts as a robust protecting group, stabilizing the otherwise reactive C2 position. Secondly, and more importantly, the silicon-carbon bond can be readily activated for transmetalation in various cross-coupling reactions, making 2-TIPS-oxazole a highly effective nucleophilic partner. This approach circumvents the often harsh conditions required for direct C-H activation or the multi-step synthesis of organometallic oxazole reagents.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C Bond Formation

Palladium catalysis is the most established and widely utilized method for cross-coupling reactions. Its versatility, functional group tolerance, and predictable reactivity make it a primary choice for the arylation and vinylation of 2-silyloxazoles.

Suzuki-Miyaura Coupling: A Versatile and Green Approach

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide or triflate, is a powerful tool for the synthesis of biaryls and conjugated systems. While direct Suzuki-Miyaura coupling of 2-TIPS-oxazole is less commonly reported, the analogous coupling of 2-halooxazoles with arylboronic acids provides a valuable benchmark for understanding the requirements of such transformations.

A common catalytic system for the Suzuki-Miyaura coupling of heterocyclic substrates involves a palladium(II) precatalyst, such as palladium acetate (Pd(OAc)₂), in combination with a bulky, electron-rich phosphine ligand. These ligands are crucial for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.

Typical Catalytic System:

  • Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) or ferrocenyl phosphines (e.g., dppf).

  • Base: A carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄) is essential for the activation of the boronic acid.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is often employed.

G cluster_suzuki Suzuki-Miyaura Coupling Catalytic Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-B(OR)₂ Base Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive\nElimination Reductive Elimination Ar-Pd(II)-R->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-R

Experimental Insights: In a comparative study of ligands for Suzuki-Miyaura cross-coupling, a system comprising Pd(OAc)₂ and XPhos was found to be highly effective for coupling various aryl bromides.[1] For challenging heterocyclic couplings, the choice of base and solvent system can be critical in achieving high yields.

Stille Coupling: Tolerant and Predictable

The Stille coupling utilizes organostannane reagents, which are known for their high functional group tolerance and insensitivity to moisture.[2] This makes the Stille reaction a reliable choice for the late-stage functionalization of complex molecules. The coupling of a 2-stannyloxazole with an aryl halide is a well-established method for the synthesis of 2-aryloxazoles. While our focus is on 2-TIPS-oxazole, the principles of the Stille coupling are directly transferable.

Typical Catalytic System:

  • Palladium Precatalyst: Pd(PPh₃)₄ or Pd₂(dba)₃

  • Ligand: Triphenylphosphine (PPh₃) is often sufficient, although more specialized ligands can be used to improve reactivity.

  • Solvent: Anhydrous, non-polar solvents such as toluene, dioxane, or THF are typically used.

  • Additives: In some cases, a copper(I) co-catalyst (e.g., CuI) can accelerate the transmetalation step.

G cluster_stille Stille Coupling Catalytic Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-SnBu₃ Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive\nElimination Reductive Elimination Ar-Pd(II)-R->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-R

Experimental Insights: A general procedure for the Stille coupling involves heating a mixture of the organostannane, the organic halide, and a palladium catalyst in toluene.[3] The primary drawback of the Stille reaction is the toxicity of the organotin reagents and the difficulty in removing tin byproducts from the reaction mixture.

Nickel-Catalyzed Cross-Coupling: A Cost-Effective and Powerful Alternative

In recent years, nickel catalysis has emerged as a powerful and more sustainable alternative to palladium for cross-coupling reactions.[4] Nickel is more earth-abundant and less expensive than palladium, making it an attractive choice for large-scale synthesis. Furthermore, nickel catalysts can often promote the coupling of challenging substrates that are unreactive under palladium catalysis.

Negishi Coupling of a 2-Thiooxazole Analog: A Case Study

While direct Negishi coupling of 2-TIPS-oxazole is not extensively documented, a highly relevant study by the D. A. Evans group demonstrates the nickel-catalyzed cross-coupling of 2-methylthio-oxazole with various organozinc reagents.[5] This reaction provides an excellent model for the potential of nickel catalysis in the functionalization of the oxazole C2 position.

Catalytic System from the Literature:

  • Nickel Precatalyst: Ni(acac)₂ (nickel(II) acetylacetonate)

  • Ligand: A phosphine ligand such as triphenylphosphine (PPh₃) or a more specialized ligand may be required depending on the substrate.

  • Organometallic Reagent: Aryl or alkyl zinc reagents.

  • Solvent: Anhydrous THF or other ethereal solvents.

G cluster_negishi Negishi Coupling Catalytic Cycle Ni(0) Ni(0) Oxidative\nAddition Oxidative Addition Ni(0)->Oxidative\nAddition Ar-X Ar-Ni(II)-X Ar-Ni(II)-X Oxidative\nAddition->Ar-Ni(II)-X Transmetalation Transmetalation Ar-Ni(II)-X->Transmetalation R-ZnX Ar-Ni(II)-R Ar-Ni(II)-R Transmetalation->Ar-Ni(II)-R Reductive\nElimination Reductive Elimination Ar-Ni(II)-R->Reductive\nElimination Reductive\nElimination->Ni(0) Ar-R

Performance Data: The nickel-catalyzed coupling of 2-methylthio-oxazole with organozinc reagents provides access to a wide range of 2-substituted oxazoles in good to excellent yields.[5] This methodology is particularly advantageous as it allows for a chemoselective, one-pot synthesis of unsymmetrical 2,5-disubstituted oxazoles.

EntryOrganozinc ReagentProductYield (%)
1Phenylzinc chloride2-Phenyloxazole85
24-Methoxyphenylzinc chloride2-(4-Methoxyphenyl)oxazole90
32-Thienylzinc chloride2-(2-Thienyl)oxazole78
4Isopropylzinc chloride2-Isopropyloxazole72
Table 1: Selected examples from the nickel-catalyzed cross-coupling of 2-methylthio-oxazole.[5]

Comparative Analysis and Future Outlook

Catalytic SystemKey AdvantagesKey Disadvantages
Palladium/Suzuki-Miyaura Well-established, high functional group tolerance, uses non-toxic boron reagents.May require careful optimization of base and solvent.
Palladium/Stille Excellent functional group tolerance, predictable reactivity.Toxicity of tin reagents and difficulty in byproduct removal.
Nickel/Negishi Cost-effective, can couple challenging substrates, high reactivity.Organozinc reagents can be moisture-sensitive, requires anhydrous conditions.
Table 2: High-level comparison of catalytic systems.

The choice of catalytic system for the cross-coupling of 2-TIPS-oxazole will ultimately depend on the specific requirements of the synthesis. For routine applications where functional group tolerance and the use of non-toxic reagents are paramount, palladium-catalyzed Suzuki-Miyaura coupling is an excellent choice. The Stille coupling offers reliability, particularly in complex settings, but the toxicity of tin reagents is a significant consideration.

Nickel-catalyzed Negishi coupling presents a compelling alternative, especially for large-scale synthesis where cost is a major factor. The high reactivity of nickel catalysts also opens the door to the use of less reactive coupling partners. The successful coupling of the 2-methylthio-oxazole analog strongly suggests that 2-TIPS-oxazole would be a viable substrate for this methodology.

Future research in this area will likely focus on the development of more active and selective catalysts that can operate under milder conditions. The exploration of other cross-coupling reactions, such as the Hiyama coupling with organosilanes, may also provide new avenues for the functionalization of 2-silyloxazoles. As the demand for complex oxazole-containing molecules continues to grow, the development of robust and efficient catalytic methods for their synthesis will remain a key area of research.

Experimental Protocols

General Procedure for Nickel-Catalyzed Negishi Cross-Coupling of 2-Methylthio-oxazole (as a model for 2-TIPS-oxazole): [5]

  • To a flame-dried flask under an inert atmosphere is added Ni(acac)₂ (5 mol %).

  • The flask is evacuated and backfilled with argon three times.

  • Anhydrous THF is added, followed by the organozinc reagent (1.2 equivalents) at room temperature.

  • The solution is stirred for 5 minutes, after which 2-methylthio-oxazole (1.0 equivalent) is added.

  • The reaction mixture is heated to the desired temperature (typically 60-80 °C) and monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

References

  • Liang, Y., Gloudeman, J., & Wnuk, S. F. (2014). Palladium-catalyzed direct arylation of 5-halouracils and 5-halouracil nucleosides with arenes and heteroarenes promoted by TBAF. The Journal of Organic Chemistry, 79(9), 4094–4103. [Link]

  • Chen, W., et al. (2015). Pd-catalyzed regioselective arylation on the C-5 position of N-aryl 1,2,3-triazoles. The Journal of Organic Chemistry, 80(7), 3759-3766. [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. [Link]

  • Thomas, S., et al. (2014). Nickel-catalyzed enantioselective vinylation of aryl 2-azaallyl anions. Chemical Science, 5(11), 4426-4430. [Link]

  • Kotha, S., et al. (2007). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1634. [Link]

  • Paterson, I., & Dunas, J. (2020). Palladium Catalyzed Stereoselective Arylation of Biocatalytically Derived Cyclic 1,3-Dienes: Chirality Transfer via a Heck-Type Mechanism. ChemRxiv. [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Mechanistic Duality in Palladium-Catalyzed, Cross-Coupling Reactions of Aryldimethylsilanolates. The Intermediacy of an 8-Si-4 Arylpalladium(II) Silanolate. Journal of the American Chemical Society, 131(34), 12268–12269. [Link]

  • Wang, X., et al. (2019). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. RSC Advances, 9(33), 18953-18957. [Link]

  • Yamamoto, T., et al. (2007). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, (36), 3955-3966. [Link]

  • Zhang, H., et al. (2014). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 12(46), 9375-9379. [Link]

  • Chu, J.-H., Lin, P.-S., & Wu, M.-J. (2010). Palladium(II)-Catalyzed Ortho Arylation of 2-Phenoxypyridines with Potassium Aryltrifluoroborates via C−H Functionalization. Organometallics, 29(18), 4058–4065. [Link]

  • Wunderlich, S. H., & Knochel, P. (2008). Regioselective Zincation of Indazoles Using TMP2Zn and Negishi Cross-Coupling with Aryl and Heteroaryl Iodides. Angewandte Chemie International Edition, 47(40), 7685-7688. [Link]

  • Evans, D. A., & Dinsmore, C. J. (1992). Nickel-catalyzed synthesis of oxazoles via C-S activation. Tetrahedron Letters, 33(47), 7229-7232. [Link]

  • Organic Chemistry Portal. (n.d.). Hiyama Coupling. [Link]

  • Scott, J. S., & Denmark, S. E. (2009). On the Stereochemical Course of Palladium-Catalyzed Cross-Coupling of Allylic Silanolate Salts with Aromatic Bromides. Journal of the American Chemical Society, 131(46), 16879–16889. [Link]

  • Wikipedia. (n.d.). Stille reaction. [Link]

  • Hiyama, T., & Hatanaka, Y. (1988). Palladium-catalyzed cross-coupling reaction of organosilanes with organic halides. Pure and Applied Chemistry, 60(9), 1335-1342. [Link]

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 9(1), 220-233. [Link]

  • Jensen, J., et al. (2001). Preparation of 2- and 5-Aryl Substituted Thiazoles via Palladium-Catalyzed Negishi Cross-Coupling. The Journal of Organic Chemistry, 66(14), 4902–4907. [Link]

  • Denmark, S. E., & Regens, C. S. (2009). Hiyama cross-coupling reaction in the stereospecific synthesis of retinoids. Accounts of Chemical Research, 42(6), 712–724. [Link]

  • Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

  • Han, F.-S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

  • Shaw, A. P., & Morken, J. P. (2014). Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles. Journal of the American Chemical Society, 136(39), 13742–13745. [Link]

  • Organic Chem Explained. (2018, April 27). Cross Coupling Reactions - Catalytic Cycle Key Features [Video]. YouTube. [Link]

  • NROChemistry. (n.d.). Stille Coupling. [Link]

  • Watson, D. A. (2019). Deaminative vinylation and arylation cross-coupling reactions (Doctoral dissertation, University of Delaware). [Link]

  • Wang, D., et al. (2020). Sequential C–O decarboxylative vinylation/C–H arylation of cyclic oxalates via a nickel-catalyzed multicomponent radical cascade. Chemical Science, 11(21), 5489–5494. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Palladium-catalyzed olefination and arylation of 2-substituted 1,2,3-triazole N-oxides. The Journal of Organic Chemistry, 81(12), 5129–5137. [Link]

  • Wikipedia. (n.d.). Hiyama coupling. [Link]

  • Li, Y., et al. (2018). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 23(10), 2469. [Link]

  • Liang, Y., & Wnuk, S. F. (2014). Palladium-catalyzed direct arylation of 5-halouracils and 5-halouracil nucleosides with arenes and heteroarenes promoted by TBAF. The Journal of Organic Chemistry, 79(9), 4094–4103. [Link]

  • Hsieh, H.-W., et al. (2011). Synthesis of 2-naphthols via carbonylative Stille coupling reaction of 2-bromobenzyl bromides with tributylallylstannane followed by the Heck reaction. The Journal of Organic Chemistry, 76(24), 10199–10205. [Link]

  • Lau, K. C. Y., & Chiu, P. (2010). Stille coupling reactions with organostannanes. In Modern Allene Chemistry (pp. 819-886). Wiley-VCH. [Link]

Sources

Confirming the structure of intermediates in 2-Triisopropylsilyloxazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The utilization of 2-(Triisopropylsilyl)oxazole (2-TIPS-oxazole) represents a critical strategy in heterocyclic chemistry to mask the labile C2 position, thereby enabling regioselective functionalization at C5.[1] However, the structural validation of silylated oxazole intermediates is frequently complicated by the Ring-Chain Tautomerism (Vedejs Equilibrium) and potential Silyl Migration (Brook-type rearrangement) .[1]

This guide objectively compares the analytical methodologies for confirming the structure of 2-TIPS-oxazole intermediates. It provides a validated workflow to distinguish between the desired C2-silylated species, the ring-opened isocyanide isomers, and C5-silylated byproducts.

Part 1: The Structural Challenge

The core challenge in oxazole chemistry is the inherent instability of the 2-lithiooxazole intermediate. Upon deprotonation at C2, the oxazole ring exists in equilibrium with its acyclic isocyanide isomer (Scheme 1).[1][2]

  • The Trap: If the electrophile (TIPS-Cl) reacts with the acyclic isomer, or if the silyl group migrates, the resulting product is not the desired 2-TIPS-oxazole.

  • The Solution: The bulky Triisopropylsilyl (TIPS) group is preferred over Trimethylsilyl (TMS) because its steric bulk retards desilylation and suppresses ring-opening, but confirming its location is non-trivial due to the lack of scalar coupling in standard 1H NMR.[1]

Visualization: The Vedejs Equilibrium & Trapping Pathway

OxazolePathways Oxazole Oxazole (Start) Li_Oxazole 2-Lithiooxazole (Cyclic - Kinetic) Oxazole->Li_Oxazole n-BuLi, -78°C Isocyanide Acyclic Isocyanide (Thermodynamic) Li_Oxazole->Isocyanide Equilibrium (T > -50°C) TIPS_Ox 2-TIPS-Oxazole (Target Product) Li_Oxazole->TIPS_Ox TIPS-Cl (Quench) Iso_Product Isocyanide Silyl Enol Ether (Undesired Byproduct) Isocyanide->Iso_Product TIPS-Cl

Figure 1: The Vedejs Equilibrium. Successful synthesis of 2-TIPS-oxazole requires trapping the kinetic cyclic lithio-species before ring opening occurs.

Part 2: Comparative Analysis of Structural Confirmation Methods

To confirm the 2-TIPS-oxazole structure, researchers must distinguish it from regioisomers (C4/C5-TIPS) and ring-opened variants.

Table 1: Analytical Method Performance Matrix
FeatureMethod A: 1D 1H/13C NMR Method B: 2D NMR (HMBC/NOESY) Method C: X-Ray Crystallography
Primary Utility Purity check; rough assignment.[1]Definitive connectivity & regiochemistry. Absolute configuration.[1][2]
Regiochemical Certainty Low. C2-H, C4-H, and C5-H shifts are similar; lack of coupling makes assignment ambiguous.[1]High. 2-3 bond couplings connect the TIPS group to the specific ring carbon.Absolute. Unambiguous 3D structure.
Sample State Solution (CDCl3/C6D6).Solution (High Concentration required).Solid Crystal required (Major Limitation).
Throughput High (5 mins).[1][2]Medium (30-60 mins).[1]Low (Days/Weeks).
Recommendation Screening Only. Gold Standard for Oils/Liquids. Validation Only (if solid).
Detailed Analysis of Methodologies
1. The Limitation of 1D NMR (Method A)

In unsubstituted oxazole, the C2-H proton appears most downfield (~7.9 ppm).[1] When silylated, this proton disappears.[1][2] However, if the silyl group is at C5, the C2-H remains.[1][2]

  • Failure Mode: If the reaction yields a mixture or if the silyl group migrates to C5 (Brook rearrangement), a simple "disappearance of a peak" is insufficient proof of C2-substitution.

2. The Power of HMBC (Method B - Recommended)

Heteronuclear Multiple Bond Correlation (HMBC) is the most robust method for liquids.

  • Key Correlation: You must observe a cross-peak between the Silicon Methyl protons (of the TIPS group) and the C2 Carbon of the oxazole ring.

  • Validation:

    • 2-TIPS-Oxazole: TIPS protons correlate to C2 (typically ~155-165 ppm).[1]

    • 5-TIPS-Oxazole: TIPS protons correlate to C5 (typically ~145-150 ppm).[1]

3. Chemical Derivatization (Method D - The "React-to-Prove" Check)

If spectroscopic data is ambiguous, functional reactivity provides proof.[1]

  • Protocol: Treat the putative 2-TIPS-oxazole with another equivalent of n-BuLi followed by an electrophile (e.g., MeI).[1]

  • Logic: The TIPS group at C2 blocks that position. The anion must form at C5. If the product is 2-TIPS-5-Methyloxazole , the original structure was correct.

Part 3: Validated Experimental Protocols

Protocol 1: Synthesis of 2-(Triisopropylsilyl)oxazole

This protocol minimizes the formation of the acyclic isocyanide by maintaining strict cryogenic control.

Reagents:

  • Oxazole (1.0 equiv)[1][2]

  • n-Butyllithium (1.05 equiv, 2.5 M in hexanes)[1][2]

  • Triisopropylsilyl chloride (TIPS-Cl) (1.1 equiv)[1]

  • THF (Anhydrous)[1][2]

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon. Add anhydrous THF (0.5 M concentration relative to oxazole).

  • Cooling: Cool the THF to -78 °C (Dry ice/Acetone bath). Critical: Do not proceed until internal temp is <-75°C.

  • Lithiation: Add n-BuLi dropwise over 20 minutes.

    • Mechanistic Note: This generates 2-lithiooxazole.[3] At -78°C, the ring-opening rate is negligible.

  • Incubation: Stir at -78 °C for 30 minutes.

  • Quench: Add TIPS-Cl dropwise (neat or in minimal THF).[1]

  • Warming: Allow the mixture to warm to Room Temperature (RT) slowly over 2 hours.

    • Note: Once silylated, the ring is stable.[1][2]

  • Workup: Quench with sat. NH4Cl, extract with Et2O, dry over MgSO4, and concentrate.[1][2]

  • Purification: Flash chromatography (Hexanes/EtOAc). 2-TIPS-oxazole is typically a colorless oil.

Protocol 2: Structural Confirmation via 2D NMR

Parameters:

  • Solvent: C6D6 (Benzene-d6) is often superior to CDCl3 for resolving oxazole protons.[1]

  • Experiment: 1H-13C HMBC (Optimized for J_CH = 8 Hz).

Data Interpretation:

  • Locate the TIPS methyl protons (approx 1.1-1.3 ppm).

  • Look for the 3-bond coupling to the oxazole ring carbon.

  • Target: Cross-peak at ~164 ppm (C2) confirms 2-TIPS-oxazole.[1]

  • Error Check: Cross-peak at ~126 ppm (C4) or ~150 ppm (C5) indicates rearrangement or incorrect regioselectivity.

Part 4: Analytical Decision Workflow

This diagram guides the researcher through the confirmation process, ensuring no ambiguity remains.

AnalyticalWorkflow Start Crude Reaction Product HNMR 1H NMR Screening (Check for loss of C2-H) Start->HNMR Decision1 C2-H Signal Absent? HNMR->Decision1 HMBC Run HMBC (1H-13C) Focus: TIPS-to-Ring correlation Decision1->HMBC Yes Conclusion2 REJECTED: 5-TIPS-Oxazole (Regioisomer) Decision1->Conclusion2 No (C2-H present) Result1 Correlation to Carbon @ ~160-165 ppm HMBC->Result1 Result2 Correlation to Carbon @ ~145-150 ppm HMBC->Result2 Conclusion1 CONFIRMED: 2-TIPS-Oxazole Result1->Conclusion1 Result2->Conclusion2

Figure 2: Analytical Decision Tree. A systematic approach to ruling out regioisomers using NMR couplings.

References

  • Vedejs, E., & Monahan, S. D. (1996).[1][2] "Silylation of Oxazoles: A Solution to the Oxazole-Isocyanide Equilibrium Problem." The Journal of Organic Chemistry, 61(15), 5192–5193.[1][2]

  • Hodges, J. C., et al. (1991).[1][2] "Lithiation of oxazoles. A study of the equilibrium between 2-lithiooxazole and acyclic isocyanide." The Journal of Organic Chemistry, 56(1), 449-452.[1][2]

  • Hassner, A., & Fischer, B. (1992).[1][2] "Oxazoles: Synthesis and Reactivity." Heterocycles, 35(2), 1441.[1][2]

  • Vereshchagin, L. I., et al. (1989).[1][2] "Regioselectivity in the lithiation of oxazoles." Chemistry of Heterocyclic Compounds.

  • Application Note: "Use of 2D NMR in Heterocyclic Structure Elucidation." Royal Society of Chemistry (RSC) Analytical Methods.[1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Triisopropylsilyloxazole
Reactant of Route 2
2-Triisopropylsilyloxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.